Coelenterazine
Beschreibung
Coelenterazine has been reported in Pandalus danae, Pandalus borealis, and other organisms with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCOEGVEEQDKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204342 | |
| Record name | Coelenterazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55779-48-1 | |
| Record name | Coelenterazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coelenterazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coelenterazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COELENTERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Applications of Coelenterazine
Abstract
Coelenterazine is a widespread marine luciferin, a light-emitting molecule essential for the bioluminescence observed in numerous aquatic organisms across at least eight phyla.[1] Its unique imidazopyrazinone core structure enables it to serve as a substrate for a variety of luciferases, such as Renilla and Gaussia luciferases, and as the luminophore for photoproteins like aequorin.[1][2] The oxidation of this compound results in the emission of blue light, a phenomenon that has been harnessed to develop powerful tools for biological research. This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, reaction mechanisms, and its applications in key experimental protocols relevant to researchers and drug development professionals.
Core Chemical Structure and Properties
This compound is an organic compound characterized by a central imidazopyrazinone heterocyclic scaffold substituted with three key aryl groups. Its formal chemical name is 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one.[2] This structure is fundamental to its ability to undergo enzyme-catalyzed oxidation to produce light.
Physicochemical and Spectroscopic Data
The intrinsic properties of this compound are critical for its use in bioassays. It typically appears as orange-yellow crystals and exhibits specific solubility and stability characteristics that must be considered during experimental design.[1] For instance, it is soluble in methanol and ethanol but is known to spontaneously oxidize in solvents like DMSO, making methanol the preferred solvent for storage solutions.[1][3] For long-term storage, it should be kept as a solid at -20°C under an inert gas and protected from light.[3][4]
The quantitative physicochemical and spectroscopic properties of native this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | [2] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [1][5][6] |
| Molar Mass | 423.47 g/mol | [1][2] |
| CAS Number | 55779-48-1 | [5][7][8] |
| Appearance | Orange-yellow crystals | [1] |
| Absorption Max (λmax) | 435 nm (in Methanol) | [1] |
| Molar Extinction (ε) | 9,800 M⁻¹ cm⁻¹ (at 435 nm in Methanol) | [1] |
| Emission Max (λem) | ~465 - 480 nm (Luciferase-dependent) | [8][9] |
The Mechanism of Bioluminescence
The light-emitting reaction of this compound is a form of chemiluminescence, specifically bioluminescence when catalyzed by a luciferase enzyme. The process is an oxidative decarboxylation. It is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, forming a high-energy peroxide intermediate.[9] This intermediate rapidly cyclizes into a strained, four-membered dioxetanone ring. The breakdown of this unstable ring structure releases carbon dioxide (CO₂) and produces the final product, coelenteramide, in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it releases the excess energy as a photon of blue light.[9][10]
Experimental Protocols and Applications
This compound's unique properties make it a versatile tool in molecular biology, cell biology, and drug discovery.
Calcium Detection with Aequorin
This compound is the luminophore for the photoprotein aequorin. In the absence of calcium, this compound is non-covalently bound to apoaequorin (the protein component). The binding of three Ca²⁺ ions induces a conformational change in the protein, triggering the oxidation of this compound and resulting in a flash of blue light.[8][11] This system is a highly sensitive method for measuring intracellular calcium concentrations.
Protocol 3.1.1: General Protocol for Aequorin-Based Calcium Measurement
-
Cell Preparation: Transfect target cells with a plasmid encoding apoaequorin and allow for protein expression (typically 24-48 hours).
-
Aequorin Reconstitution: Incubate the transfected cells with 1-5 µM this compound in a serum-free medium for 1-4 hours in the dark at room temperature to form the active aequorin complex.
-
Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove excess this compound.
-
Stimulation and Measurement: Place the cells in a luminometer. Inject the calcium-mobilizing stimulus (e.g., ionomycin, ATP, or a specific agonist) into the cell sample.
-
Data Acquisition: Immediately begin recording the luminescent signal over time. The intensity and kinetics of the light flash correlate with the change in intracellular Ca²⁺ concentration.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a powerful technique for monitoring protein-protein interactions in real-time. In a BRET assay, a donor protein is fused to a luciferase (Renilla or Gaussia), and an acceptor protein is fused to a fluorescent protein (e.g., YFP). When this compound is added, the luciferase oxidizes it and emits light. If the donor and acceptor proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction is transferred non-radiatively to the acceptor fluorophore, which then emits light at its own characteristic wavelength.
Protocol 3.2.1: General Protocol for a BRET Assay
-
Cell Culture: Co-transfect mammalian cells with plasmids encoding the luciferase-donor fusion protein and the fluorophore-acceptor fusion protein. Plate cells in a white, opaque 96-well plate.
-
Substrate Addition: 24-48 hours post-transfection, wash the cells with PBS. Add native this compound to a final concentration of 5 µM.
-
Signal Measurement: Immediately measure the light emission using a luminometer equipped with two filters to simultaneously quantify the light emitted by the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission. An increase in this ratio indicates a close interaction between the two proteins of interest.
Detection of Reactive Oxygen Species (ROS)
This compound can also function as a chemiluminescent probe for detecting superoxide anions (O₂⁻) and peroxynitrite.[5][12] This application does not require a luciferase; the reaction occurs directly between this compound and the ROS, making it a useful tool for studying oxidative stress in cells and tissues.[7]
Protocol 3.3.1: Chemiluminescent Detection of Superoxide Anions
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer, pH 7.0.
-
Sample Preparation: Prepare cell suspensions or tissue homogenates in the phosphate buffer.
-
Probe Addition: Immediately before measurement, add this compound to the sample to a final concentration of 2.5-5 µM.[13]
-
Measurement: Place the sample in a luminometer and measure the chemiluminescent signal. The light intensity is proportional to the rate of superoxide production.
Synthesis Overview and Solution Preparation
Synthetic Pathway
The chemical synthesis of this compound is a multi-step process. A common strategy involves the condensation of two key precursors: coelenteramine (4-(5-amino-6-benzylpyrazin-2-yl)phenol) and a substituted α-keto-acetal, such as 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one.[14] This approach allows for the creation of the central imidazopyrazinone core. The complexity of the synthesis underscores the importance of sourcing high-purity this compound for reproducible experimental results.
Stock Solution Preparation
Proper handling and preparation of this compound solutions are critical for experimental success.
Protocol 4.2.1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous or high-purity methanol or ethanol. Avoid DMSO for stock solutions that will be stored, as it can cause degradation.[1]
-
Dissolution: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation. Add the appropriate volume of solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL). Vortex briefly to ensure complete dissolution.
-
Storage: It is highly recommended to prepare fresh solutions for each experiment.[3][4] If short-term storage is necessary, aliquot the stock solution into small, single-use volumes, flush with an inert gas (e.g., argon or nitrogen), and store at -80°C in the dark for no more than a few weeks. Avoid repeated freeze-thaw cycles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. goldbio.com [goldbio.com]
- 4. usbio.net [usbio.net]
- 5. ≥90% (TLC), solid, chemiluminescence probe of the superoxide anion, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Coelenterazines [promega.sg]
- 7. glpbio.com [glpbio.com]
- 8. abpbio.com [abpbio.com]
- 9. scispace.com [scispace.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. This compound h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. patents.justia.com [patents.justia.com]
The Discovery and History of Coelenterazine: An In-Depth Technical Guide
Abstract
Coelenterazine, a luciferin responsible for the bioluminescence of a vast array of marine organisms, has been a subject of intense scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the history of this compound, from its initial isolation and characterization to the elucidation of its structure and biosynthetic pathway. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments that defined our understanding of this remarkable molecule. Detailed experimental protocols, quantitative data, and graphical representations of key pathways are presented to offer a thorough and practical resource for the scientific community.
Introduction
Bioluminescence, the production and emission of light by a living organism, is a captivating natural phenomenon. At the heart of many marine bioluminescent systems lies a key molecule: this compound. This imidazolopyrazinone luciferin is the substrate for a multitude of luciferases and photoproteins, enabling organisms across at least eight phyla to generate light[1]. Its discovery was a landmark achievement in the field of biochemistry, paving the way for its widespread use as a reporter in molecular biology and biomedical research[2][3]. This guide aims to provide a detailed historical and technical account of the discovery of this compound, honoring the pioneering work of the scientists who first brought this molecule to light.
The Concurrent Discovery of a Ubiquitous Luciferin
The mid-1970s marked a pivotal moment in the study of marine bioluminescence with the independent and simultaneous discovery of this compound by two research groups.
-
Dr. Osamu Shimomura and Dr. Frank H. Johnson at Princeton University were investigating the bioluminescent photoprotein aequorin, which they had first isolated from the hydromedusa Aequorea victoria in 1961[4][5]. Their work to understand the chemistry of aequorin's light emission led them to the isolation and characterization of its luciferin[4].
-
Dr. Milton J. Cormier and his team at the University of Georgia were studying the bioluminescence of the sea pansy, Renilla reniformis. Their research on the enzyme luciferase from this organism also culminated in the isolation of its corresponding luciferin[6].
Both groups, through their distinct lines of inquiry, converged on the same light-emitting molecule. The name "this compound" was bestowed upon this newly discovered compound, a nod to the now-obsolete phylum Coelenterata, to which both Aequorea and Renilla belonged[1]. This serendipitous parallel discovery underscored the fundamental and widespread importance of this molecule in marine ecosystems.
Physicochemical Properties and Structure Elucidation
The initial characterization of this compound laid the groundwork for understanding its function. The molecule was identified as an orange-yellow crystalline solid with a melting point of 175-178 °C[1].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound as determined by early and subsequent studies.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₁N₃O₃ | [1] |
| Molar Mass | 423.472 g/mol | [1] |
| Appearance | Orange-yellow crystals | [1] |
| Melting Point | 175-178 °C | [1] |
| Absorbance (λmax in methanol) | 435 nm | [1] |
| Molar Extinction Coefficient (ε₄₃₅ in methanol) | 9800 M⁻¹cm⁻¹ | [1] |
Elucidation of the Chemical Structure
The determination of this compound's intricate chemical structure was a significant challenge that was overcome through a combination of classical chemical degradation studies and modern analytical techniques. The seminal work of Shimomura and Johnson in 1972 was instrumental in this effort. They determined the structure of a key degradation product, which they named AF-350 (coelenteramine), revealing a 2-aminopyrazine skeleton. This finding was crucial as it showed a structural relationship to the well-characterized luciferin from the ostracod Cypridina, providing a critical clue to the overall structure of this compound[4]. The final structure was confirmed through chemical synthesis.
Caption: Chemical structure of this compound and its amino acid precursors.
Experimental Protocols for Isolation and Characterization
The pioneering work of Shimomura, Johnson, and Cormier in the 1970s established the foundational methods for isolating and characterizing this compound. While detailed, step-by-step protocols from these early publications are not always available in modern formats, the following sections summarize the key experimental approaches described in their seminal papers.
Isolation of this compound from Aequorea victoria
The following is a summary of the methodology employed by Shimomura and Johnson for the extraction of the luciferin from the photoprotein aequorin.
Organism: Aequorea victoria (hydromedusa jellyfish)
Protocol Summary:
-
Collection and Preparation: Specimens of Aequorea victoria were collected, and the marginal, bioluminescent tissues were excised.
-
Extraction of Aequorin: The excised tissues were processed to extract the photoprotein aequorin, which contains this compound as its prosthetic group.
-
Denaturation and Release of the Chromophore: The purified aequorin was denatured using urea in the presence of 2-mercaptoethanol. This process released a fluorescent compound, initially designated AF-350 (later identified as coelenteramine), which was crucial for the structural elucidation[4].
-
Purification: The released chromophore and its derivatives were purified using a combination of solvent extraction and chromatographic techniques, such as column chromatography.
Isolation of this compound from Renilla reniformis
The following protocol is a summary of the methods used by Cormier and his colleagues to isolate luciferin from the sea pansy.
Organism: Renilla reniformis (sea pansy)
Protocol Summary:
-
Extraction: Tissues from Renilla reniformis were homogenized in cold acetone.
-
Solvent Partitioning: The acetone extract was subjected to a series of solvent partitioning steps to separate the luciferin from other cellular components.
-
Chromatography: The partially purified luciferin was further purified using column chromatography on materials such as Sephadex and DEAE-cellulose.
-
Crystallization: The purified this compound was crystallized from methanol to yield orange-yellow crystals.
Caption: A simplified workflow for the isolation of this compound.
The Bioluminescent Reaction and Biosynthesis
This compound functions as a luciferin, a light-emitting substrate, in a reaction catalyzed by a luciferase or as part of a pre-charged photoprotein complex.
The Bioluminescent Reaction Pathway
The fundamental reaction involves the oxidative decarboxylation of this compound in the presence of a luciferase and molecular oxygen, or the calcium-triggered decomposition of the pre-charged photoprotein-coelenterazine complex. This reaction produces light, carbon dioxide, and the oxidized product, coelenteramide.
Caption: A diagram of the this compound bioluminescent reaction.
The Biosynthetic Pathway
For many years, the origin of this compound in marine organisms was a mystery. While many organisms acquire it through their diet, it is now known that some species, including certain ctenophores and crustaceans, can synthesize it de novo. The proposed biosynthetic pathway starts from the amino acids L-phenylalanine and L-tyrosine. It is hypothesized that these are assembled into a tripeptide, Phe-Tyr-Tyr (FYY), which then undergoes cyclization and further modifications to form the this compound backbone. An enzyme with homology to isopenicillin-N-synthase is thought to be involved in this process, though the complete enzymatic pathway is still an active area of research[7].
Conclusion
The discovery of this compound stands as a testament to the power of curiosity-driven research. The independent yet simultaneous elucidation of this molecule by the research groups of Osamu Shimomura and Milton J. Cormier not only solved a fundamental puzzle in marine bioluminescence but also provided the scientific community with a tool of immense practical value. From its humble beginnings in the extracts of jellyfish and sea pansies, this compound has become an indispensable reagent in laboratories worldwide, illuminating the intricate workings of biological systems. The ongoing research into its biosynthesis promises to open new avenues for its production and application, ensuring that the legacy of its discovery will continue to shine brightly for years to come.
References
- 1. Structure of the light-emitting moiety of aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxidized this compound, the active group in the photoprotein aequorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by this compound Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epdf.pub [epdf.pub]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Coelenterazine Bioluminescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine is a widespread luciferin (a light-emitting molecule) found in numerous marine organisms, playing a central role in their ability to produce light. This phenomenon, known as bioluminescence, is the result of a chemical reaction catalyzed by an enzyme called luciferase. The this compound-luciferase system is one of the simplest and most studied bioluminescent systems, requiring only the substrate (this compound) and molecular oxygen to produce a characteristic blue light. This simplicity, coupled with the high sensitivity of detection, has made this compound and its associated luciferases invaluable tools in a vast array of biological research and drug development applications, including reporter gene assays, in vivo imaging, and Bioluminescence Resonance Energy Transfer (BRET) studies. This technical guide provides a comprehensive overview of the core mechanism of this compound bioluminescence, detailing the underlying biochemistry, key enzymatic players, and methodologies for its application.
The Fundamental Reaction: Oxidation of this compound
The bioluminescent reaction of this compound is an oxidative decarboxylation. The core of this process involves the enzyme-catalyzed oxidation of this compound by molecular oxygen, leading to the formation of an unstable, high-energy intermediate. The subsequent decomposition of this intermediate releases energy in the form of light, typically in the blue region of the visible spectrum, and yields the product coelenteramide and a molecule of carbon dioxide.
The generally accepted chemical mechanism proceeds through the formation of a dioxetanone intermediate. The reaction is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of this compound, forming a peroxide intermediate. This peroxide then cyclizes to form a highly strained four-membered ring structure known as a dioxetanone. The breakdown of this unstable intermediate results in the cleavage of a carbon-carbon bond and the release of carbon dioxide, leaving the coelenteramide molecule in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it emits a photon of light. The color of the emitted light can be influenced by the specific luciferase enzyme and the microenvironment of the active site.
Key Enzymatic Players
While the substrate, this compound, is common to many systems, the enzymes that catalyze its light-emitting reaction are diverse. These can be broadly categorized into two main groups: luciferases and photoproteins.
This compound Luciferases
These enzymes function as classical catalysts, binding both this compound and oxygen to facilitate the light-producing reaction. The rate of the reaction, and thus the intensity of the light emitted, is dependent on the concentrations of both the luciferase and this compound. Prominent examples include:
-
Renilla Luciferase (RLuc): Isolated from the sea pansy Renilla reniformis, RLuc is a 36 kDa monomeric enzyme that has been extensively studied and engineered for various applications. It belongs to the α/β-hydrolase superfamily and possesses a conserved catalytic triad of residues (Asp120, Glu144, and His285) essential for its activity. In its natural context, the energy from the RLuc-catalyzed reaction is transferred via BRET to a green fluorescent protein (GFP), resulting in the emission of green light.
-
Gaussia Luciferase (GLuc): Originating from the marine copepod Gaussia princeps, GLuc is a smaller, naturally secreted luciferase of about 19.9 kDa. It is known for its high turnover rate and intense, flash-type light emission. Unlike many other enzymes, GLuc has a relatively disordered structure with a minimal hydrophobic core.
-
Oplophorus Luciferase: Found in the deep-sea shrimp Oplophorus gracilirostris, this luciferase is also known for its high quantum yield.
Calcium-Binding Photoproteins
Unlike luciferases, photoproteins are stable complexes of the apo-protein, this compound, and molecular oxygen. The bioluminescent reaction is not initiated by the binding of a substrate in the classical sense, but rather by the binding of a specific ion, most commonly calcium (Ca2+).
-
Aequorin: This well-characterized photoprotein is isolated from the jellyfish Aequorea victoria. It consists of the apoprotein apoaequorin, which has three EF-hand Ca2+-binding sites, and a tightly bound this compound molecule. The binding of Ca2+ to the EF-hand domains induces a conformational change in the protein, which in turn triggers the oxidation of the pre-bound this compound, leading to a flash of blue light. The intensity of the light flash is directly proportional to the concentration of Ca2+, making aequorin a sensitive indicator for intracellular calcium levels.
Quantitative Data on this compound Bioluminescence
The efficiency and characteristics of the bioluminescent reaction can be quantified through several key parameters, which vary depending on the specific luciferase or photoprotein.
| Luciferase/Photoprotein | Substrate | Emission Max (nm) | Quantum Yield (Φ) | Km (µM) | kcat (s-1) |
| Renilla luciferase (RLuc) | This compound | ~480 | 0.055 - 0.11 | 2.9 ± 1.0 | 3.9 ± 0.4 |
| Renilla luciferase 8 (RLuc8) | This compound | ~480 | ~0.07 | 1.6 ± 0.2 | 4.9 ± 0.1 |
| Gaussia luciferase (GLuc) | This compound | ~470-480 | - | - | - |
| Oplophorus luciferase | This compound | ~462 | 0.34 | - | 55 |
| Aequorin | This compound | ~469 | - | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature) and the source of the data.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound bioluminescence.
In Vitro Renilla Luciferase Assay
This protocol describes a standard method for measuring the activity of Renilla luciferase in a cell lysate.
Materials:
-
Renilla Luciferase Assay Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
Renilla Luciferase Assay Buffer
-
Renilla Luciferase Assay Substrate (this compound)
-
Cell lysate containing Renilla luciferase
-
Luminometer
Procedure:
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Gently wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Renilla Luciferase Assay Lysis Buffer to the cells (e.g., 500 µL for a 6-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Assay Reagent Preparation:
-
Equilibrate the Renilla Luciferase Assay Buffer and Substrate to room temperature.
-
Prepare the Renilla Luciferase Assay Reagent by adding the substrate to the buffer according to the manufacturer's instructions (e.g., a 1:100 dilution). Prepare enough reagent for all samples.
-
-
Luminescence Measurement:
-
Add 20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Place the tube/plate in the luminometer.
-
If using a luminometer with injectors, program the instrument to inject 100 µL of the prepared Renilla Luciferase Assay Reagent into the sample well. If using a manual luminometer, add 100 µL of the reagent and mix quickly.
-
Immediately initiate the luminescence measurement. A typical integration time is 10 seconds with a 2-second delay.
-
Record the relative light units (RLU).
-
In Vitro Gaussia Luciferase Assay
This protocol outlines a method for measuring the activity of secreted Gaussia luciferase from cell culture supernatant.
Materials:
-
BioLux® GLuc Assay Buffer
-
BioLux® GLuc Substrate (this compound)
-
Cell culture supernatant containing secreted Gaussia luciferase
-
Luminometer
Procedure:
-
Sample Collection:
-
Collect the cell culture medium containing the secreted Gaussia luciferase.
-
If necessary, centrifuge the medium to pellet any cells or debris and transfer the supernatant to a new tube.
-
-
Assay Solution Preparation:
-
Prepare the GLuc assay solution by adding the BioLux® GLuc Substrate to the BioLux® GLuc Assay Buffer immediately before the assay (e.g., 50 µL of substrate to 5 mL of buffer for 100 samples).
-
Mix well by inverting the tube. Do not vortex.
-
-
Luminescence Measurement:
-
Set the luminometer for a 2-10 second integration time.
-
Pipette 5-20 µL of the cell culture supernatant into a luminometer tube or a well of a white or black 96-well plate.
-
If using a luminometer with injectors, prime the injector with the GLuc assay solution and inject 50 µL into the sample well.
-
If using a manual luminometer, add 50 µL of the GLuc assay solution to the sample and immediately place it in the luminometer for measurement.
-
Record the relative light units (RLU).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a typical BRET assay to detect protein-protein interactions in living cells using Renilla luciferase as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.
Materials:
-
Mammalian cells co-transfected with plasmids encoding Protein A-RLuc and Protein B-YFP
-
White, clear-bottom 96-well cell culture plates
-
This compound-h (a this compound analog often used in BRET)
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., with filters for ~475 nm and ~535 nm)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with plasmids encoding the two fusion proteins of interest (Protein A-RLuc and Protein B-YFP). Include appropriate controls, such as cells expressing only the donor or acceptor, and cells expressing donor and acceptor fusions that are not expected to interact.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay:
-
Prepare a stock solution of this compound-h.
-
Immediately before the measurement, add this compound-h to each well to a final concentration of 5 µM.
-
Immediately place the plate in a plate reader capable of BRET measurements.
-
-
Data Acquisition:
-
Measure the luminescence emission at two wavelengths simultaneously or sequentially using appropriate filters: one for the RLuc emission (e.g., 460 nm with a 25 nm bandwidth) and one for the YFP emission (e.g., 535 nm with a 25 nm bandwidth).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (RLuc). An increased BRET ratio compared to negative controls indicates that the two proteins are in close proximity.
-
Aequorin-Based Intracellular Calcium Measurement
This protocol provides a method for measuring changes in intracellular calcium concentration using aequorin.
Materials:
-
Cells expressing apoaequorin
-
This compound
-
Luminometer with an injector
-
Buffer for cell suspension
-
Stimulus to induce calcium influx (e.g., agonist, ionophore)
-
Lysis buffer (e.g., Triton X-100) to measure total aequorin
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with this compound (e.g., 5 µM) for 2-4 hours at 37°C to allow for the reconstitution of functional aequorin.
-
Wash the cells to remove excess this compound.
-
-
Calcium Measurement:
-
Place the cells in the luminometer.
-
Initiate luminescence recording.
-
Inject the stimulus into the cell suspension.
-
Record the flash of light produced as a result of the calcium influx.
-
-
Data Analysis:
-
The light signal is typically recorded as a function of time. The peak light intensity and the integral of the light signal are related to the change in intracellular calcium concentration.
-
To calibrate the aequorin signal, at the end of the experiment, lyse the cells (e.g., with Triton X-100) in the presence of a saturating concentration of Ca2+ to measure the total remaining aequorin.
-
The recorded luminescence can then be converted to calcium concentration using established calibration curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound bioluminescence.
Caption: General chemical pathway of luciferase-catalyzed this compound bioluminescence.
Caption: Activation pathway of the photoprotein aequorin by calcium ions.
Caption: A simplified experimental workflow for a BRET assay.
Conclusion
The bioluminescence of this compound, driven by a diverse array of luciferases and photoproteins, represents a fundamental and versatile biochemical process. Its core mechanism, centered on the oxidative decarboxylation of the imidazopyrazinone ring, provides a highly sensitive means of light production that has been harnessed for a multitude of applications in modern biological and pharmaceutical research. A thorough understanding of the underlying principles, quantitative parameters, and experimental protocols is crucial for the effective utilization of this powerful technology. As research continues to uncover new this compound analogs and engineered luciferases with improved properties, the scope of applications for this remarkable bioluminescent system is poised to expand even further.
Coelenterazine: A Technical Guide to its Natural Sources, Bioluminescent Systems, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine is a luciferin, a light-emitting molecule, that plays a central role in the bioluminescence of a vast array of marine organisms.[1][2] Its discovery, independently by two research groups in the mid-1970s, unveiled a common biochemical basis for light production in seemingly disparate species like the sea pansy (Renilla reniformis) and the crystal jelly (Aequorea victoria).[3][4] This guide provides a comprehensive technical overview of this compound, detailing its natural distribution, the enzymatic systems that utilize it, and the experimental protocols for its study. This information is crucial for researchers in marine biology, biochemistry, and for professionals in drug development exploring the potential of bioluminescent systems as reporter assays and for other biotechnological applications.
Natural Sources and Distribution of this compound
This compound is remarkably widespread in marine ecosystems, found across at least eight different phyla.[1][2] Its presence has been documented in organisms ranging from microscopic radiolarians to complex fish and squid. While some organisms are capable of synthesizing this compound de novo, many others acquire it through their diet, leading to its accumulation and transfer through marine food webs.[5][6]
Organisms Containing this compound
The following table summarizes the diverse array of marine organisms in which this compound has been identified.
| Phylum | Class/Order | Representative Genera/Species | Notes |
| Radiolaria | - | Thalassicolla sp. | Protozoans contributing to oceanic bioluminescence. |
| Ctenophora | Tentaculata, Nuda | Mnemiopsis leidyi, Beroe ovata | Comb jellies are a significant source of this compound, with some species capable of de novo synthesis.[5] |
| Cnidaria | Hydrozoa, Anthozoa | Aequorea victoria, Obelia geniculata, Renilla reniformis | Includes well-studied model organisms for bioluminescence research. Many cnidarians obtain this compound from their diet.[1][6] |
| Mollusca | Cephalopoda | Watasenia scintillans, Vampyroteuthis infernalis | Firefly squid and the vampire squid utilize this compound in their remarkable light displays.[1][2] |
| Arthropoda | Malacostraca, Maxillopoda | Systellaspis debilis, Oplophorus gracilirostris, Gaussia princeps, Metridia longa | Includes various species of shrimp and copepods, some of which are known to synthesize this compound.[1][2] |
| Chaetognatha | - | Sagitta sp. | Arrow worms. |
| Chordata | Actinopterygii | Neoscopelidae, Myctophidae | Various families of deep-sea fish, often referred to as lanternfish, possess this compound-based light organs.[1][2] |
| Echinodermata | Ophiuroidea | Amphiura filiformis | Brittle stars.[1][2] |
Quantitative Data on this compound Content
The concentration of this compound can vary significantly between species and even within different tissues of the same organism. The following tables provide a summary of available quantitative data.
Table 1: this compound Content in Ctenophores
| Species | This compound Content (pmol/individual) | Reference |
| Mnemiopsis leidyi | 1.5 - 12.5 | [5] |
| Beroe ovata | 0.5 - 5.0 | [5] |
Table 2: this compound and Luciferase Activity in Myctophid Fish Caudal Organs
| Species | Tissue | This compound (ng/mg protein) | Luciferase Activity (RLU/mg protein) | Reference |
| Electrona antarctica | Supracaudal Organ | 1.8 ± 0.5 | 2.3 x 10^7 ± 1.1 x 10^7 | |
| Electrona antarctica | Infracaudal Organ | 2.1 ± 0.6 | 3.1 x 10^7 ± 1.5 x 10^7 | |
| Krefftichthys anderssoni | Supracaudal Organ | 1.5 ± 0.4 | 1.9 x 10^7 ± 0.9 x 10^7 | |
| Krefftichthys anderssoni | Infracaudal Organ | 1.7 ± 0.5 | 2.5 x 10^7 ± 1.2 x 10^7 |
This compound-Utilizing Luciferases and Signaling Pathways
This compound serves as the substrate for a variety of luciferases, enzymes that catalyze its oxidation to produce light. The most well-characterized of these are Renilla, Gaussia, and Oplophorus luciferases. Each has distinct properties and is involved in a unique signaling pathway.
Renilla Luciferase Pathway
In the sea pansy Renilla reniformis, the bioluminescent system is elegantly regulated by calcium ions. This compound is stored in an inactive state, bound to a this compound-binding protein (CBP).[7][8] A nerve impulse triggers an influx of Ca2+ into the photocytes.[9] The binding of Ca2+ to CBP induces a conformational change, causing the release of this compound.[10][11] The freed this compound can then be oxidized by Renilla luciferase (RLuc), a 36 kDa monomeric enzyme, in the presence of molecular oxygen, resulting in the emission of blue light (λmax ≈ 480 nm).[7][12] In vivo, this energy is often transferred to a green fluorescent protein (GFP), which then emits green light.[7]
Gaussia Luciferase Pathway
Gaussia princeps, a marine copepod, possesses a naturally secreted luciferase (GLuc) that is one of the brightest known.[13] GLuc is a small, 19.9 kDa protein that is highly stable.[3] Unlike the Renilla system, the release of this compound is not as tightly regulated by a specific binding protein. Instead, upon expression, GLuc is secreted from the cell via the classical secretory pathway, utilizing an N-terminal signal peptide.[3][13] Once in the extracellular environment, it can interact with this compound and molecular oxygen to produce a flash of blue light (λmax ≈ 480 nm).[13]
Oplophorus Luciferase Pathway
The deep-sea shrimp Oplophorus gracilirostris employs a heterotetrameric luciferase (OpLuc) composed of two 19 kDa and two 35 kDa subunits.[14] The 19 kDa subunit is the catalytic component.[14] The bioluminescent reaction is initiated by the oxidation of this compound by molecular oxygen, catalyzed by OpLuc, resulting in the emission of blue light with a maximum intensity at 462 nm.[1][15] The reaction proceeds optimally at a pH of 9 and in the presence of 0.05-0.1 M NaCl.[1] A notable characteristic of OpLuc is its unusual thermal stability.[1]
Experimental Protocols
A critical aspect of studying this compound and its associated bioluminescent systems is the ability to reliably extract, purify, and quantify this luciferin from biological samples, as well as to assay the activity of the luciferases that utilize it.
Extraction of this compound from Marine Organisms
This protocol provides a general framework for the extraction of this compound from the tissues of marine organisms, such as jellyfish.
Materials:
-
Fresh or frozen tissue sample
-
Methanol (MeOH), ice-cold
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Rotary evaporator
-
Nitrogen gas
Procedure:
-
Homogenization: Weigh the tissue sample and homogenize it in 5-10 volumes of ice-cold methanol. The homogenization should be performed quickly and on ice to minimize degradation of this compound.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the this compound.
-
Evaporation: Evaporate the methanol under reduced pressure using a rotary evaporator. The temperature should be kept low (e.g., <30°C) to prevent degradation.
-
Drying and Storage: Dry the resulting extract under a stream of nitrogen gas. The dried extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further purification or analysis.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying this compound from crude extracts. A reversed-phase C18 column is typically used.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
A linear gradient from a lower to a higher percentage of Solvent B is typically used to elute this compound. The exact gradient will need to be optimized depending on the specific column and sample.
Procedure:
-
Sample Preparation: Reconstitute the dried this compound extract in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run the gradient program to separate the components of the extract.
-
Detection: Monitor the elution profile at a wavelength where this compound absorbs, typically around 435 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Verification: Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry and by performing a luciferase assay.
Quantification of this compound using a Luciferase Assay
The concentration of this compound can be determined with high sensitivity using a luciferase-based assay. This involves measuring the light output when the this compound-containing sample is mixed with a known amount of a specific luciferase.
Materials:
-
Purified this compound standard of known concentration
-
Purified luciferase (e.g., Renilla or Gaussia luciferase)
-
Luminometer
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with appropriate pH and salt concentrations for the chosen luciferase)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the assay buffer to create a standard curve.
-
Sample Preparation: Dilute the unknown this compound sample in the assay buffer to ensure the luminescence reading falls within the range of the standard curve.
-
Assay: In a luminometer plate, mix a fixed amount of luciferase with each standard dilution and the unknown sample dilutions.
-
Measurement: Immediately measure the light emission (luminescence) in the luminometer. The integration time will depend on the specific luciferase and luminometer sensitivity.
-
Calculation: Plot the luminescence values of the standards against their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the concentration of this compound in the unknown sample.
Conclusion
This compound is a fascinating and biochemically significant molecule that underpins a wide variety of bioluminescent phenomena in the marine world. Understanding its distribution, the intricacies of the enzymatic systems that have evolved to utilize it, and the methods for its study are essential for advancing our knowledge of marine ecology, biochemistry, and for harnessing the power of bioluminescence in biotechnology and drug discovery. This guide provides a foundational resource for researchers and professionals, offering both a broad overview and the specific technical details necessary to engage in the study of this remarkable luciferin.
References
- 1. Properties and reaction mechanism of the bioluminescence system of the deep-sea shrimp Oplophorus gracilorostris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. acs.org [acs.org]
- 5. Bioluminescence of the Ca2+-binding photoprotein aequorin after cysteine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can coelenterates make this compound? Dietary requirement for luciferin in cnidarian bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 8. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure based mechanism of the Ca(2+)-induced release of this compound from the Renilla binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+-Triggered this compound-Binding Protein Renilla: Expected and Unexpected Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. neb.com [neb.com]
- 14. Oplophorus-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
The Enigmatic Pathway of Coelenterazine Biosynthesis in Marine Life: A Technical Guide
For Immediate Release
A deep dive into the biochemical route of one of nature's most widespread luciferins, this technical guide serves as a critical resource for researchers in marine biology, biochemistry, and pharmacology. It outlines the current understanding of the coelenterazine biosynthesis pathway, presents key quantitative data, details experimental methodologies, and visualizes the proposed molecular journey from amino acids to light-emitting substrate.
This compound, the light-emitting luciferin responsible for the bioluminescence of a vast array of marine organisms across at least nine phyla, has long held the fascination of scientists. While its role in generating light is well-established, the intricate biochemical pathway of its de novo synthesis has remained a significant puzzle. This guide synthesizes the current knowledge on the this compound biosynthesis pathway, providing a comprehensive resource for researchers, scientists, and drug development professionals.
The Core Pathway: From Amino Acids to Imidazopyrazinone
The biosynthesis of this compound is understood to originate from fundamental building blocks: amino acids. Isotopic labeling experiments have provided strong evidence that the pathway commences with two molecules of L-tyrosine and one molecule of L-phenylalanine.[1][2] The proposed, though not yet fully elucidated, pathway involves the formation of a tripeptide intermediate, Phenylalanine-Tyrosine-Tyrosine (FYY).[3][4]
A key enzymatic step is believed to be the cyclization of this FYY tripeptide to form the characteristic imidazopyrazinone core of this compound.[3][4] Transcriptomic analyses of luminous ctenophores have identified a compelling candidate for this crucial role: an isopenicillin-N-synthase (IPNS)-like enzyme.[3][4][5] Notably, these IPNS homologs possess a C-terminal FYY motif and are present in luminous ctenophore species but absent in their non-luminous relatives, strengthening the hypothesis of their involvement.[4] The precise mechanism of cyclization and any subsequent modifications to the molecule are areas of active research.
Organisms confirmed to be capable of de novo this compound synthesis include certain decapod shrimps like Systellaspis debilis, copepods such as Metridia pacifica, and various ctenophores.[6][7][8] For many other bioluminescent organisms, it is believed that this compound is acquired through their diet, highlighting its crucial role in marine food webs.[9]
Quantitative Insights: this compound Concentrations in Marine Organisms
The concentration of this compound varies significantly among different marine species. This quantitative data is crucial for understanding the ecological distribution and physiological importance of this luciferin.
| Phylum/Class | Species | Tissue/Organism Stage | This compound Concentration (pmol/g wet weight or per individual) | Reference(s) |
| Ctenophora | Beroe cucumis | Whole body (wild-caught) | 16.7 (luciferase assay), 7.82 (mass spectrometry) | [8][10] |
| Mnemiopsis leidyi | Whole body (wild-caught) | 4.80 (luciferase assay), 1.04 (mass spectrometry) | [8][10] | |
| Bolinopsis infundibulum | Whole body (wild-caught) | 0.129 (luciferase assay), 0.256 (mass spectrometry) | [8][10] | |
| Arthropoda (Crustacea) | Systellaspis debilis | Eggs (early stage) | ~1 pmol/egg | [7][11] |
| Systellaspis debilis | Eggs (late stage) | ~71 pmol/egg | [7][11] | |
| Metridia pacifica | - | - | [1][2][6] | |
| Conchoecia pseudodiscophora | Whole animal | ~230 pg/animal (~0.54 pmol/animal) | [12] | |
| Chordata (Pisces) | Electrona antarctica | Supra-caudal organ | - | [13] |
| Krefftichthys anderssoni | Supra-caudal organ | - | [13] |
Note: The methods used for quantification (luciferase assay vs. mass spectrometry) can yield different results, as indicated in the table. Further research is needed to establish standardized quantification protocols.
Visualizing the Pathway and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for this compound analysis.
Key Experimental Protocols
A cornerstone of advancing our understanding of this compound biosynthesis lies in robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Isotopic Labeling of this compound in Metridia pacifica
This protocol, adapted from studies on the copepod Metridia pacifica, is designed to trace the incorporation of labeled amino acid precursors into this compound.[1][2]
1. Organism Culture:
-
Maintain a culture of Metridia pacifica in a controlled environment.
-
Provide a diet free of this compound to ensure that any detected this compound is synthesized de novo.
2. Preparation of Labeled Feed:
-
Prepare a feed solution containing deuterium-labeled L-tyrosine and L-phenylalanine.
-
The concentration of labeled amino acids should be optimized for uptake without causing toxicity.
3. Feeding Experiment:
-
Introduce the labeled feed to the Metridia pacifica culture.
-
Allow a sufficient incubation period for the organisms to ingest the feed and for the labeled precursors to be incorporated into the biosynthetic pathway.
4. Sample Collection and Extraction:
-
Harvest the copepods from the culture.
-
Homogenize the samples in methanol to extract this compound.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
5. Analysis by Mass Spectrometry:
-
Analyze the supernatant using electrospray ionization-ion trap-mass spectrometry (ESI-IT-MS).
-
Monitor for the mass shift in the this compound molecule corresponding to the incorporation of deuterium from the labeled amino acids.
Protocol 2: this compound Extraction and Quantification by Luciferase Assay
This protocol provides a general method for extracting and quantifying this compound from marine tissues using a luciferase-based assay.[8][10]
1. Tissue Homogenization:
-
Weigh the collected marine organism tissue.
-
Homogenize the tissue in cold methanol. The ratio of tissue to methanol should be consistent across samples.
2. Extraction:
-
Allow the homogenate to incubate at a low temperature (e.g., 4°C) in the dark to facilitate the extraction of this compound.
-
Centrifuge the mixture at high speed to pellet the tissue debris.
3. Supernatant Collection:
-
Carefully collect the methanol supernatant, which now contains the extracted this compound.
4. Luciferase Assay:
-
Prepare a reaction buffer containing a known concentration of a this compound-dependent luciferase (e.g., Renilla luciferase).
-
Add a small volume of the methanol extract to the luciferase solution.
-
Immediately measure the resulting bioluminescence using a luminometer.
5. Quantification:
-
Generate a standard curve using known concentrations of pure this compound.
-
Compare the luminescence of the sample to the standard curve to determine the concentration of this compound in the extract.
-
Normalize the result to the initial wet weight of the tissue.
Protocol 3: this compound Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high specificity and sensitivity for the detection and quantification of this compound.[12]
1. Sample Preparation:
-
Extract this compound from the marine organism tissue as described in Protocol 2 (steps 1-3).
-
The methanol extract may need to be further purified or concentrated depending on the expected concentration of this compound.
2. HPLC Separation:
-
Inject the extract onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient of solvents (e.g., water and acetonitrile with a small percentage of formic acid) to separate this compound from other compounds in the extract.
3. Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions (MS/MS).
4. Quantification:
-
Create a calibration curve using a series of known concentrations of a this compound standard.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Future Directions
While significant progress has been made, the complete enzymatic machinery and the precise biochemical transformations in the this compound biosynthesis pathway remain to be fully elucidated. Future research will likely focus on:
-
Cloning and functional characterization of the candidate isopenicillin-N-synthase-like enzymes from this compound-producing organisms.
-
In vitro reconstitution of the biosynthetic pathway using purified enzymes to confirm the proposed steps.
-
Identification of genes responsible for the hypothetical subsequent modification steps.
-
Broader surveys of marine organisms to identify other de novo producers of this compound and to expand our understanding of its ecological significance.
The continued exploration of this fascinating biosynthetic pathway not only deepens our knowledge of marine biodiversity and evolution but also holds potential for the development of novel biotechnological tools and therapeutic agents.
References
- 1. Biosynthesis of this compound in the deep-sea copepod, Metridia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound in the deep-sea copepod, Metridia pacifica (Journal Article) | OSTI.GOV [osti.gov]
- 3. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for this compound Biosynthesis | PLOS One [journals.plos.org]
- 5. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence For De Novo Biosynthesis of this compound in the Bioluminescent Midwater Shrimp, Systellaspis Debilis C | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 8. Evidence for de novo Biosynthesis of the Luminous Substrate this compound in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evidence For De Novo Biosynthesis of this compound in the Bioluminescent Midwater Shrimp, Systellaspis Debilis C -ORCA [orca.cardiff.ac.uk]
- 12. Identification of the luciferin-luciferase system and quantification of this compound by mass spectrometry in the deep-sea luminous ostracod Conchoecia pseudodiscophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Coelenterazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical, chemical, and bioluminescent properties of coelenterazine, a key substrate in numerous biological assays. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of this compound's characteristics, experimental considerations, and its role in critical signaling pathways.
This compound is a luciferin, a light-emitting molecule, found in a wide array of marine organisms across eight phyla.[1] It serves as the substrate for various luciferases, including those from Renilla, Gaussia, and Oplophorus, as well as photoproteins like aequorin and obelin.[1][2] The enzymatic oxidation of this compound results in the production of light, a phenomenon harnessed in numerous biotechnological applications.
Core Physical and Chemical Properties
This compound presents as orange-yellow crystals and is characterized by the following properties:[1]
| Property | Value | References |
| IUPAC Name | 6-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-7H-imidazo[1,2-a]pyrazin-3-one | [1] |
| Synonyms | Renilla luciferin, Luciferin (Oplophorus), Preluciferin (Watasenia) | [1][3][4] |
| CAS Number | 55779-48-1 | [3][5] |
| Molecular Formula | C₂₆H₂₁N₃O₃ | [4][6] |
| Molecular Weight | 423.46 g/mol | [5][6] |
| Appearance | Orange-yellow crystalline solid | [1] |
Spectral Characteristics
The luminescence of this compound is central to its utility. Its spectral properties are summarized below:
| Spectral Property | Wavelength/Value | Conditions | References |
| Peak Absorption (λmax) | 435 nm | In methanol | [1] |
| Emission Maximum (Chemiluminescence) | ~480 nm | Aprotic polar solvents (e.g., DMSO, DMF) | [7] |
| Emission Maximum (Bioluminescence with Renilla luciferase) | 485 nm | [2] | |
| Emission Maximum (Bioluminescence with Gaussia luciferase) | 475 nm | [8] | |
| Emission Maximum (Bioluminescence with Oplophorus luciferase) | 462 nm | [2] | |
| Emission Maximum (with Aequorin) | 465 nm | [2] |
Solubility and Stability
Proper handling and storage of this compound are critical for maintaining its activity. It is a hydrophobic molecule that can readily cross cell membranes.[9]
| Solvent | Solubility | Notes | References |
| Methanol | 0.5 mg/mL | Preferred for storage. | [1][4][10] |
| Ethanol | 0.5 mg/mL | [4][10] | |
| Dimethyl Sulfoxide (DMSO) | Avoid for storage as it can cause oxidation and inactivate the compound. | [1][6][11] | |
| Aqueous Buffers | Low | Water-soluble formulations like Aquaphile™ are available. | [11][12] |
Storage and Handling Recommendations:
-
Store as a solid at -20°C, protected from light and under an inert gas like argon or nitrogen.[3][13][14]
-
This compound spontaneously oxidizes in the presence of air or in some organic solvents like DMSO.[1]
-
Solutions are unstable and should be freshly prepared before use.[3][6] Stock solutions in methanol or ethanol should be stored at -20°C or -70°C, protected from light, and purged with inert gas.[15] It is generally not recommended to store dissolved this compound.[13]
-
For in vivo use, formulations that readily dissolve in water or buffer are available.[12]
Bioluminescence: Mechanism and Signaling Pathways
The light-emitting reaction of this compound is initiated by its oxidation, which can be catalyzed by a luciferase enzyme or occur through chemiluminescence. The general mechanism involves the formation of a high-energy dioxetanone intermediate, which then decomposes to coelenteramide and carbon dioxide, releasing a photon of light.[7][16][17]
General Bioluminescence Reaction
The fundamental process of this compound-mediated light production is depicted below.
Caption: The oxidative decarboxylation of this compound leading to light emission.
Bioluminescence Resonance Energy Transfer (BRET)
This compound is a cornerstone of Bioluminescence Resonance Energy Transfer (BRET) assays, a technology used to study protein-protein interactions. In a typical BRET experiment, a donor protein (e.g., Renilla luciferase, Rluc) is fused to one protein of interest, and an acceptor fluorophore (e.g., Green Fluorescent Protein, GFP) is fused to another. Upon addition of this compound, the luciferase emits blue light, which, if the proteins are in close proximity, excites the acceptor, causing it to emit light at a longer wavelength (e.g., green light).
Caption: Workflow of a BRET assay to detect protein-protein interactions.
Experimental Protocols: A Representative Renilla Luciferase Assay
This section provides a generalized protocol for an in vitro Renilla luciferase reporter assay. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Objective: To quantify the activity of Renilla luciferase in cell lysates using this compound.
Materials:
-
Cell lysate containing Renilla luciferase.
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Luminometer with an injector.
Workflow:
Caption: Step-by-step workflow for a typical Renilla luciferase assay.
Detailed Steps:
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM). It is crucial to prepare this solution fresh immediately before the assay due to the instability of this compound in aqueous solutions.[18]
-
-
Assay Procedure:
-
Pipette the cell lysate into the wells of a white-walled, clear-bottom luminometer plate.
-
Place the plate in the luminometer.
-
Set the luminometer to inject the this compound working solution into each well and immediately measure the light output. The reaction kinetics are rapid ("flash" kinetics), so immediate measurement is essential.[19]
-
The light output is typically measured in Relative Light Units (RLU).
-
-
Data Analysis:
-
Subtract the background RLU (from wells containing lysate but no this compound, or buffer only) from the experimental readings.
-
Normalize the RLU values to a control protein (e.g., total protein concentration) to account for variations in cell number or lysis efficiency.
-
Safety and Handling
While this compound is widely used in research, appropriate safety precautions should be taken.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[20]
-
Precautionary Measures: Avoid breathing dust, fumes, or spray.[20] Wear protective gloves and eye protection.[20][21] Handle in a well-ventilated area.[20] Wash hands thoroughly after handling.[20]
-
Storage: Store in a dry, cool, and well-ventilated place, protected from sunlight.[21]
This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abpbio.com [abpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. neb.com [neb.com]
- 9. goldbio.com [goldbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
- 13. goldbio.com [goldbio.com]
- 14. biotium.com [biotium.com]
- 15. ulab360.com [ulab360.com]
- 16. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. nanolight.com [nanolight.com]
- 19. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. carlroth.com:443 [carlroth.com:443]
The Solubility of Coelenterazine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of the bioluminescent substrate, coelenterazine. This document provides a comprehensive overview of its solubility in various solvents, protocols for solution preparation, and key considerations for its use in experimental settings.
This compound, a key substrate for various luciferases such as Renilla, Gaussia, and Aequorin, is a fundamental tool in bioluminescence-based assays, including BRET (Bioluminescence Resonance Energy Transfer) for studying protein-protein interactions and for the detection of reactive oxygen species (ROS).[1][2][3] A thorough understanding of its solubility is critical for accurate and reproducible experimental outcomes. This guide summarizes the available data on this compound's solubility, provides standardized protocols for its dissolution, and outlines important stability considerations.
Quantitative Solubility of this compound
The solubility of this compound varies significantly across different solvents. The following table summarizes the quantitative and semi-quantitative solubility data compiled from various sources. It is important to note that the compound is generally unstable in solution, and freshly prepared solutions are recommended.[1]
| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 84 mg/mL | 198.36 mM | Moisture-absorbing DMSO can reduce solubility. Some sources advise against using DMSO as it may inactivate or cause instability of this compound. | [2][4] |
| Ethanol | 1 mg/mL | 2.36 mM | Requires ultrasonic and warming to 60°C for dissolution. | [1][3] |
| Ethanol | ~0.5 mg/mL | ~1.18 mM | Soluble. | [5] |
| Methanol | ~0.5 mg/mL | ~1.18 mM | Soluble. | [5] |
| Water | Insoluble | - | This compound has very low solubility in aqueous solutions. | [2][6] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.2 mg/mL | ≥ 0.47 mM | A common co-solvent system for in vivo applications. | [1] |
| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 0.2 mg/mL | ≥ 0.47 mM | SBE-β-CD is used to enhance aqueous solubility. | [1] |
| 10% EtOH, 90% Saline | ≥ 0.2 mg/mL | ≥ 0.47 mM | A simpler co-solvent system for in vivo use. | [1] |
| pH 7 Buffer with 50 mM 2-hydroxypropyl-β-cyclodextrin | >1 mM | >1 mM | Cyclodextrins can be used to increase the aqueous solubility of this compound. | [6][7] |
Note on DMSO: While some suppliers provide a high solubility value for this compound in DMSO, others strongly advise against its use, citing potential for oxidation and inactivation of the compound.[6][7][8][9][10] Researchers should exercise caution and validate the use of DMSO for their specific application. For long-term storage of stock solutions, ethanol or methanol are the recommended solvents.[7][8]
Experimental Protocols
Preparation of Stock Solutions
Concentrated stock solutions of this compound are typically prepared in anhydrous ethanol or methanol.[7][8] Propylene glycol can also be used as a solvent to minimize evaporation during storage.[8]
Materials:
-
This compound (solid)
-
Anhydrous Ethanol or Methanol
-
Argon or Nitrogen gas (optional, for long-term storage)
-
Tightly sealing screw-cap vials
-
Vortex mixer
-
Ultrasonic bath and water bath (optional, for ethanol)
Protocol:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.[7]
-
Add the desired volume of anhydrous ethanol or methanol to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
For ethanol, the process can be aided by ultrasonic treatment and warming to 60°C.[1][3]
-
Vortex the solution until the this compound is completely dissolved.
-
For long-term storage, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[7]
-
Store the stock solution at -20°C or below, protected from light.[7][8] Tightly seal the vials, and consider wrapping with Parafilm to prevent solvent evaporation.[8]
Preparation of Aqueous Working Solutions
Due to the low aqueous solubility and stability of this compound, working solutions in aqueous buffers should be prepared immediately before use.[8][10]
Materials:
-
This compound stock solution (in ethanol or methanol)
-
Aqueous buffer of choice (e.g., PBS, pH 7.0)
Protocol:
-
Retrieve the stock solution from the freezer and allow it to thaw.
-
Dilute the stock solution into the aqueous buffer to the final desired working concentration.
-
Mix the solution thoroughly.
-
Use the freshly prepared working solution promptly, ideally within a few hours, as this compound is unstable in aqueous environments.[8] Some sources suggest that aqueous solutions may be stable for up to five hours.[8]
Visualizing this compound in Experimental Workflows
Bioluminescence Resonance Energy Transfer (BRET) Assay Workflow
This compound is a crucial component in BRET assays, which are used to study protein-protein interactions. The following diagram illustrates a typical BRET experimental workflow.
Caption: A diagram illustrating the workflow of a BRET experiment.
This compound Dissolution and Application Pathway
The logical flow from solid this compound to its application in a typical bioluminescence assay is depicted below.
Caption: Logical flow for this compound preparation and use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. interchim.fr [interchim.fr]
- 7. ulab360.com [ulab360.com]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
Stability and Storage of Coelenterazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine, a luciferin responsible for the bioluminescence in many marine organisms, is a critical reagent in numerous biological assays, particularly those involving luciferase reporters like Renilla and Gaussia. Its inherent instability, however, necessitates careful handling and storage to ensure experimental reproducibility and accuracy. This technical guide provides an in-depth overview of this compound's stability under various conditions, detailed storage recommendations, and protocols for its effective use.
Chemical Stability of this compound
This compound's structure, featuring a high-energy dioxetanone ring, makes it susceptible to degradation through autoxidation, especially in aqueous solutions and the presence of oxygen.[1][2][3] This spontaneous decomposition can lead to a loss of signal and an increase in background chemiluminescence in assays.[4]
Solid-State Stability
In its solid, lyophilized form, this compound is relatively stable when stored under appropriate conditions. Key considerations for solid-state storage include:
-
Temperature: Storage at -20°C or lower is crucial for long-term stability.[1][5] For extended periods, -80°C is recommended.[5]
-
Light: this compound is light-sensitive and should be protected from light during storage and handling.[1][6]
-
Inert Atmosphere: To prevent oxidation, storing the solid compound under an inert gas such as argon or nitrogen is highly recommended.[1][6]
Solution Stability
The stability of this compound dramatically decreases once it is dissolved. The solvent and storage conditions of the solution are critical factors influencing its degradation rate.
-
Aqueous Solutions: this compound is highly unstable in aqueous solutions.[4][7] The half-life of this compound in aqueous culture medium at 37°C is estimated to be approximately 15-17 minutes.[4][8] It is therefore recommended to prepare aqueous working solutions immediately before use.[9][10]
-
Organic Solvents:
-
Recommended: Anhydrous methanol or ethanol are the preferred solvents for preparing stock solutions.[1][7] Acidifying the alcohol with a small amount of concentrated HCl can help prevent oxidation.[9][11] Stock solutions in these solvents can be stored at -20°C or below for up to six months, and for at least a year in some specialized solvents without notable degradation.[5][7] To prevent evaporation and subsequent concentration changes, vials should be tightly sealed, for instance with Parafilm.[7]
-
Not Recommended: Solvents like DMSO and DMF can oxidize this compound and should be avoided for preparing stock solutions.[7]
-
The following tables summarize the stability of this compound under different conditions.
| Form | Storage Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid (Lyophilized) | -20°C | Inert Gas (Argon/Nitrogen) | Protected from Light | Long-term |
| Solid (Lyophilized) | -80°C | Inert Gas (Argon/Nitrogen) | Protected from Light | Extended Long-term |
| Stock Solution (in Methanol/Ethanol) | -20°C | Tightly Sealed | Protected from Light | Up to 6 months[7] |
| Stock Solution (in specialized solvent) | -20°C or below | Tightly Sealed | Protected from Light | At least 1 year[5] |
| Aqueous Working Solution | Room Temperature | N/A | Protected from Light | Prepare immediately before use[9][10] |
| Solvent | Condition | Half-life | Reference |
| Aqueous Culture Medium | 37°C | ~15-17 minutes | [4][8] |
| Aqueous Solution | Room Temperature | Unstable, use immediately | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound
-
Anhydrous methanol or ethanol
-
Concentrated hydrochloric acid (optional)
-
Inert gas (argon or nitrogen)
-
Tightly sealing, light-protected vials
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
(Optional) To increase stability, acidify the alcohol by adding a small drop of concentrated HCl to 10 ml of the solvent before dissolving the this compound.[9][11]
-
Gently vortex or swirl the vial until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealing, light-protected vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Stability
This protocol describes a method to determine the stability of a this compound solution over time using a luciferase-based assay.
Materials:
-
This compound solution to be tested
-
Recombinant Renilla or Gaussia luciferase
-
Luciferase assay buffer (as recommended by the enzyme manufacturer)
-
Luminometer
-
96-well white or black opaque plates
Procedure:
-
Prepare the this compound solution in the desired buffer and at the concentration to be tested.
-
At time point zero (T=0), take an aliquot of the this compound solution and immediately perform a luciferase assay. a. In a luminometer-compatible well, add a defined amount of luciferase. b. Add the luciferase assay buffer. c. Inject the this compound solution to initiate the reaction and immediately measure the luminescence.
-
Incubate the remaining this compound solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., every 15 minutes for aqueous solutions), repeat the luciferase assay as described in step 2.
-
Plot the luminescence signal (Relative Light Units, RLU) against time.
-
The half-life of the this compound solution can be calculated from the decay curve of the luminescence signal.
Signaling Pathways and Experimental Workflows
This compound in Luciferase-Mediated Bioluminescence
This compound is the substrate for several marine luciferases, most notably Renilla luciferase (RLuc) and Gaussia luciferase (GLuc). The enzymatic reaction involves the oxidation of this compound in the presence of molecular oxygen, leading to the formation of an excited-state coelenteramide, which then decays to its ground state, emitting light in the process.[2][12]
Caption: Luciferase-catalyzed oxidation of this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of a this compound solution.
Caption: Workflow for assessing this compound stability.
Decision Tree for this compound Storage and Handling
This decision tree provides a logical guide for the proper storage and handling of this compound.
Caption: Decision tree for this compound storage.
References
- 1. interchim.fr [interchim.fr]
- 2. scispace.com [scispace.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. promega.com [promega.com]
- 5. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. targetingsystems.net [targetingsystems.net]
- 8. Novel mechanistic insights for catalytic bioluminescence of mammalian Gaussia Luciferase through mutant and ancestral analysis | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 9. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 12. Catalytic Mechanism for Renilla-type Luciferases | Protein Engineering Group [loschmidt.chemi.muni.cz]
An In-depth Technical Guide to the Safe Handling and Use of Coelenterazine Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of coelenterazine powder, a critical luciferin in bioluminescence-based research and drug discovery. Adherence to these recommendations is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is the light-emitting substrate for a multitude of marine luciferases, including those from Renilla, Gaussia, and the photoprotein aequorin. The enzymatic oxidation of this compound results in the production of blue light, a phenomenon harnessed in numerous biological assays.
| Property | Value |
| Molecular Formula | C₂₆H₂₁N₃O₃ |
| Molecular Weight | 423.46 g/mol |
| Appearance | Typically a yellow to orange powder. The presence of dark red or brown flecks does not necessarily indicate impurity or degradation and generally does not affect performance.[1] |
| Solubility | Soluble in methanol and ethanol.[2] It is not recommended to use DMSO as a solvent.[2][3] |
| Emission Maximum | Approximately 465-480 nm when catalyzed by Renilla luciferase.[4] |
Safety and Handling Precautions
Hazard Identification
This compound powder is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound powder to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A standard laboratory coat must be worn.
Safe Handling Practices
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the inhalation of dust by using appropriate engineering controls and PPE.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Always wash hands thoroughly with soap and water after handling the compound.
-
Consumption of food and beverages, as well as smoking, is strictly prohibited in laboratory areas where this compound is handled.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity and prevent degradation.
| Condition | Recommendation |
| Powder | Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2][6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.[2] |
| Stock Solutions (in Ethanol/Methanol) | Stock solutions can be stored at -20°C or below for up to six months.[1] To prevent solvent evaporation, use vials with tight-fitting screw caps.[1] |
| Aqueous Solutions | This compound is unstable in aqueous solutions and will spontaneously decompose.[2] Therefore, aqueous working solutions should be prepared fresh immediately before use. |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro assays)
Materials:
-
This compound powder
-
Anhydrous ethanol or methanol
-
Microcentrifuge tubes
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Transfer the powder to an appropriate tube and add the required volume of ethanol or methanol to achieve the target concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Renilla Luciferase Assay
Materials:
-
Mammalian cells expressing Renilla luciferase
-
Passive Lysis Buffer (e.g., 1X Passive Lysis Buffer)
-
This compound stock solution
-
Renilla Luciferase Assay Buffer
-
Luminometer with an injector
Procedure:
-
Cell Lysis:
-
Aspirate the growth medium from the cultured cells.
-
Gently wash the cells once with phosphate-buffered saline (PBS).
-
Add the appropriate volume of 1X Passive Lysis Buffer to the cells (e.g., 20 µL for a 96-well plate).[1]
-
Place the culture plate on a rocking platform or orbital shaker and incubate at room temperature for 15 minutes to ensure complete lysis.[1]
-
The resulting cell lysate can be used immediately or stored at -80°C.
-
-
Luminescence Assay:
-
Prepare the Renilla working solution by diluting the this compound stock solution into the Renilla Luciferase Assay Buffer. This should be done fresh before each experiment.
-
Transfer 20 µL of the cell lysate into a luminometer-compatible tube or a well of a white, opaque 96-well plate.[2]
-
Place the plate or tube into the luminometer.
-
Program the luminometer to inject the Renilla working solution (typically 100 µL) and immediately measure the resulting luminescence.[1][2] The signal is typically a flash-type reaction, and measurement should be initiated without delay.
-
Visualizations
Caption: A workflow diagram illustrating the safe handling of this compound powder.
Caption: A schematic of the Bioluminescence Resonance Energy Transfer (BRET) signaling pathway.
Disposal Procedures
This compound and materials contaminated with it should be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard this compound waste down the drain or in the regular trash. Collect all waste in a designated, properly labeled, and sealed container for collection by a licensed chemical waste disposal service.
Disclaimer: This document is intended as a guide and should not replace a thorough risk assessment conducted by qualified safety professionals. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for the most complete and up-to-date safety information before handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 4. scispace.com [scispace.com]
- 5. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [en.bio-protocol.org]
- 6. pnas.org [pnas.org]
different analogs of coelenterazine and their basic properties
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine, a luciferin found in many marine organisms, is a key substrate for a variety of luciferases, making it a cornerstone of bioluminescence-based research and diagnostics. The modification of its core structure has given rise to a plethora of synthetic analogs, each with unique properties that can be tailored for specific applications, from in vitro assays to in vivo imaging. This guide provides a comprehensive overview of different this compound analogs, their fundamental properties, and the experimental protocols for their characterization and use.
Core Concepts: The Chemistry of Light
This compound and its analogs emit light through an oxidative decarboxylation reaction, catalyzed by a luciferase enzyme. The specific chemical environment of the luciferase active site and the structure of the this compound analog itself dictate the properties of the emitted light, including its intensity, duration, and color (emission wavelength). Modifications to the this compound core, particularly at the C-2, C-6, and C-8 positions of the imidazopyrazinone ring, have been systematically explored to modulate these properties.
A Spectrum of Possibilities: this compound Analogs and Their Properties
The diverse range of available this compound analogs offers researchers a toolkit to optimize their bioluminescence experiments. Key properties that differentiate these analogs include their emission wavelength, quantum yield (light output), reaction kinetics, and stability.
Quantitative Data Summary
The following table summarizes the basic properties of several common this compound analogs when used with Renilla luciferase, a widely used reporter enzyme.
| Analog | Emission Max (nm) | Total Light (%) | Initial Intensity (%) | Key Features & Applications |
| Native this compound | 475 | 100 | 45 | Standard substrate for Renilla and Gaussia luciferases. |
| This compound-h | 475 | 41 | 135 | Higher initial flash intensity compared to native.[1] |
| This compound-cp | 470 | 23 | 135 | Higher initial flash intensity.[1] |
| This compound-f | 473 | 28 | 45 | |
| This compound-n | 475 | 47 | 900 | Significantly higher initial intensity.[1] |
| This compound-e | 418, 475 | 137 | 900 | Brighter signal and dual emission peaks.[2] |
| This compound 400a (DeepBlue C™) | 400 | - | - | Blue-shifted emission, ideal for BRET applications with GFP acceptors.[1] |
| Furimazine | ~460 (with NanoLuc) | - | - | Substrate for the engineered NanoLuc luciferase, offering a very bright signal. |
| Red-Shifted Analogs (e.g., 6-Nile-R-CTZ) | >600 | - | - | Emission in the red to near-infrared spectrum, suitable for deep tissue in vivo imaging.[3] |
*Values are relative to native this compound and can vary depending on the specific luciferase and assay conditions. Data compiled from multiple sources.[1][2]
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data in bioluminescence assays.
Protocol 1: In Vitro Renilla Luciferase Assay
This protocol outlines the basic steps for measuring the activity of Renilla luciferase in cell lysates using a this compound analog.
Materials:
-
Cell lysate containing Renilla luciferase
-
This compound analog of choice
-
Luciferase Assay Buffer (commercial or user-prepared, typically containing a buffer like Tris-HCl and a stabilizing agent)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., methanol or ethanol). Store protected from light at -20°C or below.
-
On the day of the experiment, prepare a working solution by diluting the this compound stock solution into the Luciferase Assay Buffer to the desired final concentration (typically 1-5 µM). Protect the working solution from light.
-
-
Assay Execution:
-
Allow cell lysates and the this compound working solution to equilibrate to room temperature.
-
Pipette 20-100 µL of cell lysate into a luminometer tube or a well of a white-walled microplate.
-
Place the tube or plate into the luminometer.
-
Inject 50-100 µL of the this compound working solution into the tube/well.
-
Immediately measure the luminescence signal. The integration time will depend on the signal intensity and the luminometer settings (typically 1-10 seconds).
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions. This protocol provides a general workflow for a BRET assay using a Renilla luciferase (donor) and a fluorescent protein (acceptor) pair.
Materials:
-
Cells co-expressing the donor- and acceptor-tagged proteins of interest
-
This compound analog (e.g., this compound 400a for BRET with a GFP acceptor)
-
Assay buffer (e.g., PBS or HBSS)
-
Luminometer equipped with two filters for measuring donor and acceptor emission wavelengths
Procedure:
-
Cell Preparation:
-
Seed cells in a white-walled, clear-bottom microplate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Execution:
-
Wash the cells once with the assay buffer.
-
Add the this compound analog, dissolved in assay buffer, to each well to the desired final concentration.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence signal sequentially through the donor filter (e.g., 400-480 nm) and the acceptor filter (e.g., 510-540 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
A significant increase in the BRET ratio in cells co-expressing both fusion proteins compared to cells expressing only the donor indicates a protein-protein interaction.
-
Visualizing the Concepts
Diagrams created using the DOT language provide a clear visual representation of key processes and relationships.
Conclusion
The continuous development of novel this compound analogs is expanding the horizons of bioluminescence applications. By understanding the fundamental properties of these molecules and employing standardized experimental protocols, researchers can harness the full potential of this powerful technology to investigate complex biological processes with ever-increasing sensitivity and specificity. This guide serves as a foundational resource for scientists and developers working at the forefront of bioluminescence research.
References
A Technical Deep Dive: Native Coelenterazine vs. Synthetic Derivatives in Bioluminescence and BRET Assays
For Researchers, Scientists, and Drug Development Professionals
The field of bioluminescence has been revolutionized by the discovery and subsequent modification of coelenterazine, a luciferin responsible for the light-emitting properties of many marine organisms.[1] This guide provides an in-depth technical comparison of native this compound and its synthetic derivatives, offering a comprehensive resource for researchers employing bioluminescence resonance energy transfer (BRET) and other luciferase-based assays. We will delve into their comparative performance, provide detailed experimental protocols, and visualize key cellular signaling pathways where these powerful tools are applied.
Core Principles: The Chemistry of Light
This compound and its derivatives are imidazopyrazinone compounds that, in the presence of a luciferase enzyme and molecular oxygen, undergo an oxidative decarboxylation reaction. This process results in the formation of an excited-state coelenteramide, which then decays to its ground state by emitting a photon of light.[2] The specific chemical structure of the this compound analog and the enzymatic environment of the luciferase dictate the properties of the emitted light, including its intensity, color (emission wavelength), and decay kinetics.
Synthetic chemistry has enabled the creation of a diverse array of this compound derivatives with modified properties tailored for specific applications.[2] These modifications often target key positions on the imidazopyrazinone core to enhance brightness, shift the emission wavelength, or improve stability and cell permeability.
Quantitative Data Presentation: A Comparative Analysis
The selection of an appropriate this compound analog is critical for the success of any bioluminescence-based experiment. The following tables provide a structured comparison of the key quantitative parameters of native this compound and some of its most widely used synthetic derivatives.
Table 1: Bioluminescent Properties of this compound and its Derivatives with Renilla Luciferase
| Compound Name | Common Abbreviation/Trade Name | Emission Max (nm) | Relative Light Output (%) | Relative Initial Intensity (%) | Key Features & Applications |
| Native this compound | CTZ | ~465-480[3][4] | 100[5] | 100 | Standard for general Renilla luciferase assays. |
| This compound h | CTZ-h | ~475-480[3] | 82[5] | 10 | Often used in BRET1 assays.[6] |
| This compound 400a | DeepBlueC™ | ~400[3][7] | - | - | Preferred for BRET2 due to blue-shifted emission, minimizing spectral overlap with GFP acceptors.[7][8] |
| Methoxy e-Coelenterazine | Prolume Purple™ | ~405[9] | Up to 13-fold higher than DeepBlueC™[9][10] | - | Bright, blue-shifted substrate for BRET with near-infrared partners.[9] |
| This compound f | CTZ-f | ~473[3] | 80[5] | 18 | Exhibits 4- to 8-fold greater activity in cells compared to native this compound.[11] |
| This compound e | CTZ-e | ~418, 475[5] | 137[5] | 900[5] | High signal intensity in cellular and in vivo models.[11] |
| Furimazine | - | ~460[12] | ~150-fold brighter than Renilla/coelenterazine[12] | Glow-type (>2 hours)[12] | Highly specific and bright substrate for the engineered NanoLuc® luciferase.[12] |
Note: Relative light output and intensity can vary depending on the specific luciferase mutant and assay conditions.
Table 2: Substrate Specificity for Different Luciferases
| Luciferin | Renilla Luciferase (RLuc) | Gaussia Luciferase (GLuc) | NanoLuc® Luciferase (Nluc) |
| Native this compound | Yes[3] | Yes[13] | Low Activity |
| This compound h | Yes[3] | Yes | Strong Activity[2] |
| DeepBlueC™ | Yes[7] | No[8] | Yes[2] |
| Prolume Purple™ | Yes (RLuc, RLuc8)[9] | - | - |
| Furimazine | No | No | Highly Specific[2] |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and reliable results in bioluminescence assays. Below are methodologies for key experiments utilizing this compound and its derivatives.
BRET Assay for G-Protein Coupled Receptor (GPCR) Dimerization (BRET1)
This protocol outlines a typical BRET1 experiment to investigate the dimerization of two GPCRs.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for GPCR1 fused to Renilla luciferase (RLuc) (Donor)
-
Expression vectors for GPCR2 fused to a Yellow Fluorescent Protein (YFP) (Acceptor)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
BRET buffer (e.g., PBS with 0.1% D-glucose)[14]
-
This compound h stock solution (e.g., 1 mM in ethanol)[14]
-
White, opaque 96-well microplates
-
Luminometer with two emission filters (e.g., 485 nm for Rluc and 530 nm for YFP)[15]
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the donor (GPCR1-RLuc) and acceptor (GPCR2-YFP) plasmids. A constant amount of the donor plasmid should be used, while the amount of the acceptor plasmid is varied to generate a BRET saturation curve. Transfect a control group with only the donor plasmid.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Cell Harvesting and Plating:
-
Gently wash the cells with PBS.
-
Detach the cells using an appropriate method (e.g., trypsinization or scraping in PBS-EDTA).
-
Resuspend the cells in BRET buffer to the desired concentration.
-
Dispense the cell suspension into the wells of a white, opaque 96-well plate.
-
-
BRET Measurement:
-
Prepare a working solution of this compound h in BRET buffer to a final concentration of 5 µM.[15]
-
Add the this compound h solution to each well.
-
Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a luminometer. Typically, readings are taken within 1-10 minutes after substrate addition.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
Calculate the Net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor samples.
-
Plot the Net BRET ratio as a function of the acceptor/donor expression ratio to generate a saturation curve, which indicates a specific interaction.
-
NanoBRET™ Assay for Protein-Protein Interactions
This protocol describes a NanoBRET™ experiment to study the interaction between two proteins.[16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for Protein A fused to NanoLuc® luciferase (Nluc) (Donor)
-
Expression vectors for Protein B fused to HaloTag® (Acceptor)
-
Cell culture medium
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (Acceptor Fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (Furimazine)
-
White, opaque 96-well or 384-well microplates
-
Luminometer with two emission filters (e.g., ~460 nm for Nluc and ~618 nm for the acceptor)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells to achieve appropriate confluency for transfection.
-
Co-transfect cells with the Nluc-fusion and HaloTag®-fusion vectors. Include control wells with each fusion protein expressed alone.
-
Incubate for 20-24 hours.
-
-
Cell Plating and Labeling:
-
Trypsinize and resuspend the transfected cells in medium.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the recommended concentration (e.g., 100 nM).
-
Plate the cell suspension into a white, opaque microplate.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Measure the donor and acceptor emission signals immediately using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Correct for background by subtracting the ratio obtained from cells expressing only the donor.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: GPCR dimerization and signaling pathway monitored by BRET.
Caption: General experimental workflow for a BRET assay.
Conclusion
The evolution from native this compound to a broad portfolio of synthetic derivatives has significantly expanded the capabilities of bioluminescence-based research. The enhanced brightness, shifted emission spectra, and improved kinetics of these synthetic analogs, particularly furimazine for the NanoLuc® system, have enabled more sensitive and robust assays for studying complex biological processes. For researchers in drug discovery and fundamental science, a thorough understanding of the quantitative differences between these substrates is essential for designing experiments that yield clear, reproducible, and impactful data. This guide provides a foundational resource to inform the selection and application of these powerful tools in the pursuit of scientific discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Analogs for Bioassays and Molecular Imaging [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. biotium.com [biotium.com]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotium this compound 400A (DEEPBLUEC, A TRADEM, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. This compound 400a [nanolight.com]
- 9. Prolume Purple [nanolight.com]
- 10. Product categories Prolume Purple (methoxy e-CTZs) Archive | Nanolight Technology [nanolight.com]
- 11. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Flash properties of Gaussia luciferase are the result of covalent inhibition after a limited number of cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 17. promega.com [promega.com]
The Ubiquitous Light of the Deep: Coelenterazine's Pivotal Role in Marine Ecosystems
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Coelenterazine, an imidazopyrazinone luciferin, is the most widespread light-emitting molecule in marine environments, playing a central role in the bioluminescence of a vast array of organisms across at least nine phyla.[1][2] Its function extends beyond light production, encompassing vital ecological roles including antioxidant defense and as a key player in marine food webs. This in-depth technical guide synthesizes the current understanding of this compound's function in marine ecosystems, providing quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers, scientists, and professionals in drug development.
This compound: The Linchpin of Marine Bioluminescence
At its core, this compound is a luciferin, a substrate for luciferase enzymes that catalyze its oxidation to produce light.[3] This bioluminescent reaction is the foundation of light emission in a diverse range of marine life, from microscopic radiolarians to complex fish and squid.[1] The prevalence of this compound-dependent bioluminescence highlights its evolutionary significance and its multifaceted roles in communication, predation, and defense in the deep sea.
The general mechanism of this compound-driven bioluminescence involves the enzymatic oxidation of this compound, leading to the formation of an excited-state coelenteramide, which then decays to its ground state by emitting a photon of light.[4] The color of the emitted light can be influenced by the specific luciferase enzyme and the presence of other fluorescent proteins.
Distribution and Acquisition: A Tale of Diet and De Novo Synthesis
This compound is found in a remarkable diversity of marine organisms, including ctenophores, cnidarians (like the jellyfish Aequorea victoria), copepods, shrimp, squid, and various fish species.[1] While some organisms, such as certain ctenophores and the deep-sea copepod Metridia pacifica, are capable of de novo biosynthesis of this compound from amino acid precursors like L-tyrosine and L-phenylalanine, many others acquire it through their diet.[2][3] This dietary acquisition underscores the importance of this compound in marine food webs, where it is transferred from producer organisms to consumers, enabling bioluminescence in species that cannot synthesize it themselves.[2][5] For instance, the jellyfish Aequorea victoria obtains this compound by consuming crustaceans and copepods.[1]
Beyond Bioluminescence: The Antioxidant Power of this compound
This compound also possesses significant antioxidant properties, acting as a potent scavenger of reactive oxygen species (ROS).[6] This function is crucial for marine organisms, particularly those in environments with high oxidative stress. The antioxidant mechanism involves a two-stage process where both this compound and its oxidation product, coelenteramine, exhibit chain-breaking properties, effectively neutralizing harmful free radicals.[6] This dual role suggests that the antioxidant function of this compound may have been a primary evolutionary driver, with its light-emitting properties developing subsequently.
Quantitative Data on this compound
The concentration of this compound and the efficiency of its light-emitting reactions vary significantly among different species and even within different tissues of the same organism. The following tables summarize key quantitative data available in the literature.
Table 1: this compound Concentration in Various Marine Organisms
| Phylum/Class | Species | Tissue/Organ | Concentration (pmol/wet g) | Reference |
| Ctenophora | Beroe cucumis | Whole body | 16.7 (average) | [2] |
| Ctenophora | Mnemiopsis leidyi | Whole body | 4.80 (average) | [2] |
| Ctenophora | Bolinopsis infundibulum | Whole body | 0.129 (average) | [2] |
| Myctophidae | Electrona antarctica | Caudal organs | Significant quantities | [7] |
| Myctophidae | Krefftichthys anderssoni | Caudal organs | Significant quantities | [7] |
| Decapoda | Systellaspis debilis | Eggs (final stage) | 71 (per egg) | [8] |
Table 2: Bioluminescence Quantum Yield of Native this compound with Various Luciferases
| Luciferase Source Organism | Luciferase | Quantum Yield (Φ) | Conditions | Reference |
| Renilla reniformis (Sea Pansy) | Renilla Luciferase (RLuc) | 0.055 - 0.11 | pH 7.4, 32°C, 0.5 M NaCl | [4] |
| Oplophorus gracilirostris (Shrimp) | Oplophorus Luciferase | 0.34 | 15 mM Tris-HCl (pH 8.3), 0.05 M NaCl, 22°C | [4] |
| Watasenia scintillans (Squid) | Particulate Luciferase | 0.36 (for this compound disulfate) | ~5°C | [9] |
| Engineered RLuc | RLuc8 | ~30% improvement over native RLuc | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, crucial for researchers studying its properties and applications.
Extraction and Quantification of this compound from Marine Tissues via HPLC
This protocol outlines the extraction of this compound from biological samples and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Marine tissue sample
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Homogenizer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Homogenization: Homogenize the fresh or frozen marine tissue sample in cold methanol. A general ratio is 1 gram of tissue to 5 mL of methanol.
-
Extraction: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete extraction.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[11]
-
HPLC Analysis:
-
Inject the filtered extract onto a C18 HPLC column.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and methanol with 0.1% TFA (Solvent B). A typical gradient might be a linear increase from 30% to 100% Solvent B over 20 minutes.
-
Monitor the elution at a wavelength of 435 nm, which is the peak absorption for this compound in methanol.[1]
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with known concentrations of purified this compound.
-
DOT Diagram: this compound Extraction and HPLC Quantification Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evidence for de novo Biosynthesis of the Luminous Substrate this compound in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evidence For De Novo Biosynthesis of this compound in the Bioluminescent Midwater Shrimp, Systellaspis Debilis C -ORCA [orca.cardiff.ac.uk]
- 9. Bioluminescence of the arm light organs of the luminous squid Watasenia scintillans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
An In-depth Technical Guide to Coelenterazine-Luciferase Systems
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine-luciferase systems, originating from various marine organisms, have become indispensable tools in modern biological research and drug discovery. Their ability to produce light through an enzymatic reaction offers a highly sensitive and quantitative method for studying a vast array of cellular processes. This guide provides a comprehensive overview of the core principles, key components, experimental methodologies, and diverse applications of these powerful bioluminescent systems.
Core Principles: The Chemistry of Light
The fundamental principle of this compound-luciferase systems is bioluminescence, a chemical process where a substrate (luciferin) is oxidized by an enzyme (luciferase) to produce light. In this specific system, the luciferin is this compound, an imidazopyrazinone derivative. The reaction is ATP-independent, relying on molecular oxygen for the oxidation of this compound. This process results in the formation of an excited-state product, coelenteramide, which upon relaxation to its ground state, emits a photon of light, typically in the blue-green region of the spectrum.[1][2] The simplicity of this two-component system, requiring only the luciferase enzyme and its substrate this compound in the presence of oxygen, makes it a versatile tool for various biological assays.[1]
The general reaction can be summarized as:
This compound + O₂ —(Luciferase)→ Coelenteramide + CO₂ + Light
Key Components: Luciferases and this compound Analogs
The versatility of this system is enhanced by the availability of different luciferases with distinct properties and a range of synthetic this compound analogs that can modulate the characteristics of the light output.
This compound-Dependent Luciferases
Several luciferases that utilize this compound have been isolated and engineered for research purposes. The most prominent among these are Renilla luciferase, Gaussia luciferase, and the more recently developed NanoLuc luciferase. Each possesses unique characteristics in terms of size, brightness, stability, and kinetics.
| Property | Renilla Luciferase (RLuc) | Gaussia Luciferase (GLuc) | NanoLuc Luciferase (NLuc) |
| Origin | Renilla reniformis (Sea Pansy) | Gaussia princeps (Copepod) | Engineered from Oplophorus gracilirostris (Deep-sea shrimp) |
| Size | ~36 kDa | ~20 kDa | ~19 kDa |
| Substrate | This compound | This compound | Furimazine (a this compound analog) |
| Emission Peak | ~480 nm | ~470 nm | ~460 nm |
| Relative Brightness | Standard | ~1000-fold brighter than RLuc | ~100-150-fold brighter than RLuc and FLuc |
| Signal Kinetics | Flash or Glow (mutant-dependent) | Flash | Glow (half-life > 2 hours) |
| Secretion | Intracellular | Secreted | Intracellular (can be engineered for secretion) |
| ATP Requirement | No | No | No |
| Key Features | Widely used in dual-luciferase assays. | Naturally secreted, allowing for real-time assays on live cells without lysis. | Extremely bright and stable, ideal for sensitive assays and protein fusions. |
This compound and Its Analogs
This compound itself is a hydrophobic molecule, which can sometimes limit its solubility and bioavailability in aqueous solutions for in vivo studies. To address this and to modify the properties of the bioluminescent reaction, numerous synthetic analogs of this compound have been developed. These analogs can alter the emission wavelength, light output intensity, and reaction kinetics.
| Analog | Emission Max (nm) with RLuc | Key Features |
| Native this compound | ~475 | Standard substrate. |
| This compound-h | ~475 | Increased initial light intensity. |
| This compound 400a (DeepBlueC™) | ~400 | Blue-shifted emission, useful for BRET applications to minimize spectral overlap with GFP acceptors.[3] |
| This compound-e | 418, 475 | Dual emission peaks, with the ratio of peak heights being sensitive to calcium concentration when used with aequorin.[4] |
| Water-Soluble this compound | ~470-480 | Enhanced solubility in aqueous solutions, improving performance in in vivo imaging.[5] |
| Furimazine | ~460 (with NanoLuc) | Optimized substrate for NanoLuc, resulting in a very bright and stable signal. |
Note: The properties of this compound analogs can vary depending on the specific luciferase used.
Core Applications and Experimental Protocols
This compound-luciferase systems are employed in a wide range of applications, from reporter gene assays to advanced imaging techniques.
Luciferase Reporter Assays for Gene Expression Analysis
Luciferase reporter assays are a cornerstone of molecular biology for studying gene regulation. In this application, the luciferase gene is placed under the control of a promoter or regulatory element of interest. The amount of light produced upon addition of this compound is directly proportional to the transcriptional activity of that element.
This protocol is adapted for a 96-well plate format and is commonly used to normalize for transfection efficiency by co-transfecting a second luciferase under a constitutive promoter.
Materials:
-
Cells transfected with experimental (e.g., Firefly luciferase driven by promoter of interest) and control (e.g., Renilla luciferase driven by a constitutive promoter) reporter plasmids.
-
Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).
-
Luciferase Assay Reagent II (LAR II) for Firefly luciferase.
-
Stop & Glo® Reagent for Renilla luciferase.
-
Luminometer with injectors.
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
-
Firefly Luciferase Measurement:
-
Program the luminometer to inject 100 µL of LAR II and measure the luminescence for 10 seconds after a 2-second delay.
-
Place the 96-well plate in the luminometer.
-
Initiate the measurement for Firefly luciferase activity.
-
-
Renilla Luciferase Measurement:
-
Following the Firefly luciferase measurement, program the luminometer to inject 100 µL of Stop & Glo® Reagent. This reagent quenches the Firefly luciferase signal and activates the Renilla luciferase.
-
Measure the Renilla luminescence for 10 seconds after a 2-second delay.
-
-
Data Analysis:
-
Calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity for each well. This normalization corrects for variations in cell number and transfection efficiency.
-
Bioluminescence Resonance Energy Transfer (BRET) for Studying Protein-Protein Interactions
BRET is a powerful technique for monitoring protein-protein interactions (PPIs) in living cells.[6] It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor molecule (e.g., a fluorescent protein). Energy transfer only occurs when the donor and acceptor are in very close proximity (typically <10 nm), indicating an interaction between the proteins they are fused to.
This protocol describes a common BRET application using the highly efficient NanoLuc luciferase as the donor and a HaloTag® protein labeled with a fluorescent ligand as the acceptor.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for Protein A fused to NanoLuc (Donor) and Protein B fused to HaloTag® (Acceptor).
-
Opti-MEM® I Reduced Serum Medium.
-
Transfection reagent (e.g., FuGENE® HD).
-
HaloTag® NanoBRET® 618 Ligand.
-
NanoBRET® Nano-Glo® Substrate.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Transfection (Day 1):
-
Co-transfect cells with the NanoLuc-Protein A and HaloTag®-Protein B expression vectors at an optimized ratio (e.g., 1:10 donor to acceptor).
-
-
Cell Plating and Labeling (Day 2):
-
Trypsinize and resuspend the transfected cells.
-
Plate the cells into a white assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM and incubate for 2 hours at 37°C.
-
Gently aspirate the medium containing the unbound ligand and replace it with fresh, pre-warmed Opti-MEM® I.
-
-
BRET Measurement (Day 2):
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A higher BRET ratio indicates a stronger interaction between the two proteins.
-
In Vivo Bioluminescence Imaging
The high sensitivity of this compound-luciferase systems makes them ideal for non-invasive imaging of biological processes in living animals. This is particularly valuable in drug development for monitoring tumor growth, cell trafficking, and gene expression in real-time.
This protocol provides a general guideline for imaging luciferase-expressing cells in a mouse model.
Materials:
-
Mice bearing cells engineered to express a this compound-dependent luciferase.
-
This compound or a water-soluble analog.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
-
Substrate Administration:
-
Prepare a sterile solution of this compound. For intravenous injection, a typical dose is 15-100 µg per mouse.[7]
-
Inject the this compound solution via the tail vein.
-
-
Image Acquisition:
-
Immediately place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points post-injection to capture the peak signal. The signal typically peaks within minutes of intravenous injection.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the region of interest (e.g., tumor) using the imaging software. The signal intensity is typically reported in photons per second.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound-luciferase systems.
Signaling Pathway Diagrams
Conclusion
This compound-luciferase systems offer a remarkably versatile and sensitive platform for a multitude of biological investigations. From dissecting the intricacies of gene regulation to visualizing molecular interactions in living organisms, these bioluminescent tools continue to illuminate our understanding of complex biological processes. The ongoing development of novel luciferases and this compound analogs promises to further expand the capabilities of this technology, ensuring its continued prominence in both basic research and the development of new therapeutics.
References
- 1. biotium.com [biotium.com]
- 2. Calcium signaling - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
A Technical Guide to Bioluminescence Resonance Energy Transfer (BRET)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of Bioluminescence Resonance Energy Transfer (BRET), a powerful cell-based assay for monitoring molecular interactions in real-time. This document details the underlying mechanism, presents key quantitative data, outlines experimental protocols, and illustrates relevant biological pathways and workflows.
Core Principles of BRET
Bioluminescence Resonance Energy Transfer (BRET) is a non-radiative energy transfer process that occurs between a bioluminescent donor molecule and a fluorescent acceptor molecule.[1][2][3] The technology is predicated on the principle of Förster resonance energy transfer, where the efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[4][5] This strong distance dependence makes BRET an exquisite tool for studying protein-protein interactions, as the transfer of energy only occurs when the donor and acceptor are in very close proximity, typically within 10 nanometers.[2][3][6]
The process begins with the enzymatic reaction of a luciferase (the donor), such as Renilla luciferase (Rluc), which oxidizes its substrate (e.g., coelenterazine) to produce light.[4][7] If a suitable fluorescent acceptor protein, like Yellow Fluorescent Protein (YFP), is in close proximity, the energy from the luciferase is transferred without the emission of a photon, exciting the acceptor.[8][9] The excited acceptor then emits fluorescence at its characteristic longer wavelength.[7] The BRET signal is typically quantified as a ratiometric measurement of the light emitted by the acceptor to the light emitted by the donor.[1][4]
A key advantage of BRET over Fluorescence Resonance Energy Transfer (FRET) is the absence of an external light source for donor excitation.[2][3][6] This eliminates issues of photobleaching, autofluorescence, and direct acceptor excitation, leading to a very low background and high signal-to-noise ratio.[7]
Over the years, several generations of BRET have been developed, each with distinct donor-acceptor pairs and substrates, offering a range of spectral properties to suit different experimental needs.[2][3]
Quantitative Data for BRET Pairs
The selection of an appropriate donor-acceptor pair is critical for the success of a BRET experiment. The table below summarizes the key quantitative parameters for the most common BRET variants.
| BRET Variant | Donor | Acceptor | Substrate | Donor Emission Max (nm) | Acceptor Emission Max (nm) | Förster Distance (R₀) (nm) |
| BRET1 | Rluc | EYFP | This compound h | ~480[4] | ~530[4] | 4.4[1][8][10] |
| BRET2 | Rluc | GFP2 | DeepBlueC™ | ~395[4] | ~510[4] | 7.5[1][8][10] |
| eBRET2 | Rluc8 | GFP2 | DeepBlueC™ | ~395[4] | ~510[4] | N/A |
| BRET3 | Firefly Luc | DsRed | D-luciferin | ~565[4] | ~583[4] | N/A |
| BRET6 | Rluc8 | TurboFP635 | This compound h | ~525[11] | ~635[11] | 5.47[12] |
| NanoBRET™ | NanoLuc® | HaloTag®-NanoBRET™ 618 Ligand | Furimazine | ~460[2][3] | ~618[2][3] | 6.15 (TMR), 6.94 (NCT)[12] |
Experimental Protocols
Detailed and meticulous experimental design is paramount for obtaining reliable and reproducible BRET data. Below are protocols for two common BRET assay formats: the donor saturation assay and the competition assay. These protocols are generalized for mammalian cell culture, with specific details that may require optimization for your system of interest.
General Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells or other suitable cell lines that are easily transfectable and appropriate for the biological question.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.[13]
-
Transfection Reagent: Use a high-efficiency transfection reagent such as jetPRIME® or Lipofectamine® 3000, following the manufacturer's instructions.
Protocol 1: Donor Saturation Assay
This assay is used to determine the specificity of a protein-protein interaction by keeping the amount of the donor-fused protein constant while increasing the amount of the acceptor-fused protein. A specific interaction will result in a hyperbolic saturation curve when the BRET ratio is plotted against the acceptor/donor expression ratio.
Materials:
-
Expression vectors for Donor-Protein A fusion (e.g., pRluc-ProteinA)
-
Expression vectors for Acceptor-Protein B fusion (e.g., pEYFP-ProteinB)
-
Empty vector for balancing total DNA amount
-
HEK293 cells
-
6-well or 12-well tissue culture plates
-
White, opaque 96-well microplates
-
BRET substrate (e.g., this compound h)
-
Plate reader with luminescence detection capabilities for two distinct wavelengths.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 12-well plate at a density that will result in 50-60% confluency on the day of transfection.[6]
-
Plasmid DNA Preparation: Prepare a series of transfection mixes. For each well, keep the amount of donor plasmid constant (e.g., 100 ng) and incrementally increase the amount of acceptor plasmid (e.g., 0, 50, 100, 200, 400, 800 ng). Use an empty vector to ensure the total amount of transfected DNA is the same in each well.[6] Include a "donor-only" control which will be used for background subtraction.
-
Transfection: Transfect the cells with the prepared DNA mixes using a suitable transfection reagent.
-
Cell Harvesting and Plating: 24-48 hours post-transfection, detach the cells using a gentle cell dissociation reagent. Resuspend the cells in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose).[14] Distribute an equal volume of cell suspension into the wells of a white, opaque 96-well plate.[14]
-
BRET Measurement:
-
Set the plate reader to simultaneously or sequentially measure the luminescence at the donor emission wavelength (e.g., ~480 nm for BRET1) and the acceptor emission wavelength (e.g., ~530 nm for BRET1).
-
Inject the BRET substrate (e.g., this compound h to a final concentration of 5 µM) into each well.[14]
-
Immediately begin reading the luminescence signals.[14]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).[5][15]
-
Calculate the Net BRET by subtracting the BRET ratio of the "donor-only" control from the BRET ratio of all other wells.[4][5][13]
-
Determine the acceptor/donor expression ratio. This can be approximated by measuring the total fluorescence of the acceptor (if applicable) and the total luminescence of the donor in parallel plates.[4]
-
Plot the Net BRET as a function of the acceptor/donor ratio. A hyperbolic curve is indicative of a specific interaction.
-
Protocol 2: Competition Assay
This assay confirms the specificity of an interaction by introducing an untagged version of one of the interacting partners, which should compete with the BRET-tagged protein and reduce the BRET signal.
Procedure:
-
Cell Seeding and Transfection:
-
Prepare transfection mixes with a fixed, optimal ratio of donor and acceptor plasmids (determined from the saturation assay).
-
In a series of wells, add increasing amounts of a plasmid expressing an untagged version of either Protein A or Protein B.
-
Use an empty vector to keep the total amount of DNA constant across all wells.
-
-
Cell Harvesting and BRET Measurement: Follow steps 4 and 5 from the Donor Saturation Assay protocol.
-
Data Analysis:
-
Calculate the Net BRET for each condition as described previously.
-
Plot the Net BRET as a function of the concentration of the untagged competitor protein. A dose-dependent decrease in the Net BRET signal indicates a specific interaction.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in BRET assays.
BRET Principle of Protein-Protein Interaction
Caption: The fundamental principle of BRET for detecting protein-protein interactions.
GPCR Dimerization and Ligand Binding Assay Workflow
Caption: BRET assay to study GPCR dimerization upon ligand binding.
β-Arrestin Recruitment to an Activated GPCR
Caption: Monitoring β-arrestin recruitment to an activated GPCR using BRET.
General Experimental Workflow for a BRET Assay
Caption: A stepwise logical workflow for performing a typical BRET experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. berthold.com [berthold.com]
- 3. berthold.com [berthold.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbilu.uni.lu [orbilu.uni.lu]
- 7. blog.benchsci.com [blog.benchsci.com]
- 8. Experimental determination of the Förster distance for two commonly used bioluminescent resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vonarnimlab.utk.edu [vonarnimlab.utk.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental determination of the bioluminescence resonance energy transfer (BRET) Förster distances of NanoBRET and red-shifted BRET pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.benchsci.com [blog.benchsci.com]
- 15. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Bioluminescence Imaging Using Coelenterazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasively monitoring biological processes in living animals. This technique relies on the light-producing reaction catalyzed by a luciferase enzyme with its specific substrate. Coelenterazine, a luciferin found in many marine organisms, serves as the substrate for several luciferases, most notably Renilla luciferase (RLuc) and Gaussia luciferase (GLuc).[1][2] The light emitted from this reaction can be detected and quantified externally, providing real-time insights into cellular and molecular events within a living subject. This technology is particularly valuable in drug development for assessing drug efficacy, monitoring tumor growth, and tracking cell fate.[3]
This document provides detailed application notes and protocols for utilizing this compound in in vivo bioluminescence imaging experiments.
This compound and its Analogs: A Comparative Overview
Native this compound has inherent limitations for in vivo use, primarily its poor solubility in aqueous solutions, which necessitates the use of organic solvents like propylene glycol that can be toxic to animals.[4][5] To address these limitations, various this compound analogs and water-soluble formulations have been developed, offering improved brightness, kinetics, and biocompatibility.[6][7]
Below is a summary of key characteristics of native this compound and some of its commonly used analogs.
| Substrate | Luciferase(s) | Peak Emission (nm) | Relative Light Output (in vivo) | Key Features |
| Native this compound | Renilla, Gaussia | ~470-480[1][8] | Baseline | Poor water solubility, requires organic solvents for in vivo use.[4][5] |
| This compound-h | Renilla | ~480 | Up to 20-fold higher than native CTZ[9] | Higher initial light output compared to native this compound. |
| This compound-e | Renilla | Varies | Higher signal than native CTZ[7] | One of the analogs that produced the highest signal in mice expressing Rluc in hepatocytes.[7] |
| This compound-f | Renilla | Varies | 4- to 8-fold greater Rluc activity in cells[7] | Shows increased activity in cell-based assays.[7] |
| Water-Soluble this compound (s-CTZ) | Renilla, Gaussia | ~470-480 | Up to 100-fold greater sensitivity than native CTZ[6] | Eliminates the need for toxic solvents, allowing for higher, non-toxic doses and significantly brighter signals.[5][6] |
Signaling Pathway and Experimental Workflow
This compound-Luciferase Bioluminescent Reaction
The fundamental principle of this compound-based bioluminescence imaging is the enzymatic oxidation of this compound by a luciferase, such as Renilla or Gaussia luciferase. This reaction results in the production of coelenteramide, carbon dioxide, and light.[10][11] Unlike firefly luciferase, this reaction does not require ATP.[2]
References
- 1. neb.com [neb.com]
- 2. Gaussia princeps luciferase - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lighting up bioluminescence with this compound: strategies and applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. The BioLuminescent-OptoGenetic in vivo Response to this compound is Proportional, Sensitive and Specific in Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medilumine.com [medilumine.com]
- 9. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 10. This compound Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Coelenterazine Substrate Preparation in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine, a luciferin found in many marine organisms, is a widely used substrate for various luciferases, including those from Renilla, Gaussia, and Oplophorus.[1] The enzymatic oxidation of this compound by these luciferases results in the emission of light, a phenomenon known as bioluminescence. This property makes the this compound-luciferase system a powerful tool for a multitude of applications in biological research and drug development, such as reporter gene assays, bioluminescence resonance energy transfer (BRET) studies for protein-protein interactions, and high-throughput screening.[2][3] This document provides detailed protocols for the preparation and use of this compound and its analogs for live-cell imaging applications, along with a summary of their key properties to aid in substrate selection.
The this compound-luciferase reaction is a simple yet elegant system, requiring only the substrate and molecular oxygen, without the need for additional cofactors like ATP.[3][4] This simplicity is a significant advantage for in vivo and live-cell imaging. This compound itself is hydrophobic and can readily cross cell membranes, making it suitable for whole-cell assays.[3] However, native this compound and many of its analogs are unstable in aqueous solutions, undergoing auto-oxidation, which can lead to a high background signal and a short signal half-life.[5][6][7] To address these limitations, various analogs and stabilized formulations have been developed to enhance signal intensity, shift emission wavelengths, and improve stability for long-term imaging experiments.[7]
Properties of this compound and Its Analogs
A variety of this compound analogs are commercially available, each offering distinct advantages for specific applications. The choice of substrate can significantly impact the brightness, color, and kinetics of the bioluminescent signal. The following table summarizes the key properties of several common this compound analogs when used with Renilla luciferase.
| Substrate Name | Common Abbreviation | Emission Maximum (nm) | Relative Luminescence Intensity | Relative Luminescence Capacity | Key Features & Applications |
| Native this compound | CTZ | ~466[8] | 1.00[8] | 1.00[8] | Standard substrate for Renilla and Gaussia luciferases. |
| This compound-h | h-CTZ | - | Up to 20-fold higher initial light output than native CTZ[9] | - | A 2-deoxy derivative with significantly higher initial brightness.[9] |
| This compound-f | f-CTZ | 473[8] | 18[8] | 0.80[8] | High intensity, suitable for sensitive assays. |
| This compound-cp | cp-CTZ | 442[8] | 15[8] | 0.95[8] | Offers a blue-shifted emission compared to native this compound. |
| This compound 400a | DeepBlueC™ | ~395-407[3][10] | - | - | Blue-shifted emission, often used in BRET applications with GFP.[5] Rapid decay in aqueous solution.[3] |
| This compound-e | e-CTZ | - | High signal with Renilla luciferase in vivo.[6] | - | Produces high signal in living mice.[6] |
| Prolume Purple | PP-CTZ | 407[5] | 10-fold higher intensity than CTZ-400a[5] | - | Patented substrate with high intensity and blue-shifted emission.[5] |
| ViviRen™ | - | - | 3- to 5-fold brighter than this compound in live cells[11] | - | Proprietary substrate with low autoluminescence and high signal-to-background ratio.[11] |
| EnduRen™ | - | - | Lower intensity but more stable signal (up to 24 hours)[7] | - | Chemically protected substrate for long-term live-cell imaging.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound or its analog
-
Anhydrous (absolute) methanol or ethanol. Note: Do not use DMSO as it can inactivate this compound.[8][12]
-
(Optional) Acidified methanol/ethanol (e.g., add 20 µl of 3N HCl to 980 µl of methanol) to improve solubility and stability for higher concentrations.[13]
-
(Optional) Specialized solubilizing agents like NanoFuel Solvent for enhanced solubility and stability.[5]
-
Inert gas (Argon or Nitrogen)
-
Amber or light-blocking microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: If possible, perform the following steps in an environment purged with an inert gas (e.g., a glove box) to minimize oxidation.
-
Dissolution:
-
For a standard 1 mg/mL stock solution, add the appropriate volume of solvent to the vial of this compound. For example, add 1 mL of methanol to 1 mg of this compound.
-
Vortex briefly to dissolve the powder completely. Gentle warming (up to 80-90°C for brief periods) can aid in the dissolution of highly pure, crystalline this compound.[14]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in amber or light-blocking microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before sealing tightly.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter periods.[5] It is highly recommended to prepare fresh solutions for each experiment, as dissolved this compound can spontaneously decompose even at low temperatures.[2]
-
Protocol 2: Live-Cell Imaging Workflow
Materials:
-
Cells expressing the luciferase reporter gene (Renilla, Gaussia, etc.) cultured in appropriate multi-well plates (e.g., black-walled, clear-bottom 96-well plates for bottom-reading instruments).
-
Phenol red-free cell culture medium.
-
This compound stock solution (from Protocol 1).
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Bioluminescence imaging system (e.g., plate reader with luminescence detection, CCD camera-based imager).
Procedure:
-
Cell Culture: Plate the cells at an appropriate density in the multi-well plate and culture overnight under standard conditions.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in phenol red-free medium or buffer. A common starting concentration is 1-5 µM, but the optimal concentration should be determined empirically for each cell type and luciferase construct. For some assays, concentrations up to 100 µM may be used.[5]
-
Important: Allow the aqueous working solution to stabilize at room temperature for 20-30 minutes in the dark before use. This allows for the consumption of dissolved oxygen, which can cause auto-oxidation of the this compound.[14][15]
-
-
Substrate Addition:
-
Carefully remove the old culture medium from the cells.
-
Gently add the prepared this compound working solution to each well.
-
-
Incubation and Imaging:
-
The kinetics of light emission can vary depending on the this compound analog and the luciferase. For native this compound, the signal often peaks within the first few minutes and then decays.[16]
-
Immediately after adding the substrate, place the plate in the bioluminescence imaging system.
-
Acquire images or luminescence readings. Typical integration times range from 30 seconds to several minutes.[13][16]
-
-
Data Analysis: Quantify the bioluminescent signal using the software provided with the imaging system. For plate-based assays, this typically involves measuring relative light units (RLU). For imaging, region-of-interest (ROI) analysis can be performed.
Visualizations
Mechanism of this compound Bioluminescence
Caption: The enzymatic oxidation of this compound by luciferase to produce light.
Experimental Workflow for Live-Cell Imaging
Caption: A streamlined workflow for performing live-cell bioluminescence imaging.
Concluding Remarks
The selection of the appropriate this compound substrate and careful preparation are critical for successful and reproducible live-cell imaging experiments. By understanding the properties of different analogs and adhering to best practices for handling and storage, researchers can harness the full potential of bioluminescence technology to investigate a wide array of biological processes in real-time. The protocols and data presented here serve as a comprehensive guide for both new and experienced users of this compound-based reporter systems.
References
- 1. scispace.com [scispace.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. nanolight.com [nanolight.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. biotium.com [biotium.com]
- 9. h-Coelenterazine-SOL (in vitro) [nanolight.com]
- 10. C-Series this compound-Driven Bioluminescence Signature Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ViviRen™ Live Cell Substrate Protocol [worldwide.promega.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Split Gaussia Luciferase for Imaging Ligand–Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein-Protein Interactions with Coelenterazine-Based BRET
Audience: Researchers, scientists, and drug development professionals.
Introduction to Bioluminescence Resonance Energy Transfer (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay used to monitor protein-protein interactions (PPIs) in real-time within a living system.[1][2][3] The technology is based on the non-radiative transfer of energy between a bioluminescent donor molecule and a fluorescent acceptor molecule.[1][4][5] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), a distance characteristic of direct molecular interactions.[1][3][6]
In a typical BRET assay for PPIs, two proteins of interest are genetically fused to a donor luciferase and an acceptor fluorophore, respectively.[1][2] The most common BRET donor is Renilla luciferase (RLuc), an enzyme that catalyzes the oxidation of its substrate, coelenterazine, to produce blue light.[1][3] If the two proteins of interest interact, they bring the Rluc donor and the fluorescent acceptor close enough for energy transfer to occur, causing the acceptor to emit light at its characteristic wavelength.[1][2][7] The BRET signal is calculated as a ratio of the light emitted by the acceptor to the light emitted by the donor, providing a quantitative measure of the interaction.[5][8]
A key advantage of BRET over similar techniques like FRET is the absence of an external excitation light source.[3][5] This eliminates issues of phototoxicity, direct acceptor excitation, and cellular autofluorescence, leading to a higher signal-to-noise ratio.[5][9][10]
This compound-Based BRET Variants
Several versions of the BRET assay have been developed using Rluc and different this compound derivatives, each offering distinct advantages.
| Feature | BRET¹ | BRET² |
| Donor | Renilla luciferase (RLuc) or Rluc8 | Renilla luciferase (RLuc) or Rluc8 |
| Acceptor | Yellow Fluorescent Protein (eYFP) or variants (Venus, Citrine) | Green Fluorescent Protein (GFP², GFP¹⁰) |
| Substrate | This compound h or native this compound | This compound 400a (DeepBlueC™)[11][12] |
| Donor Emission Peak | ~480 nm[6][8] | ~395 nm[8][11] |
| Acceptor Emission Peak | ~530 nm[8] | ~510 nm[8] |
| Advantages | Strong, stable signal suitable for kinetic studies.[8][13] | Excellent spectral separation between donor and acceptor, resulting in a very low background and high signal-to-noise ratio.[8][11][12] |
| Disadvantages | Significant spectral overlap between donor and acceptor emission, which can lower the signal-to-noise ratio.[11][12] | The light signal is weaker and decays much more rapidly than in BRET¹, which can be a limitation for some automated screening platforms.[11][12][14] |
BRET Experimental Workflow
The general workflow for a BRET-based protein-protein interaction assay involves several key stages, from molecular cloning to data analysis.
References
- 1. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 2. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. berthold.com [berthold.com]
- 5. berthold.com [berthold.com]
- 6. nuvucameras.com [nuvucameras.com]
- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 14. Bisdeoxythis compound Derivatives for Improvement of Bioluminescence Resonance Energy Transfer Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Gene Expression with Coelenterazine and Luciferase Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence-based reporter gene assays are a cornerstone of modern biological research and drug discovery, offering exceptional sensitivity and a wide dynamic range for quantifying gene expression.[1] At the heart of many of these systems is coelenterazine, a luciferin found in numerous marine organisms.[2][3] When used as a substrate by specific enzymes called luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), this compound is oxidized in a reaction that produces a quantifiable light signal.[3][4] This system is particularly advantageous as the enzymatic reaction does not require ATP, simplifying its application in various experimental contexts.[5] By linking a luciferase gene to a promoter or genetic element of interest, the resulting light output serves as a direct and sensitive proxy for the activity of that element. These assays are widely employed to study gene regulation, analyze signaling pathways, and screen for novel therapeutic compounds.[1][6]
Application Notes
Principle of the Assay
The fundamental principle of this compound-based reporter assays is the enzymatic oxidation of this compound by a corresponding luciferase.[7] In the presence of molecular oxygen, the luciferase catalyzes the conversion of this compound into an excited-state intermediate, coelenteramide.[8] As this intermediate relaxes to its ground state, it releases energy in the form of visible light, typically in the blue spectrum.[4] The intensity of the emitted light is directly proportional to the amount of active luciferase present, which in turn reflects the expression level of the gene of interest.
This compound-Dependent Luciferases
Two of the most prominent luciferases that utilize this compound are Renilla and Gaussia luciferase.
-
Renilla Luciferase (Rluc): Derived from the sea pansy, Renilla reniformis, Rluc is a 36 kDa intracellular protein that has been widely adopted as a reporter.[4][9] It is frequently used in dual-reporter assays, often paired with firefly luciferase, to provide an internal control for normalizing experimental variability such as differences in cell number or transfection efficiency.[10]
-
Gaussia Luciferase (Gluc): Isolated from the marine copepod Gaussia princeps, Gluc is a smaller, 18.2 kDa protein known for producing a significantly brighter signal—often over 1000-fold more intense than Rluc or Firefly luciferase.[11][12] A key advantage of Gluc is its natural secretion from mammalian cells, allowing for the analysis of gene expression over time in live cells by sampling the culture medium without cell lysis.[12]
Advantages of this compound-Based Reporters
-
High Sensitivity: These assays can detect very low levels of luciferase expression, corresponding to as few as 10-20 moles of enzyme per sample.[10]
-
Wide Dynamic Range: Luciferase assays offer a broad linear range of detection, often spanning several orders of magnitude.[13]
-
ATP-Independence: Unlike firefly luciferase, this compound-dependent luciferases do not require ATP, making the assay less susceptible to fluctuations in cellular energy states.[5]
-
Suitability for Secreted Reporters: The high activity of Gaussia luciferase makes it ideal for assays where the reporter is secreted from the cell, enabling real-time monitoring of gene expression in living cells.[11][12]
Considerations for Experimental Design
-
This compound Stability and Handling: this compound spontaneously oxidizes in aqueous solutions and some organic solvents like DMSO.[2][14] Stock solutions should be prepared in ethanol or methanol, preferably acidified, and stored at -20°C or -80°C, protected from light.[14][15] Working solutions should be prepared fresh before use.[13]
-
Signal Kinetics (Flash vs. Glow): The light emission from this compound-luciferase reactions can be either a rapid "flash" that decays quickly or a more stable "glow." Gaussia luciferase typically produces a flash kinetic, requiring measurement immediately after substrate addition, often with an injector-equipped luminometer.[12][16] Assay buffers can be formulated with stabilizers to produce a more prolonged, glow-type signal suitable for high-throughput screening.[16][17] Renilla luciferase can also exhibit flash kinetics, though glow-type assay kits are commercially available.[4]
-
Choice of this compound Analog: A variety of synthetic this compound analogs are available, offering different properties such as altered emission wavelengths, increased light output, or improved stability.[2][18] The choice of analog can be critical for specific applications like Bioluminescence Resonance Energy Transfer (BRET) or in vivo imaging.[18][19] For instance, this compound 400a (DeepBlueC™) has an emission peak around 400 nm, which is advantageous for BRET studies with GFP acceptors.[2][20]
Quantitative Data
Table 1: Properties of Common this compound-Dependent Luciferases
| Property | Renilla Luciferase (Rluc) | Gaussia Luciferase (Gluc) |
| Source Organism | Renilla reniformis (Sea Pansy) | Gaussia princeps (Copepod) |
| Molecular Weight | ~36 kDa[9] | ~18.2 kDa[11] |
| Cellular Location | Intracellular | Secreted (naturally)[11] |
| Emission Maximum (Native this compound) | ~480 nm[4] | ~485 nm |
| Signal Kinetics | Typically flash, can be modified to glow[4] | Flash (half-life of seconds to minutes)[11][12] |
| Relative Light Output | High | Very High (often >1000x Rluc)[12] |
| ATP Requirement | No[5] | No |
Table 2: Comparison of Select this compound Analogs with Renilla Luciferase
| Analog Name | Emission Max (nm) | Relative Light Output (vs. Native) | Key Features & Applications |
| Native this compound | ~465-480[2][4] | 1.0[2] | Standard substrate for general reporter assays. |
| This compound h | ~466-475[19] | 0.82[2] | Lower initial intensity but longer-lasting signal kinetics. |
| This compound f | ~473[2] | 0.80[2] | Can produce 4- to 8-fold greater activity in cells compared to native.[18] |
| This compound e | ~405, 465[2] | 0.50[2] | Produces high signal in living mice.[18] |
| This compound 400a (DeepBlueC™) | ~400[20] | Variable | Blue-shifted emission, preferred for BRET studies with GFP.[2][20] |
Note: Relative light output can vary depending on assay conditions and the specific luciferase variant used.
Experimental Protocols
Protocol 1: In Vitro Lytic Assay for Renilla Luciferase Activity
Objective: To quantify intracellular Renilla luciferase reporter gene expression in cultured mammalian cells.
Materials:
-
Transfected mammalian cells in a multi-well plate (e.g., 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (e.g., 1X PLB)
-
This compound stock solution (e.g., 1 mg/mL in acidified methanol)
-
Luciferase Assay Buffer (e.g., PBS, pH 7.2)
-
Opaque-walled multi-well plates (white or black) for luminescence reading
-
Luminometer (plate reader, preferably with injectors)
Procedure:
-
Preparation of Cell Lysate: a. Remove growth medium from cultured cells. b. Gently wash the cell monolayer once with PBS. c. Aspirate the PBS and add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate). d. Place the plate on an orbital shaker with gentle agitation for 15 minutes at room temperature to ensure complete lysis.
-
Preparation of this compound Working Solution: a. Equilibrate the Luciferase Assay Buffer to room temperature. b. Just prior to the assay, dilute the this compound stock solution into the assay buffer to the desired final concentration (e.g., 1-5 µM). Protect the working solution from light. A 30-minute pre-incubation of the working solution in the dark can help stabilize the substrate.[20]
-
Assay and Measurement: a. If not lysing directly in the assay plate, transfer 10-20 µL of cell lysate from each well to a new opaque-walled plate. b. Program the luminometer to inject the this compound working solution and measure the signal. For flash kinetics, an integration time of 2-10 seconds immediately following injection is typical. c. Inject the this compound working solution (e.g., 50-100 µL) into each well. d. Immediately measure the luminescence (Relative Light Units, RLU).
-
Data Analysis: a. Subtract the average RLU from untransfected control cell lysates (background). b. If using a co-transfected control reporter (e.g., firefly luciferase), normalize the Renilla luciferase RLU to the control reporter RLU for each sample.
Protocol 2: Live-Cell Secreted Gaussia Luciferase Assay
Objective: To monitor gene expression dynamics in living cells by measuring secreted Gaussia luciferase activity from the culture medium.
Materials:
-
Transfected mammalian cells expressing a secreted Gaussia luciferase reporter.
-
Cell culture medium.
-
This compound stock solution (e.g., 1 mg/mL in acidified methanol).
-
Assay Buffer (e.g., PBS with 5 mM NaCl, pH 7.2).[12]
-
Opaque-walled 96-well plates.
-
Luminometer with injectors.
Procedure:
-
Sample Collection: a. At desired time points, carefully collect a small aliquot (e.g., 10-20 µL) of the conditioned medium from the cell culture wells. b. Transfer the collected medium to the wells of an opaque 96-well plate.
-
Preparation of this compound Working Solution: a. Prepare a this compound working solution (e.g., 20 µM in assay buffer) as described in Protocol 1, Step 2.[12]
-
Assay and Measurement: a. Place the 96-well plate containing the medium samples into the luminometer. b. Program the luminometer to inject the this compound working solution (e.g., 50 µL) and immediately measure the luminescent signal (integration time of 1-10 seconds). c. Initiate the measurement.
-
Data Analysis: a. Subtract the average RLU from the medium of untransfected control cells. b. Data can be plotted as RLU versus time to monitor the kinetics of gene expression. For endpoint assays, results can be normalized to cell viability (e.g., using a parallel MTT or resazurin assay) or to a co-expressed fluorescent protein.
Visualizations
Caption: The enzymatic reaction of this compound with luciferase.
Caption: Workflow for quantifying gene expression using a lytic luciferase assay.
Caption: Monitoring GPCR activation via a CRE-luciferase reporter.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A suicidal and extensively disordered luciferase with a bright luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-SOL (in vitro) [nanolight.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. goldbio.com [goldbio.com]
- 14. invivogen.com [invivogen.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. glpbio.com [glpbio.com]
- 19. athenaes.com [athenaes.com]
- 20. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols for the Chemiluminescent Detection of Superoxide Anions with Coelenterazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide anions (O₂⁻) are highly reactive oxygen species (ROS) that play a dual role in biological systems. At physiological levels, they are crucial signaling molecules involved in various cellular processes. However, their overproduction is implicated in oxidative stress and the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, the accurate and sensitive detection of superoxide is of paramount importance in biomedical research and drug development.
Coelenterazine, a luciferin from marine organisms, has emerged as a robust chemiluminescent probe for detecting superoxide anions in both in vitro and in vivo settings.[3][4] Unlike some other probes, such as lucigenin, this compound does not appear to significantly enhance superoxide production itself, making it a more reliable tool for quantitative measurements.[5][6] The reaction between this compound and superoxide anion results in the emission of light (chemiluminescence), which can be quantified to determine the concentration of superoxide.[7] This method offers high sensitivity and the potential for real-time, non-invasive imaging of superoxide dynamics.[1][7]
These application notes provide detailed protocols for the use of this compound in the detection of superoxide anions, along with quantitative data to aid in experimental design and data interpretation.
Data Presentation
Table 1: In Vitro Chemiluminescent Signal in Various Cancer Cell Lines
| Cell Line | Cancer Type | Fold Increase in Chemiluminescence (vs. Background) | Reference |
| 4T1 | Murine Breast Adenocarcinoma | 11.80 ± 0.24 | [1] |
| HeLa | Human Cervical Cancer | 3.15 ± 0.06 | [1] |
Table 2: In Vivo Chemiluminescent Signal in a 4T1 Murine Breast Adenocarcinoma Model
| Tissue | Fold Increase in Chemiluminescence (vs. Normal Tissue) | Reference |
| 4T1 Tumor | 2.13 ± 0.19 | [1] |
Table 3: Comparison of this compound and its Analogs for Superoxide Detection
| Compound | Relative Light Emission Enhancement (vs. Native this compound in aqueous solution) | Reference |
| CLA-1 (Halogenated Analog) | ~100x | [7] |
| CLA-2 (Halogenated Analog) | ~100x | [7] |
| MeOBr-Cla (Derivative) | 21.3 to 11,100x | [5] |
Signaling Pathway and Reaction Mechanism
The detection of superoxide by this compound is a direct chemical reaction. In biological systems, superoxide is often generated as a byproduct of mitochondrial respiration or by enzymes like NADPH oxidases (NOX).
Caption: Reaction of this compound with superoxide anion.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Methanol or Ethanol, acidified (e.g., add 50 µl of concentrated HCl to 10 ml of methanol)[8]
-
Microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Bring the lyophilized this compound to room temperature.
-
Prepare the acidified methanol or ethanol. It is recommended to degas the alcohol prior to use to prevent oxidation.[9]
-
Dissolve 1 mg of this compound in 1 ml of the acidified alcohol to make a 1 mg/ml stock solution.[8]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light, for up to 4 weeks.[8] For longer-term storage, store as a dry powder under argon at -80°C.[9]
Note: Avoid using DMSO to dissolve this compound as it can be unstable in this solvent.[10]
Protocol 2: In Vitro Detection of Superoxide in Cultured Cells
This protocol outlines the procedure for measuring superoxide levels in adherent cell cultures using a luminometer.
Materials:
-
Cultured cells of interest in a white-walled, clear-bottom 96-well plate
-
This compound stock solution (from Protocol 1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable buffer
-
Luminometer
Procedure:
-
Culture cells to the desired confluency in a 96-well plate.
-
Prepare a fresh working solution of this compound by diluting the stock solution in DPBS. A final concentration of 1.5 µM is a good starting point.[8] For example, add 25.41 µl of a 1 mg/ml stock solution to 40 ml of DPBS.[8]
-
Remove the culture medium from the wells.
-
Gently wash the cells once with DPBS.
-
Add the this compound working solution to each well.
-
Immediately place the plate in a luminometer and measure the chemiluminescent signal. The signal is often transient, so immediate measurement is crucial.
-
For kinetic studies, measure the signal at regular intervals over a desired period.
Caption: In vitro superoxide detection workflow.
Protocol 3: In Vivo Imaging of Superoxide in a Mouse Model
This protocol provides a general guideline for the in vivo imaging of superoxide anions in a mouse model using an IVIS or similar imaging system.
Materials:
-
Mouse model of interest (e.g., tumor-bearing mouse)
-
This compound
-
Vehicle for injection (e.g., Ethanol, PEG300, Tween-80, and saline)[11]
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare the this compound solution for injection. A common dosage is 5 mg/kg.[12] A stock solution can be made in ethanol and then diluted in a vehicle suitable for intravenous injection.[11][13]
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Administer the this compound solution via intravenous (tail vein) injection.[12]
-
Immediately place the anesthetized mouse in the in vivo imaging system.
-
Acquire chemiluminescent images. The signal is typically strongest within the first 1-5 minutes post-injection.[14]
-
Quantify the signal from the region of interest (ROI) using the imaging software.
Caption: In vivo superoxide imaging workflow.
Concluding Remarks
This compound is a versatile and sensitive tool for the detection of superoxide anions in a variety of research applications. The protocols provided here offer a starting point for researchers to develop and optimize their own assays. The use of this compound and its analogs, coupled with advancing imaging technologies, will continue to provide valuable insights into the role of superoxide in health and disease, and aid in the development of novel therapeutics.
References
- 1. Multimodality Imaging of Cancer Superoxide Anion Using the Small Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A this compound-based luminescence assay to quantify high-molecular-weight superoxide anion scavenger activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reagent Preparation and Use - Regis Technologies [registech.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemiluminescent detection of oxidants in vascular tissue. Lucigenin but not this compound enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. nanolight.com [nanolight.com]
- 10. biotium.com [biotium.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Reactive Oxygen Species Imaging in a Mouse Model of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Water-Soluble Coelenterazine in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioluminescence imaging (BLI) is a powerful and widely used technique for non-invasively monitoring biological processes in living animals. Coelenterate luciferases, such as Renilla luciferase (Rluc) and Gaussia luciferase (Gluc), are popular reporter enzymes that catalyze the oxidation of their substrate, coelenterazine (CTZ), to produce light.[1][2] A significant limitation of native this compound for in vivo studies has been its poor solubility in aqueous solutions, necessitating the use of organic solvents like propylene glycol or ethanol, which can be toxic and limit the injectable dose.[1][3][4][5] Water-soluble this compound formulations have been developed to overcome these challenges, offering superior sensitivity and safety for in vivo imaging.[1][3][4]
These application notes provide a comprehensive guide to the use of water-soluble this compound for in vivo bioluminescence imaging, including its advantages, comparative performance data, and detailed experimental protocols.
Advantages of Water-Soluble this compound
Water-soluble this compound offers several key advantages over native this compound for in vivo applications:
-
Enhanced Sensitivity: Studies have shown that water-soluble this compound can produce significantly higher light output compared to native this compound at the same dose. For Gaussia luciferase, photon counts can be 10-fold higher, and for Renilla luciferase, 4-fold higher.[1] At higher doses, the sensitivity can be up to 100-fold greater than native CTZ.[1]
-
Higher Achievable Doses: Because it dissolves in aqueous solutions, water-soluble this compound can be administered at much higher concentrations without the need for toxic organic solvents.[1][3][4] Doses as high as 500 µg per mouse have been reported without signs of toxicity.[1][4]
-
Reduced Toxicity: By eliminating the need for co-solvents like propylene glycol and ethanol, water-soluble this compound minimizes the risk of solvent-related toxicity, which can include hyperosmolality, metabolic acidosis, and acute kidney injury.[3][4][5]
-
Improved Bioavailability and Distribution: The aqueous formulation allows for rapid and efficient distribution throughout the body following intravenous injection, leading to brighter and more consistent signals.
-
Convenience and Reproducibility: Water-soluble formulations are typically provided as a lyophilized powder that can be easily reconstituted in sterile water, ensuring consistent and reproducible substrate preparations.[3][4]
Data Presentation: Comparative Performance
The following table summarizes the quantitative comparison between native this compound and water-soluble this compound (s-CTZ) for in vivo imaging.
| Parameter | Native this compound | Water-Soluble this compound (s-CTZ) | Fold Increase (s-CTZ vs. Native) | Reference |
| Typical Max Dose | 100 µg (in alcohol-based solvent) | 500 µg (in aqueous solution) | 5x | [1][4] |
| Signal with Gluc (100 µg dose) | Baseline | ~10x higher photon counts | 10x | [1] |
| Signal with Rluc (100 µg dose) | Baseline | ~4x higher photon counts | 4x | [1] |
| Signal with Gluc (500 µg s-CTZ vs 100 µg native) | Baseline | >120x higher photon counts | >120x | [1] |
| Signal with Rluc (500 µg s-CTZ vs 100 µg native) | Baseline | ~30x higher photon counts | 30x | [1] |
| Gluc Detection in Blood | Baseline | >8x higher bioluminescence signal | >8x | [1] |
Experimental Protocols
Preparation of Water-Soluble this compound for Injection
This protocol describes the reconstitution of lyophilized water-soluble this compound for in vivo administration.
Materials:
-
Lyophilized water-soluble this compound (e.g., h-coelenterazine-SOL)
-
Sterile, nuclease-free water
-
Sterile 0.9% NaCl solution (optional, for further dilution)
-
Vortex mixer
-
Insulin syringes (or other low dead-volume syringes)
Procedure:
-
Allow the vial of lyophilized water-soluble this compound to warm to room temperature before opening.[4][6]
-
Reconstitute the lyophilized powder by adding a defined volume of sterile water. Do not use PBS , as it can affect solubility and stability.[4][6] A common reconstitution is to add 100 µL of sterile water to a 500 µg vial to achieve a concentration of 5 µg/µL.[4]
-
Vortex the vial for up to one minute until the powder is completely dissolved. The solution should be a clear yellow liquid.[4][6]
-
Let the vial sit on the bench for 5-10 minutes to allow any air bubbles to dissipate.[4][6]
-
If a lower concentration is desired, the reconstituted solution can be further diluted with sterile 0.9% NaCl solution.[4][6]
-
The reconstituted this compound should be used within one day for optimal activity.[6] A loss of approximately 10% activity can be expected after 24 hours at room temperature.[4][5]
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the steps for administering water-soluble this compound to mice and acquiring bioluminescent images.
Materials:
-
Mice expressing a coelenterate luciferase (Renilla or Gaussia)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Reconstituted water-soluble this compound
-
In vivo imaging system (IVIS) with a cooled CCD camera
-
Animal restraints and heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an appropriate anesthetic cocktail.
-
Place the anesthetized mouse in the imaging chamber on a heating pad to maintain body temperature.
-
-
Substrate Administration:
-
The preferred route of administration for rapid and systemic distribution is intravenous (tail vein) injection.[4][6] Intraperitoneal injection is also an option, though the kinetics of light emission may be slower and more variable.[7]
-
Draw the desired volume of reconstituted water-soluble this compound into a low dead-volume syringe (e.g., an insulin syringe).[4][6] A typical dose ranges from 100 µg to 500 µg per mouse.[1][4]
-
Carefully remove any air bubbles from the syringe.
-
Inject the substrate slowly via the chosen route.
-
-
Image Acquisition:
-
Due to the rapid "flash" kinetics of coelenterate luciferases, it is critical to begin imaging immediately after substrate injection, especially for intravenous administration.[8] Typically, imaging starts within 10-60 seconds post-injection.[2][8][9]
-
Acquire images using the in vivo imaging system. Typical exposure times range from 30 seconds to 3 minutes, depending on the signal intensity.[9]
-
It is recommended to acquire a series of images over time (e.g., every 1-2 minutes for the first 10-15 minutes) to capture the peak signal and monitor the kinetics of light emission. The signal from Renilla luciferase typically peaks quickly and then decreases over a 10-minute period.[2]
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from regions of interest (ROIs).
-
The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
For longitudinal studies, ensure that imaging parameters (e.g., exposure time, binning, f/stop, ROI size) are kept consistent across all imaging sessions.
-
Visualizations
Signaling Pathway
References
- 1. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 4. interchim.fr [interchim.fr]
- 5. interchim.fr [interchim.fr]
- 6. nanolight.com [nanolight.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive in vivo imaging of T cells utilizing a membrane bound Gaussia princeps luciferase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coelenterazine Administration in Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of coelenterazine for in vivo bioluminescence imaging in animal models. This document outlines various administration routes, provides detailed experimental protocols, and summarizes key quantitative data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound in Bioluminescence Imaging
This compound is the luciferin, or light-producing substrate, for a variety of marine luciferases, including those from Renilla (RLuc) and Gaussia (GLuc).[1][2][3][4] The interaction between this compound and these luciferases results in the emission of blue light, which can be detected and quantified using sensitive in vivo imaging systems.[1][5] This technology is a powerful tool for non-invasively monitoring cellular and molecular processes within a living animal, such as tracking cell populations, assessing gene expression, and evaluating the efficacy of therapeutic agents.[1][2]
A significant challenge in using this compound for in vivo imaging has been its poor solubility in aqueous solutions, often necessitating the use of organic solvents like ethanol or propylene glycol, which can be toxic to animals, especially with repeated administration.[1][6][7][8] To address this, various analogs and formulations, including h-coelenterazine and water-soluble versions, have been developed to enhance signal intensity and improve safety for in vivo applications.[1][6][7][9][10]
Data Presentation: Comparison of Administration Routes
The choice of administration route significantly impacts the pharmacokinetics and biodistribution of this compound, thereby influencing the resulting bioluminescent signal. The following table summarizes quantitative data for different administration routes based on available literature.
| Administration Route | Typical Dosage (Mouse) | Peak Signal Time | Signal Duration | Advantages | Disadvantages |
| Intravenous (IV) | 15 - 100 µ g/mouse [11]; 3-4 mg/kg[12][13][14] | Rapid (seconds to a few minutes)[11][15] | Short (signal subsides within 7-10 minutes)[15] | Rapid and widespread distribution; high peak signal. | Requires technical skill for tail vein injection; rapid clearance can limit imaging window. |
| Intraperitoneal (IP) | 3 mg/kg[12] | Slower than IV | Longer than IV[16][17] | Technically easier than IV; provides a longer imaging window. | Slower absorption and distribution; potential for localized signal in the abdominal cavity.[18][19] |
| Subcutaneous (SC) | Variable | Slower than IV and IP | Potentially longer than IV and IP | Localized delivery for specific applications. | Slow and variable absorption; not ideal for whole-body imaging. |
| Direct Injection | Variable (e.g., intratumoral[19], intracortical[20]) | Very rapid at the injection site | Dependent on local clearance | High concentration at the target site. | Highly invasive; provides only localized information. |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo imaging.
Protocol 1: Intravenous (IV) Administration of this compound
This protocol is suitable for studies requiring rapid, systemic delivery of this compound and measurement of peak bioluminescent signals.
Materials:
-
This compound (native, h-coelenterazine, or water-soluble formulation)
-
For non-water-soluble forms: Ethanol, 3N HCl, Phosphate Buffered Saline (PBS)[11]
-
For water-soluble forms: Sterile water or 0.9% NaCl solution[6]
-
Sterile microcentrifuge tubes
-
Syringes (e.g., insulin syringe with a 25-gauge or smaller needle)[11][21]
-
Animal restrainer for tail vein injection
-
Anesthetized animal (e.g., mouse)
Procedure:
-
Preparation of this compound Solution:
-
Standard Formulation:
-
Water-Soluble Formulation:
-
Warm the vial of lyophilized water-soluble this compound to room temperature.[6]
-
Add sterile water to the vial to dissolve the powder. For example, add 100 µL of sterile water to a 500 µg vial to achieve a concentration of 5 µg/µL.[6]
-
Vortex until completely dissolved. The solution can be further diluted with sterile 0.9% NaCl if needed.[6]
-
-
-
Animal Preparation:
-
Injection:
-
Draw the desired volume of the prepared this compound solution into a syringe. A typical dose is 15-100 µg per mouse.[11]
-
Carefully inject the solution into the lateral tail vein.
-
-
Imaging:
Protocol 2: Intraperitoneal (IP) Administration of this compound
This method is often preferred for its technical simplicity and for studies where a longer duration of signal is desired.
Materials:
-
This compound (as described in Protocol 1)
-
Appropriate solvents (as described in Protocol 1)
-
Sterile microcentrifuge tubes
-
Syringes (e.g., 1 mL syringe with a 25-gauge needle)
-
Anesthetized animal
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Anesthetize the animal.
-
Position the animal on its back.
-
-
Injection:
-
Draw the desired dose into a syringe. A common dosage is around 3 mg/kg.[12]
-
Lift the skin over the lower abdominal quadrant and insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the this compound solution into the peritoneal cavity.
-
-
Imaging:
-
Place the animal in the imaging chamber.
-
Begin image acquisition. The peak signal will be delayed compared to IV injection, so a time-course imaging series is recommended to determine the optimal imaging window for your model.
-
Mandatory Visualizations
Caption: Workflow for this compound Administration and Imaging.
Caption: this compound Bioluminescence Signaling Pathway.
References
- 1. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Routes to this compound and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. interchim.fr [interchim.fr]
- 7. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 8. This compound-SOL (in vivo) [nanolight.com]
- 9. h-Coelenterazine-INJ [nanolight.com]
- 10. medilumine.com [medilumine.com]
- 11. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 12. research.charlotte.edu [research.charlotte.edu]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-INJ [nanolight.com]
- 19. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 20. glpbio.com [glpbio.com]
- 21. interchim.fr [interchim.fr]
Dual-Luciferase Reporter Assay: Gaussia & Firefly System for Robust Gene Expression Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dual-luciferase reporter assay is a powerful and widely used method in molecular and cell biology to study gene expression and signal transduction pathways. This system utilizes two independent luciferases, Gaussia luciferase (GLuc) and Firefly luciferase (FLuc), which are distinguished by their different substrates and cellular localization. GLuc, derived from the marine copepod Gaussia princeps, utilizes coelenterazine as its substrate and is naturally secreted from mammalian cells, allowing for real-time analysis of reporter activity from the cell culture medium without cell lysis.[1][2] In contrast, FLuc, from the firefly Photinus pyralis, requires D-luciferin as its substrate and ATP for its activity, and is typically localized within the cell, necessitating cell lysis for its measurement.[3][4]
The combination of these two luciferases in a dual-reporter system provides a robust method for normalizing experimental results. The experimental reporter (often FLuc) is linked to a promoter of interest to study its regulation, while the control reporter (often GLuc) is driven by a constitutive promoter to account for variations in cell number, transfection efficiency, and general transcriptional activity. This normalization minimizes experimental variability and enhances the accuracy and reproducibility of the results.
Principle of the Assay
The core principle of the dual-luciferase assay lies in the sequential measurement of the light output from two distinct luciferase enzymes expressed in the same cells.
-
Gaussia Luciferase (GLuc): This enzyme catalyzes the oxidation of this compound in an ATP-independent reaction, producing a strong bioluminescent signal.[2][5] Its secretion into the cell culture medium allows for repeated measurements over time from the same population of cells.[1]
-
Firefly Luciferase (FLuc): This enzyme catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, emitting a distinct spectrum of light.[3] Its intracellular localization requires cell lysis to release the enzyme for measurement.
By measuring the activity of both luciferases, the activity of the experimental reporter (FLuc) can be normalized to the activity of the control reporter (GLuc), providing a reliable measure of the specific transcriptional regulation being investigated.
Applications
The Gaussia and Firefly dual-luciferase reporter assay is a versatile tool with a broad range of applications in biomedical research and drug development, including:
-
Promoter and Enhancer Analysis: Characterizing the activity and regulation of gene promoters and enhancers in response to various stimuli.
-
Signal Transduction Pathway Analysis: Dissecting the activation and inhibition of cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases.[6][7][8]
-
Transcription Factor Activity Measurement: Quantifying the activity of specific transcription factors by using reporter constructs containing their cognate binding sites.[9][10]
-
High-Throughput Screening (HTS) for Drug Discovery: Screening compound libraries for agonists or antagonists of specific cellular pathways.[11]
-
miRNA Target Validation: Validating the interaction between a microRNA and its target messenger RNA.
Data Presentation
Quantitative data from a dual-luciferase assay is typically presented as the ratio of Firefly luciferase activity to Gaussia luciferase activity (FLuc/GLuc), often expressed as "Relative Luciferase Units" (RLU) or "Fold Induction" compared to a control condition.
Table 1: Example of Promoter Activity Analysis
| Promoter Construct | Treatment | Gaussia Luc Activity (RLU) | Firefly Luc Activity (RLU) | Normalized FLuc/GLuc Ratio | Fold Induction |
| pGL4.10[luc2] | Untreated | 150,000 | 5,000 | 0.033 | 1.0 |
| pGL4.10[luc2] | Stimulus A | 145,000 | 5,500 | 0.038 | 1.15 |
| pPromoterX-luc2 | Untreated | 160,000 | 10,000 | 0.063 | 1.0 |
| pPromoterX-luc2 | Stimulus A | 155,000 | 150,000 | 0.968 | 15.37 |
Table 2: Example of GPCR Signaling Pathway Activation
| GPCR Construct | Agonist | Gaussia Luc Activity (RLU) | Firefly Luc Activity (RLU) | Normalized FLuc/GLuc Ratio | Fold Induction over Untreated |
| pCMV-GPCR-Y | Untreated | 200,000 | 20,000 | 0.10 | 1.0 |
| pCMV-GPCR-Y | Agonist X (1 µM) | 190,000 | 400,000 | 2.11 | 21.1 |
| pCMV-GPCR-Y | Agonist Y (1 µM) | 210,000 | 85,000 | 0.40 | 4.0 |
| Mock Transfection | Agonist X (1 µM) | 500 | 800 | 1.60 | - |
Experimental Protocols
I. Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells in a 96-well, 24-well, or 12-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the experimental Firefly luciferase reporter plasmid and the control Gaussia luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. A common ratio is 10:1 of the experimental reporter to the control reporter plasmid to minimize potential promoter competition.[12] Include appropriate controls such as mock-transfected cells (transfection reagent only) and cells transfected with a promoterless reporter vector.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the luciferase enzymes.
-
Cell Treatment: If applicable, treat the cells with the experimental compounds (e.g., agonists, antagonists, siRNAs) for the desired period.
II. Gaussia Luciferase Assay (from Cell Culture Supernatant)
-
Sample Collection: Carefully collect a small aliquot (e.g., 20 µL) of the cell culture medium from each well.
-
Reagent Preparation: Prepare the Gaussia luciferase assay reagent by diluting the this compound substrate in the provided assay buffer according to the manufacturer's instructions. Protect the reagent from light.
-
Measurement: a. Add the collected supernatant to a white-walled, clear-bottom 96-well plate. b. Add the prepared Gaussia luciferase assay reagent to each well. c. Immediately measure the luminescence using a luminometer.
III. Firefly Luciferase Assay (from Cell Lysate)
-
Cell Lysis: a. After collecting the supernatant for the Gaussia luciferase assay, carefully aspirate the remaining medium from the wells. b. Wash the cells once with 1X phosphate-buffered saline (PBS). c. Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate). d. Incubate the plate on a rocking platform for 15 minutes at room temperature to ensure complete cell lysis.[13]
-
Reagent Preparation: Prepare the Firefly luciferase assay reagent by reconstituting the lyophilized D-luciferin substrate in the provided assay buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
Measurement: a. Add the cell lysate to a new white-walled, clear-bottom 96-well plate. b. Add the prepared Firefly luciferase assay reagent to each well. c. Immediately measure the luminescence using a luminometer.
IV. Data Analysis
-
Background Subtraction: Subtract the average luminescence reading from mock-transfected or untransfected cells from all experimental readings for both Gaussia and Firefly luciferase.
-
Normalization: For each experimental well, divide the background-subtracted Firefly luciferase reading by the background-subtracted Gaussia luciferase reading to obtain the normalized luciferase activity.
-
Fold Induction Calculation: To determine the effect of a treatment, divide the normalized luciferase activity of the treated sample by the normalized luciferase activity of the untreated or vehicle control sample.
Visualizations
Caption: GPCR signaling pathway leading to reporter gene expression.
Caption: Experimental workflow for the dual-luciferase assay.
Caption: Logical relationship of reporter gene constructs.
References
- 1. interchim.fr [interchim.fr]
- 2. targetingsystems.net [targetingsystems.net]
- 3. takara.co.kr [takara.co.kr]
- 4. What are the differences between firefly luciferase and Gaussia luciferase? | AAT Bioquest [aatbio.com]
- 5. neb.com [neb.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Gaussia luciferase variant for high-throughput functional screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Coelenterazine in Drug Discovery: A Guide to Bioluminescent Assays
Introduction
Coelenterazine, a luciferin found in many marine organisms, is a pivotal tool in drug discovery and biomedical research.[1] Its ability to produce light in the presence of specific enzymes, known as luciferases, has been harnessed to develop a wide array of highly sensitive and robust cell-based and in vivo assays. These assays are instrumental in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel therapeutic compounds. This document provides detailed application notes and protocols for the key uses of this compound in drug discovery, including Bioluminescence Resonance Energy Transfer (BRET) for studying protein-protein interactions, aequorin-based assays for monitoring intracellular calcium, luciferase reporter gene assays for quantifying gene expression, and in vivo bioluminescence imaging for preclinical studies.
Key Applications of this compound in Drug Discovery
This compound-dependent assays offer significant advantages in drug discovery, including high sensitivity, a wide dynamic range, and low background signal, making them ideal for HTS.[2][3] The primary applications revolve around its interaction with luciferases like Renilla luciferase (Rluc) and photoproteins such as aequorin.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique used to monitor protein-protein interactions (PPIs) in living cells.[4] It relies on the non-radiative transfer of energy from a bioluminescent donor, typically a Renilla luciferase variant, to a fluorescent acceptor molecule when they are in close proximity (<10 nm).[5] This technology is widely used to study G protein-coupled receptor (GPCR) dimerization, ligand binding, and the interaction of receptors with downstream signaling partners like β-arrestins.[1][6]
-
Aequorin-Based Calcium Assays: Aequorin is a photoprotein that consists of the apoprotein apoaequorin and the prosthetic group this compound.[7] In the presence of calcium ions (Ca²⁺), aequorin undergoes a conformational change that triggers the oxidation of this compound, resulting in the emission of blue light.[8] This property makes aequorin an excellent biosensor for monitoring intracellular calcium dynamics, a critical second messenger in many signaling pathways initiated by GPCRs and ion channels.[9]
-
Luciferase Reporter Gene Assays: Renilla luciferase is commonly used as a reporter gene to study the regulation of gene expression.[10] In these assays, the Renilla luciferase gene is placed under the control of a specific promoter of interest. The amount of light produced upon the addition of this compound is directly proportional to the activity of the promoter, providing a quantitative measure of gene expression.[11] These assays are workhorses in drug discovery for screening compounds that modulate specific signaling pathways.
-
In Vivo Bioluminescence Imaging (BLI): this compound and its more soluble analogs are used as substrates for luciferases like Renilla and Gaussia luciferase in preclinical animal models.[12] This allows for the non-invasive, real-time visualization and quantification of biological processes such as tumor growth, metastasis, and the pharmacodynamic effects of drug candidates in living animals.[13] Water-soluble formulations of this compound have been developed to improve its bioavailability and sensitivity for in vivo imaging.[13]
Quantitative Data Comparison
The choice of this compound analog and assay format can significantly impact the performance of a bioluminescent assay. The following tables summarize key quantitative parameters for various this compound analogs and the performance of this compound-based assays in different formats.
| This compound Analog | Peak Emission Wavelength (nm) | Relative Light Output (with Rluc) | Key Features & Applications |
| Native this compound | 460-470 | 1.0 | Standard substrate for Rluc and Gluc; used in BRET, reporter gene assays, and calcium detection.[14] |
| This compound-h | 460-470 | 10-20x higher than native | Higher light intensity, beneficial for detecting small changes in Ca²⁺ concentration with aequorin.[14] |
| This compound-f | 473 | 4-8x higher than native | Increased light output in live-cell assays with Rluc.[11] |
| This compound-cp | 442 | - | Used with aequorin for altered calcium sensitivity. |
| This compound-e | 405, 465 | 4-8x higher than native | High light output with Rluc in cellular assays.[11] |
| This compound 400a (DeepBlueC™) | 390-400 | - | Blue-shifted emission, ideal for BRET2 assays to minimize spectral overlap with GFP acceptors.[14] |
| Water-Soluble this compound | ~480 | Up to 100x higher signal in vivo | Enhanced bioavailability and sensitivity for in vivo imaging with Rluc and Gluc.[13][15] |
Table 1: Comparison of Common this compound Analogs.
| Assay Type | Plate Format | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference Compound | IC50/EC50 |
| BRET (PPI) | 96-well | 0.5 - 1.0 | >10 | Nutlin-3 | 8.4 µM[16] |
| BRET (PPI) | 384-well | 0.5 - 1.0 | >10 | Nutlin-3 | 8.2 µM[16] |
| Luciferase Reporter | 384-well | 0.53 | - | - | - |
| Aequorin Calcium Assay | 96-well | >0.5 | >2 | - | - |
| Aequorin Calcium Assay | 384-well | 0.60 - 0.76 | >10 | - | - |
| Aequorin Calcium Assay | 1536-well | 0.56 ± 0.21 | - | - | - |
Table 2: Typical Performance of this compound-Based Assays in High-Throughput Screening. Note: Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 considered excellent for HTS.[17][18]
Experimental Protocols
Detailed, step-by-step protocols for the major applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types, receptors, and instrumentation.
BRET Assay for GPCR Dimerization (384-well format)
This protocol describes a BRET saturation experiment to characterize the dimerization of a G protein-coupled receptor (GPCR).
Materials:
-
HEK293T cells
-
Expression plasmids for GPCR-Rluc (donor) and GPCR-YFP (acceptor)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Polyethylenimine (PEI) for transfection
-
Phosphate-buffered saline (PBS)
-
This compound-h stock solution (1 mM in ethanol)
-
White, clear-bottom 384-well plates
-
Multimode plate reader capable of luminescence and fluorescence detection
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect cells with a constant amount of the GPCR-Rluc plasmid and increasing amounts of the GPCR-YFP plasmid using PEI. Include a control with only the GPCR-Rluc plasmid.
-
Cell Plating: 24 hours post-transfection, wash the cells with PBS, detach them, and resuspend in phenol red-free medium. Plate the cells into a white, clear-bottom 384-well plate at a density of 20,000 cells per well in a volume of 40 µL.
-
This compound Addition: Prepare a working solution of this compound-h at 5 µM in PBS. Using an automated liquid handler, add 10 µL of the this compound-h solution to each well.
-
Signal Detection: Immediately after substrate addition, measure the luminescence at two wavelengths using a plate reader with appropriate filters for the donor (e.g., 485 nm) and acceptor (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the acceptor/donor expression ratio (determined by fluorescence and luminescence measurements) to generate a saturation curve.
Workflow for BRET Assay
A schematic overview of the BRET experimental workflow.
Aequorin-Based Intracellular Calcium Assay (96-well format)
This protocol outlines a method to measure changes in intracellular calcium in response to GPCR activation using aequorin.
Materials:
-
HEK293 cells stably expressing the target GPCR and apoaequorin
-
Cell culture medium
-
This compound stock solution (1 mM in ethanol)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (agonists and antagonists)
-
White, opaque 96-well plates
-
Luminometer with injectors
Protocol:
-
Cell Plating: Seed the stable cell line into a white, opaque 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Aequorin Reconstitution: Remove the culture medium and incubate the cells with 5 µM this compound in assay buffer for 2-4 hours at 37°C in the dark to reconstitute the aequorin.
-
Compound Addition: Place the plate in the luminometer. Use the instrument's injectors to add the test compounds (agonists) to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Luminescence Measurement: Immediately after compound injection, measure the luminescence signal over time (typically for 30-60 seconds) to capture the transient calcium response.
-
Data Analysis: The light emission is proportional to the intracellular calcium concentration. Analyze the kinetic data to determine parameters such as peak response and area under the curve.
Signaling Pathway for Aequorin-Based Calcium Assay
References
- 1. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An automated aequorin luminescence-based functional calcium assay for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotechnologia-journal.org [biotechnologia-journal.org]
- 10. Factors modulating expression of Renilla luciferase from control plasmids used in luciferase reporter gene assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zellbio.eu [zellbio.eu]
- 15. medilumine.com [medilumine.com]
- 16. agilent.com [agilent.com]
- 17. assay.dev [assay.dev]
- 18. researchgate.net [researchgate.net]
Illuminating Biology: Application and Protocols for the Synthesis and Use of Coelenterazine Analogs
Introduction
Coelenterazine (CTZ) is a marine luciferin, a light-emitting molecule, responsible for the bioluminescence observed in a vast array of sea creatures, including jellyfish and sea pansies.[1] Its interaction with luciferases, a class of oxidative enzymes, results in the emission of blue light. This natural phenomenon has been harnessed by researchers to develop powerful tools for molecular biology, drug discovery, and medical imaging.[2][3] However, native this compound possesses certain limitations, such as a relatively low quantum yield and rapid signal decay. To overcome these challenges and to create probes for specific applications, a wide variety of this compound analogs have been synthesized.[4][5] These analogs feature chemical modifications to the core imidazopyrazinone structure, resulting in altered properties like shifted emission spectra (from blue to red), enhanced brightness, prolonged signal duration, and specificity for particular luciferases.[4][6] This document provides detailed application notes and protocols for the synthesis and utilization of this compound analogs in key research areas.
Applications of this compound Analogs
The versatility of synthetic this compound analogs has led to their widespread adoption in various scientific disciplines:
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for studying protein-protein interactions in living cells.[5][7] In a BRET assay, one protein of interest is fused to a luciferase (e.g., Renilla luciferase, Rluc), and the other is fused to a fluorescent protein (e.g., GFP, YFP). When the two proteins interact, the energy from the luciferase-coelenterazine reaction is non-radiatively transferred to the fluorescent protein, which then emits light at its characteristic wavelength. Analogs like DeepBlueC™ (also known as this compound 400a) are preferred for BRET studies because their blue-shifted emission spectra minimize interference with the acceptor's emission.[7][8][9]
-
In Vivo Imaging: Bioluminescence imaging (BLI) is a non-invasive technique used to visualize and monitor biological processes in living animals.[10][11][12] Cells expressing a luciferase are introduced into an animal model, and upon administration of a this compound analog, light is produced, which can be detected by a sensitive camera. Analogs with red-shifted emission are particularly valuable for in vivo imaging because longer wavelength light penetrates tissues more effectively.[13] Furthermore, some analogs exhibit improved stability and pharmacokinetics, leading to brighter and more sustained signals in vivo.[10][11]
-
High-Throughput Screening (HTS): Luciferase-based reporter gene assays are widely used in HTS for drug discovery.[14][15] These assays can be designed to measure a wide range of cellular events, such as gene expression, cell viability, and enzyme activity. This compound analogs that produce a bright and stable "glow-type" luminescence are highly desirable for HTS as they allow for batch processing of multi-well plates without the need for precise timing of measurements.[16][17]
-
Multiplexed Assays: The development of luciferase-specific this compound analogs has enabled the creation of multiplexed assays, where multiple biological events can be monitored simultaneously in the same sample.[18][19] By using different luciferase-analog pairs with distinct spectral properties, researchers can eliminate optical crosstalk between signals, allowing for the unambiguous measurement of each reporter.[18][19]
-
Sensing Reactive Oxygen Species (ROS): Certain this compound analogs can be used to detect reactive oxygen species, which are important signaling molecules and mediators of oxidative stress.[4][6] For example, analogs like MCLA (methoxy-coelenterazine) exhibit chemiluminescence upon reaction with superoxide anions, providing a sensitive method for their detection in biological systems.[6]
Quantitative Data of Key this compound Analogs
The following table summarizes the key properties of several commonly used this compound analogs.
| Analog Name | Common Luciferase(s) | Emission Max (λmax) | Relative Light Output | Key Applications |
| This compound (native) | Rluc, Gluc, Aequorin | ~475 nm[8] | 100% (baseline) | General reporter assays, Calcium imaging[8] |
| This compound h | Rluc | ~475 nm[8] | 41%[8] | BRET¹, in vivo imaging |
| DeepBlueC™ (CTZ 400a) | Rluc | ~400 nm[8][20] | Low | BRET², improved spectral resolution[7][9] |
| This compound e | Rluc | ~418 nm / 475 nm[8] | 137%[8] | In vivo imaging[10][11] |
| This compound f | Rluc | ~473 nm[8] | 28%[8] | General reporter assays |
| Furimazine | NanoLuc (Nluc) | ~460 nm | Very High | High sensitivity assays, in vivo imaging |
| Cy5-CTZ | Rluc, ALuc | ~670 nm[4] | Variable | Near-infrared (NIR) in vivo imaging[4] |
Experimental Protocols
Protocol 1: General Synthesis of the Imidazopyrazinone Core (Classical Method)
This protocol describes a general, classical approach for the synthesis of the this compound imidazopyrazinone core, which involves the condensation of a 2-aminopyrazine derivative with a glyoxal derivative.[11][19]
Materials:
-
Substituted 2-amino-3-benzyl-5-halopyrazine (starting material)
-
Substituted phenylglyoxal (keto-aldehyde)
-
Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the 2-aminopyrazine precursor: The synthesis often starts with a commercially available aminopyrazine, which can be modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce desired substituents at various positions of the pyrazine ring.[4][11]
-
Condensation Reaction: Dissolve the 2-aminopyrazine precursor (1 equivalent) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add the substituted phenylglyoxal (1.1 to 1.5 equivalents) to the solution.
-
Add a catalytic amount of concentrated HCl to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final this compound analog.
Protocol 2: BRET Assay for Protein-Protein Interaction in Mammalian Cells
This protocol provides a method for performing a BRET assay to detect the interaction between two proteins in living mammalian cells.[9][18]
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Expression vectors for Protein A fused to a luciferase (e.g., Rluc8) and Protein B fused to a fluorescent protein (e.g., Venus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well microplates
-
This compound analog (e.g., DeepBlueC™ for BRET²) stock solution (e.g., 1 mM in ethanol)
-
Luminometer with two emission filters (one for the donor and one for the acceptor)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the expression vectors for the donor (Protein A-Rluc8) and acceptor (Protein B-Venus) constructs using a suitable transfection reagent according to the manufacturer's instructions. It is important to perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid to determine the optimal ratio.[9]
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation: On the day of the assay, carefully remove the culture medium. Wash the cells once with PBS. Add 90 µL of PBS to each well.
-
BRET Measurement: Prepare a working solution of the this compound analog (e.g., 5 µM DeepBlueC™ in PBS).
-
Set the luminometer to sequentially measure the light emission at the donor wavelength (e.g., 400-420 nm for DeepBlueC™ with Rluc8) and the acceptor wavelength (e.g., 510-530 nm for Venus).
-
Inject 10 µL of the this compound working solution into each well and immediately measure the luminescence signals.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio compared to control cells (e.g., expressing only the donor) indicates an interaction between Protein A and Protein B.
Protocol 3: In Vivo Bioluminescence Imaging in a Mouse Model
This protocol outlines the general steps for performing in vivo BLI in mice bearing luciferase-expressing cells.[1][8][10][12]
Materials:
-
Mice with tumors expressing a luciferase (e.g., Rluc or NanoLuc)
-
This compound analog suitable for in vivo imaging (e.g., this compound h or a red-shifted analog)
-
Sterile PBS or saline
-
Ethanol
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS) with a cooled CCD camera
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of the this compound analog (e.g., 5 mg/mL in ethanol).[10] Immediately before use, dilute the stock solution in sterile PBS or saline to the desired final concentration. The final injection volume is typically 100-200 µL per mouse.[8]
-
Animal Anesthesia: Anesthetize the mouse using isoflurane or another appropriate anesthetic. Place the anesthetized mouse inside the imaging chamber of the in vivo imaging system.
-
Substrate Administration: Administer the prepared this compound solution to the mouse via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The route of administration will affect the kinetics of the bioluminescent signal.[10][11]
-
Image Acquisition: Immediately after substrate injection, begin acquiring images using the in vivo imaging system. Set the exposure time based on the expected signal intensity (typically ranging from a few seconds to a minute). Acquire a series of images over time (e.g., every 1-5 minutes for 30-60 minutes) to capture the peak signal and monitor its decay.
-
Data Analysis: Use the imaging system's software to quantify the bioluminescent signal from the region of interest (e.g., the tumor). The signal is typically expressed in photons per second per centimeter squared per steradian (p/s/cm²/sr).
Protocol 4: High-Throughput Screening (HTS) Luciferase Assay
This protocol describes a general method for a luciferase-based HTS assay in a 384-well plate format.
Materials:
-
Mammalian cells stably expressing a luciferase reporter gene
-
White, opaque 384-well microplates
-
Cell culture medium
-
Compound library dissolved in DMSO
-
Luciferase assay reagent with a "glow-type" formulation (containing the this compound analog, cell lysis agents, and stabilizers)
-
Luminometer capable of reading 384-well plates
Procedure:
-
Cell Seeding: Dispense the luciferase reporter cells into the wells of a 384-well plate using an automated liquid handler. Incubate the plate for 24 hours.
-
Compound Addition: Add the compounds from the library to the assay plates at the desired final concentration. Include appropriate controls (e.g., vehicle control, positive control). Incubate the cells with the compounds for the desired period (e.g., 6-24 hours).
-
Luciferase Assay: Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well of the plate using a liquid handler. The volume added is typically equal to the volume of the cell culture medium in the well.
-
Incubation and Measurement: Incubate the plates at room temperature for at least 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a plate luminometer.
-
Data Analysis: Analyze the data to identify "hits" – compounds that significantly alter the luciferase signal compared to the controls. Calculate metrics such as the Z'-factor to assess the quality of the assay.[16]
Visualizations
Bioluminescence Reaction of this compound
Caption: General mechanism of this compound bioluminescence.
Principle of Bioluminescence Resonance Energy Transfer (BRET)
Caption: The principle of Bioluminescence Resonance Energy Transfer (BRET).
Workflow for In Vivo Bioluminescence Imaging
Caption: A typical workflow for an in vivo bioluminescence imaging experiment.
Workflow for a High-Throughput Screening (HTS) Assay
Caption: Workflow for a luciferase-based high-throughput screening assay.
References
- 1. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to this compound and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.2. Synthesis of this compound Analogues [bio-protocol.org]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. nuvucameras.com [nuvucameras.com]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 14. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN102432614A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Choosing the Right Coelenterazine Analog for Your Experiment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine (CTZ) and its analogs are powerful tools in biological research, enabling the study of various cellular processes through bioluminescence. The choice of the right analog is critical for the success of an experiment, as their properties—such as emission wavelength, light output, and kinetics—vary significantly. This document provides a guide to selecting the appropriate this compound analog and detailed protocols for its use in common applications.
Overview of this compound and its Analogs
This compound is the luciferin (light-emitting substrate) for a variety of marine luciferases, including those from Renilla, Gaussia, and Oplophorus, as well as for the photoprotein aequorin.[1][2] The basic reaction involves the luciferase-catalyzed oxidation of this compound, which results in the emission of light.[1][3] Unlike firefly luciferase systems, marine luciferase systems do not require ATP as a cofactor.[3]
Numerous synthetic analogs of this compound have been developed to improve its properties for specific applications.[1][4] Modifications to the imidazopyrazinone core of this compound can alter its spectral properties, quantum yield, and specificity for different luciferases.[1][5][6] These variations allow researchers to tailor their bioluminescence assays for optimal performance.
Key Properties of Common this compound Analogs
The selection of a this compound analog should be based on the specific requirements of the experiment, such as the desired emission wavelength for Bioluminescence Resonance Energy Transfer (BRET), the required signal intensity for in vivo imaging, or the desired kinetics for a particular assay. The following tables summarize the key quantitative properties of several commonly used this compound analogs when paired with Renilla luciferase and aequorin.
Table 1: Properties of this compound Analogs with Renilla Luciferase
| Analog | Emission Max (nm) | Relative Light Output (%) | Key Features & Applications |
| Native this compound | ~460-480 | 100 | Standard substrate for Renilla luciferase; widely used in reporter gene assays.[3][7] |
| This compound h | ~467 | 200-400 | Higher light output than native CTZ; improved signal for in vivo imaging.[8][9] |
| This compound f | ~473 | 1800 | Significantly higher light output; suitable for sensitive assays.[7] |
| This compound cp | ~463 | 1500 | High light output and faster kinetics.[7] |
| This compound hcp | ~465 | 1000 | Combines features of h and cp analogs for bright and rapid signals.[8] |
| This compound ip | ~457 | 400 | - |
| This compound n | ~457 | 50 | Lower light output. |
| DeepBlueC™ (this compound 400a) | ~395-400 | - | Blue-shifted emission, ideal for BRET applications with GFP acceptors to minimize spectral overlap.[3][8][10] |
| This compound e | ~478 | 400-800 | Enhanced light output in vivo.[9][10] |
Data compiled from various sources.[3][7][8][9] Relative light output is compared to native this compound.
Table 2: Properties of this compound Analogs with Aequorin (for Ca²⁺ Detection)
| Analog | Emission Max (nm) | Relative Light Output (%) | Key Features & Applications |
| Native this compound | ~466 | 100 | Standard for aequorin-based calcium measurements.[7] |
| This compound h | ~466 | 200 | Increased signal intensity for calcium detection.[7] |
| This compound f | ~474 | 1900 | Very high light output, enabling detection of small calcium fluctuations.[7] |
| This compound cp | ~463 | 1500 | Faster response time to calcium changes compared to native this compound.[7] |
| This compound hcp | ~465 | 1000 | Bright and fast-responding calcium sensor.[7] |
| This compound ip | ~457 | 400 | - |
| This compound i | ~460 | 300 | - |
Data compiled from various sources.[7] Relative light output is compared to native this compound.
Experimental Protocols
General Protocol for In Vitro Luciferase Assay
This protocol provides a general framework for measuring luciferase activity in cell lysates using a this compound analog.
Materials:
-
Cells expressing the luciferase reporter gene
-
Lysis buffer (e.g., Passive Lysis Buffer)
-
This compound analog of choice
-
Assay buffer (e.g., PBS)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash cells with PBS.
-
Add lysis buffer and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
Collect the cell lysate.
-
-
Substrate Preparation:
-
Prepare a stock solution of the this compound analog (typically in methanol or ethanol).
-
Dilute the stock solution to the desired working concentration in the assay buffer immediately before use. Protect from light.
-
-
Luminescence Measurement:
-
Add a small volume of cell lysate to a luminometer tube or plate well.
-
Inject the this compound working solution into the tube/well.
-
Immediately measure the luminescence signal using a luminometer. The integration time will depend on the signal intensity.
-
Protocol for Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique for studying protein-protein interactions in real-time in living cells.[8] This protocol outlines a typical BRET experiment using a Renilla luciferase (Rluc) donor and a fluorescent protein acceptor (e.g., GFP).
Materials:
-
Mammalian cells
-
Expression vectors for Rluc-tagged protein of interest (Donor) and FP-tagged protein of interest (Acceptor)
-
Cell culture medium
-
Transfection reagent
-
DeepBlueC™ (this compound 400a) or other suitable blue-shifted analog
-
Luminometer with appropriate filters for donor and acceptor emission wavelengths
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the donor and acceptor plasmids. Include control transfections (e.g., donor only, acceptor only, donor with an unrelated FP-tagged protein).
-
Culture cells for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Wash the cells with PBS.
-
Add the this compound analog (e.g., DeepBlueC™) to the cells at the final working concentration.
-
Immediately measure the luminescence at two distinct wavelengths: one for the donor emission (e.g., ~400 nm for DeepBlueC™) and one for the acceptor emission (e.g., ~510 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio in cells co-expressing the interacting partners compared to controls indicates a specific protein-protein interaction.
-
Protocol for In Vivo Imaging of Luciferase Activity
This protocol provides a brief guideline for using this compound analogs for small animal in vivo imaging.[11]
Materials:
-
Animal model expressing the luciferase reporter
-
This compound analog (e.g., this compound h or e for brighter signal)
-
Sterile PBS
-
Ethanol
-
In vivo imaging system
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the this compound analog (e.g., 5 mg/mL in ethanol).
-
For injection, dilute the stock solution in sterile PBS to the desired final concentration. A common dosage is 15-100 µg per mouse.[11]
-
-
Substrate Administration:
-
Anesthetize the animal.
-
Inject the prepared this compound solution via the desired route (e.g., intravenous for rapid peak signal, intraperitoneal).
-
-
Bioluminescence Imaging:
-
Immediately after injection (especially for intravenous administration), place the animal in the imaging system.
-
Acquire bioluminescent images. The acquisition time will depend on the signal strength.
-
Visualizing Experimental Workflows and Signaling Pathways
Bioluminescence Resonance Energy Transfer (BRET) Workflow
Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) experiment.
GPCR Signaling Pathway Leading to Calcium Mobilization
G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets. Their activation can lead to the release of intracellular calcium, a process that can be monitored using aequorin, which requires this compound as its substrate.[8]
Caption: Gq-coupled GPCR signaling pathway leading to calcium-dependent light emission.
By carefully considering the properties of different this compound analogs and following optimized protocols, researchers can harness the full potential of bioluminescence technology to advance their scientific discoveries.
References
- 1. scispace.com [scispace.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. goldbio.com [goldbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioluminescent this compound derivatives with imidazopyrazinone C-6 extended substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. New bioluminescent this compound derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated this compound Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Luminescence in Coelenterazine Assays
Welcome to the technical support center for coelenterazine-based luminescence assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background luminescence. By implementing the strategies outlined below, you can enhance your assay sensitivity and obtain more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background luminescence in my this compound assay?
A1: The leading cause of high background signal is the auto-oxidation of this compound, a process where the substrate spontaneously reacts with oxygen to produce light without the presence of a luciferase enzyme.[1][2] This phenomenon is particularly prevalent in aqueous solutions, especially those containing components like serum albumin, which can enhance the rate of auto-oxidation.[3][4]
Q2: How does the choice of this compound analog affect background and signal intensity?
A2: Different this compound analogs have varying propensities for auto-oxidation and efficiencies as luciferase substrates. For instance, analogs like furimazine, the substrate for NanoLuc® luciferase, are engineered for enhanced stability and reduced autoluminescence, leading to a significantly higher signal-to-background ratio compared to native this compound.[5] Conversely, some analogs may exhibit higher auto-oxidation in certain media, such as those containing serum.[3][4]
Q3: Can my assay buffer composition contribute to high background?
A3: Yes, the composition of your assay buffer plays a crucial role. The pH of the buffer can influence the rate of auto-oxidation. Additionally, certain components, such as those found in serum, can increase background luminescence.[3][4] Conversely, the inclusion of antioxidants or the use of specially formulated buffers can help stabilize this compound and reduce background noise.[2]
Q4: Are there specific handling and storage procedures to minimize this compound degradation?
A4: Proper handling and storage are critical. This compound is susceptible to oxidation when exposed to oxygen and light. It is best stored as a dry powder under an inert gas at -20°C or -80°C.[6] When preparing stock solutions, use a solvent like methanol or ethanol, and for working solutions, prepare them fresh before each experiment to minimize degradation in aqueous buffers.
Q5: Which type of microplate is best for minimizing background in luminescence assays?
A5: Opaque, white-walled plates are recommended for luminescence assays as they maximize signal reflection.[7] If you are experiencing high background that may be related to the plate itself, ensure they are stored in the dark to prevent phosphorescence. Black plates can also be used and may reduce crosstalk between wells, but they will also reduce the overall signal intensity.[7]
Troubleshooting Guide: High Background Luminescence
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| High background in negative control wells (no luciferase) | 1. This compound Auto-oxidation: The substrate is degrading spontaneously in the assay buffer. | Solution: • Use a this compound analog with lower auto-luminescence, such as furimazine for NanoLuc® assays or protected substrates like EnduRen™ or ViviRen™ for Renilla luciferase.[1][5] • Prepare the this compound working solution immediately before use.[2] • Optimize the assay buffer by testing different pH levels or adding antioxidants.Protocol for Buffer Optimization: 1. Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0).2. To a white, opaque 96-well plate, add your standard volume of each buffer to separate wells.3. Add this compound to each well at the final assay concentration.4. Immediately measure the luminescence over time (e.g., every 5 minutes for 30 minutes) to determine the rate of auto-oxidation in each buffer.5. Select the buffer composition that provides the lowest background signal while maintaining optimal luciferase activity (to be tested separately). |
| 2. Contaminated Reagents or Media: Reagents or cell culture media may be contaminated, leading to non-specific light emission. | Solution: • Use fresh, high-quality reagents and sterile-filtered media. • Avoid repeated freeze-thaw cycles of the substrate. • If contamination is suspected, discard the current batch and use a new one.Protocol for Reagent Check: 1. In a clean, opaque 96-well plate, add your assay buffer to one set of wells and fresh, sterile buffer to another.2. Add this compound to all wells.3. Measure the luminescence. A significantly higher signal in the wells with your standard assay buffer indicates potential contamination. | |
| 3. Plate Phosphorescence: The microplate itself is emitting light after exposure to ambient light. | Solution: • Use opaque, white-walled plates and store them in a dark place before use. • "Dark adapt" the plate by incubating it in the luminometer for 5-10 minutes before adding reagents and measuring. | |
| Low Signal-to-Background (S/B) Ratio | 1. Suboptimal Substrate for Luciferase: The chosen this compound analog may not be optimal for your specific luciferase. | Solution: • Switch to a this compound analog known to produce a brighter signal with your luciferase. For example, furimazine is specifically designed for NanoLuc® and is approximately 150 times brighter than Renilla luciferase with its native substrate.[5] • For Renilla luciferase, analogs such as this compound-h or -f have been shown to produce a greater signal than native this compound.[3]Protocol for Analog Comparison: 1. Prepare lysates from cells expressing your luciferase of interest.2. In a 96-well plate, aliquot the same amount of cell lysate into multiple wells.3. Prepare working solutions of different this compound analogs at the same concentration.4. Add each analog to a different set of wells containing the lysate and immediately measure the luminescence.5. In parallel, measure the auto-luminescence of each analog in buffer without lysate.6. Calculate the signal-to-background ratio for each analog to determine the optimal substrate. |
| 2. Substrate Concentration Too High: Excess substrate can lead to increased background without a proportional increase in the enzymatic signal. | Solution: • Perform a substrate titration to find the optimal concentration that provides the highest signal-to-background ratio.Protocol for Substrate Titration: 1. Prepare a serial dilution of your this compound analog in the assay buffer.2. In a 96-well plate, add a constant amount of luciferase (cell lysate or purified enzyme) to each well.3. Add the different concentrations of the this compound analog to the wells.4. Measure the luminescence and plot the signal against the substrate concentration. The optimal concentration is typically at the beginning of the plateau of the curve. |
Data Presentation
Table 1: Comparison of Autoluminescence of this compound Analogs in Different Media
This table summarizes the auto-oxidation (background luminescence) of various this compound (CLZN) analogs in different experimental media. Data is adapted from a study by Chi et al. (2004).[4] Lower values indicate less background luminescence.
| This compound Analog | PBS (photons/sec) | DMEM (photons/sec) | 10% FBS in DMEM (photons/sec) | 1% Albumin in PBS (photons/sec) |
| CLZN-native | 1.2 x 10³ | 1.5 x 10³ | 8.5 x 10³ | 7.0 x 10³ |
| CLZN-h | 1.0 x 10³ | 1.2 x 10³ | 6.5 x 10³ | 5.5 x 10³ |
| CLZN-f | 1.1 x 10³ | 1.4 x 10³ | 7.5 x 10³ | 6.0 x 10³ |
| CLZN-cp | 0.9 x 10³ | 1.1 x 10³ | 5.0 x 10³ | 4.5 x 10³ |
| CLZN-n | 0.8 x 10³ | 1.0 x 10³ | 4.0 x 10³ | 3.5 x 10³ |
| CLZN-hcp | 0.9 x 10³ | 1.1 x 10³ | 5.5 x 10³ | 5.0 x 10³ |
| CLZN-e | 1.3 x 10³ | 1.6 x 10³ | 9.0 x 10³ | 8.0 x 10³ |
Note: Values are approximate and intended for comparative purposes. The presence of Fetal Bovine Serum (FBS) and albumin significantly increases the auto-oxidation of all tested analogs.
Key Experimental Protocols
Protocol 1: Standard Renilla Luciferase Assay with Low Background
This protocol is designed for measuring Renilla luciferase activity from cell lysates while minimizing background.
-
Preparation of Lysis Buffer:
-
Prepare 1X Passive Lysis Buffer by diluting a 5X stock with distilled water. Other lysis buffers may inhibit the assay.[8]
-
-
Cell Lysis:
-
For adherent cells in a 96-well plate, completely remove the culture medium.
-
Gently wash the cell monolayer once with 100 µL of phosphate-buffered saline (PBS).
-
Completely remove the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Preparation of Renilla Luciferase Assay Reagent:
-
Thaw the Renilla Luciferase Assay Buffer and equilibrate to room temperature.
-
Prepare the this compound stock solution (e.g., in methanol or ethanol).
-
Immediately before the assay, dilute the this compound stock into the assay buffer to the desired final concentration. Protect this working solution from light.
-
-
Measurement:
-
Program the luminometer for a flash-type reading, typically with a 2-second delay followed by a 10-second integration time.
-
Add 100 µL of the freshly prepared Renilla Luciferase Assay Reagent to the 20 µL of cell lysate in each well.
-
Initiate the measurement immediately.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. promega.com [promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. takara.co.kr [takara.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Technical Support Center: Troubleshooting Weak Signal in Renilla Luciferase Assays
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Renilla luciferase assays, specifically focusing on weak or absent signal.
Frequently Asked Questions (FAQs)
Q1: Why is my Renilla luciferase signal weak or nonexistent?
A weak or absent signal in your Renilla luciferase assay can stem from several factors throughout the experimental workflow. The most common culprits include issues with reagents, low transfection efficiency of your Renilla plasmid, or a weak promoter driving Renilla expression.[1] It is also possible that components of your experimental system are inhibiting the Renilla luciferase enzyme.
Q2: How can I determine if my reagents are the problem?
Reagent integrity is critical for a successful assay. Both the luciferase substrate (coelenterazine) and the assay buffer can lose efficiency over time.[1]
-
Substrate Stability: this compound is sensitive to light and can degrade with improper storage or multiple freeze-thaw cycles. It is recommended to prepare the Renilla luciferase assay reagent fresh before each use.[2] If storage is necessary, it can be stored at –20°C for up to two weeks or at –70°C for up to one month, with a maximum of five freeze-thaw cycles.[2]
-
Lysis Buffer Compatibility: Ensure you are using a lysis buffer specifically designed for Renilla luciferase assays, as other lysis buffers may contain inhibitory components.[2]
-
Reagent Preparation: Always allow reagents to equilibrate to room temperature before use and mix them thoroughly, as freezing can cause gradients in concentration.[2]
Q3: What role does transfection efficiency play in weak signal?
Low transfection efficiency is a frequent cause of poor Renilla luciferase signal.[1][3] If the cells do not efficiently take up the plasmid DNA encoding the Renilla luciferase, the expression of the enzyme will be low, leading to a weak signal.
To address this, consider the following:
-
Optimize Transfection Protocol: Experiment with different DNA-to-transfection reagent ratios and cell densities to find the optimal conditions for your specific cell line.[1][4]
-
Verify DNA Quality: Use high-quality, transfection-grade plasmid DNA. Contaminants such as endotoxins can inhibit transfection or be toxic to cells.[3]
-
Use a Positive Control: A positive control, such as a constitutively expressing Renilla luciferase plasmid, can help determine if the transfection itself is the issue.
Q4: Could my choice of promoter be the cause of the weak signal?
Yes, the strength of the promoter driving the expression of the Renilla luciferase gene can significantly impact the signal intensity.[3] If you are using a weak promoter, the amount of Renilla luciferase produced may be insufficient to generate a strong signal.[1] If possible, consider using a stronger constitutive promoter to drive Renilla expression.[1]
Q5: Are there substances that can inhibit the Renilla luciferase reaction?
Certain compounds can interfere with the Renilla luciferase reaction, leading to a diminished signal. For instance, some yellow or brown dye compounds at high concentrations have been reported to interfere with the Renilla luciferase signal.[1] It is crucial to use proper controls to identify potential inhibitory effects of your test compounds.[1]
Q6: How can I rule out inhibition of the Renilla luciferase enzyme?
To test for potential inhibition, you can perform a simple control experiment. Spike a sample of your cell lysate with a known amount of purified Renilla luciferase. If the signal is still low, it suggests the presence of an inhibitor in your lysate.
Data Presentation
Table 1: Stability of Renilla Luciferase Assay Reagents
| Reagent | Storage Temperature | Stability | Freeze-Thaw Cycles |
| Renilla Luciferase Assay Reagent (prepared) | Room Temperature | 12 hours[2] | Not specified for room temp |
| Renilla Luciferase Assay Reagent (prepared) | -20°C | 2 weeks[2] | Up to 5[2] |
| Renilla Luciferase Assay Reagent (prepared) | -70°C | 1 month[2] | Up to 5[2] |
| Renilla Luciferase in Cell Lysate | Room Temperature (22°C) | 10 hours[2] | N/A |
| Renilla Luciferase in Cell Lysate | 4°C | 24 hours[2] | N/A |
| 1X Renilla Lysis Buffer | 4°C | 1 month[2] | N/A |
Table 2: Recommended Volumes for Passive Lysis in Multiwell Plates
| Plate Type | Volume of 1X Renilla Lysis Buffer per Well |
| 96-well | 20 µl[2] |
| 48-well | 60 µl[2] |
| 24-well | 100 µl[2] |
| 12-well | 200 µl[2] |
| 6-well | 500 µl[2] |
Experimental Protocols
Protocol 1: Preparation of a Positive Control
This protocol describes how to prepare a simple positive control to test the functionality of your assay reagents.
Materials:
-
Purified Recombinant Renilla Luciferase
-
1X Renilla Luciferase Assay Lysis Buffer
-
Renilla Luciferase Assay Reagent (Substrate + Buffer)
-
Luminometer tubes
-
Micropipettes and tips
Methodology:
-
Prepare a series of dilutions of the purified Renilla luciferase in 1X Renilla Luciferase Assay Lysis Buffer. A good starting range is 10⁻¹² to 10⁻¹⁹ moles.
-
Add 20 µl of each dilution to a luminometer tube.
-
Prepare the Renilla Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µl of the prepared assay reagent to each luminometer tube.
-
Mix quickly by gently flicking the tube.
-
Immediately measure the luminescence in a luminometer.
Expected Outcome: You should observe a dose-dependent increase in luminescence with increasing concentrations of purified Renilla luciferase. This confirms that your assay reagents are working correctly.
Protocol 2: Checking for Inhibitors in Cell Lysate
This protocol helps determine if your cell lysate contains substances that inhibit the Renilla luciferase reaction.
Materials:
-
Cell lysate from your experimental samples
-
Cell lysate from untransfected control cells
-
Purified Recombinant Renilla Luciferase
-
1X Renilla Luciferase Assay Lysis Buffer
-
Renilla Luciferase Assay Reagent (Substrate + Buffer)
-
Luminometer tubes
-
Micropipettes and tips
Methodology:
-
Prepare four sets of luminometer tubes:
-
Set A (Experimental Lysate): 20 µl of your experimental cell lysate.
-
Set B (Spiked Experimental Lysate): 20 µl of your experimental cell lysate + a known amount of purified Renilla luciferase (e.g., 10⁻¹⁵ moles).
-
Set C (Control Lysate): 20 µl of untransfected cell lysate.
-
Set D (Spiked Control Lysate): 20 µl of untransfected cell lysate + the same known amount of purified Renilla luciferase.
-
-
Prepare the Renilla Luciferase Assay Reagent.
-
Add 100 µl of the assay reagent to each tube.
-
Mix quickly and measure the luminescence immediately.
Data Analysis:
-
Compare the signal from Set A and Set B. If the signal in Set B is significantly lower than the signal in Set D, it indicates the presence of an inhibitor in your experimental lysate.
-
The signal from Set C serves as a background control.
-
The signal from Set D provides a reference for the expected signal from the spiked enzyme in a non-inhibitory environment.
Visualizations
References
Technical Support Center: Coelenterazine Handling and Auto-oxidation Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the causes of coelenterazine auto-oxidation and effective strategies to prevent it, ensuring the reliability and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from auto-oxidation.
| Question/Problem | Potential Cause | Recommended Solution |
| Why is the background signal in my luminescence assay unusually high? | The high background is likely due to the auto-oxidation (chemiluminescence) of this compound in your assay buffer.[1] This spontaneous decomposition occurs without enzymatic action and is exacerbated by factors like neutral to alkaline pH, presence of oxygen, and certain solvents.[1][2] The oxidation can be triggered by superoxide anions present in the sample.[3][4] | 1. Prepare Fresh: Always prepare the this compound working solution immediately before use.[2][5]2. Check pH: Ensure your assay buffer is slightly acidic (pH 6-7) if compatible with your experiment, as this can slow auto-oxidation.[1][2]3. Use Stabilizers: Consider adding an antioxidant like fresh ascorbic acid, sodium ascorbate, or sodium sulfite to your assay buffer to reduce non-enzymatic light emission.[1][2][6]4. Degas Solvents: If preparing stock solutions in alcohol, acidify and degas the solvent prior to use to remove dissolved oxygen.[5] |
| Why does my signal intensity decrease significantly across a 96-well plate reading? | This compound in aqueous solutions is unstable and will continuously oxidize over time.[5] This degradation leads to a progressive reduction in the available substrate, causing lower signal intensity in wells measured later in the sequence. | 1. Minimize Delay: Reduce the time between adding the this compound solution and reading the plate.2. Use a Stabilizer: Incorporate a stabilizing agent like ascorbic acid into your assay buffer to slow the rate of degradation.[2]3. Optimize Workflow: If possible, use a luminometer with injectors to add the substrate to each well immediately before measurement, ensuring consistent incubation times.4. Run Controls: Include controls at the beginning and end of your plate to quantify the signal decay and normalize your data if necessary. |
| My lyophilized this compound powder appears uniformly brown. Can I still use it? | No, a uniform brown color indicates that the this compound has oxidized and should be replaced.[7] The active, unoxidized form should appear as orange-yellow crystals.[8] This oxidation is typically caused by exposure to oxygen and moisture during storage.[5] | 1. Discard and Replace: Do not use the oxidized powder as it will have significantly reduced activity and produce unreliable results.2. Improve Storage: Store new vials of this compound as a dry powder at -20°C (short-term) or -80°C (long-term), protected from light, and under an inert gas like argon or nitrogen.[5][9][10] Ensure the container is sealed tightly.[5] |
| I'm observing high variability in luminescence readings between experiments. | Inconsistent preparation and handling of this compound solutions is a primary source of variability. Factors include differences in solution age, storage conditions of stock solutions, and the presence of contaminants that promote oxidation.[2][5] | 1. Standardize Protocols: Follow a strict, standardized protocol for preparing this compound solutions for every experiment.2. Use Fresh Aliquots: If using a frozen stock solution, thaw a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.3. Equilibrate Solutions: Allow freshly prepared aqueous working solutions to stand for 20-30 minutes at room temperature before use to let the initial oxygen consumption stabilize.[2]4. Solvent Purity: Use high-purity, anhydrous grade methanol or ethanol for stock solutions. Avoid DMSO, which can promote oxidation and inactivate this compound.[8][9][11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound auto-oxidation?
A1: this compound is a high-energy molecule that can spontaneously decompose in the presence of oxygen, a process known as auto-oxidation or chemiluminescence.[5][8][9] This reaction is catalyzed by factors such as moisture, neutral or alkaline pH, and superoxide anions.[2][3][5] The process involves the formation of a dioxetanone intermediate, which then breaks down to produce coelenteramide and light, independent of an enzyme like luciferase.[12][13] This non-enzymatic light emission contributes to high background noise in assays.
Caption: Simplified pathway of this compound auto-oxidation leading to background luminescence.
Q2: How should I properly store solid, lyophilized this compound?
A2: To ensure long-term stability, solid this compound should be stored as a completely dry powder in an airtight container at -20°C or, for longer periods, at -80°C.[5] It is critical to protect it from light and to store it under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen and moisture.[5][9][10]
Q3: What is the best practice for preparing and storing this compound stock solutions?
A3: The universally recommended best practice is to always prepare solutions fresh immediately before an experiment.[2][5] Storing this compound in solution is generally not advised due to its inherent instability.[2][9] However, if a stock solution must be prepared, dissolve it in acidified methanol or ethanol.[5][14] This stock can be aliquoted and stored at -80°C for up to four weeks.[14] Avoid repeated freeze-thaw cycles.
Q4: Which solvents should I use or avoid for this compound?
A4: this compound is soluble in methanol and ethanol, which are the recommended solvents for preparing stock solutions.[8][9] It is crucial to avoid Dimethyl Sulfoxide (DMSO), as it can promote auto-oxidation and inactivate the compound.[8][11] When using alcohol, it is beneficial to use an anhydrous grade and to degas it prior to use to minimize dissolved oxygen.[5]
Q5: How does pH impact the stability of this compound?
A5: this compound is more stable in slightly acidic conditions (pH 3-6).[2] In neutral or alkaline buffers (pH > 7.4), a proton on the imidazopyrazinone ring can easily dissociate, which facilitates the reaction with molecular oxygen and accelerates auto-oxidation.[1] Therefore, using a slightly acidic assay buffer can help reduce background luminescence, provided it does not interfere with the enzyme's optimal pH.
Q6: Are there any additives that can help stabilize this compound in a working solution?
A6: Yes, adding antioxidants to your aqueous working solution can help reduce the rate of auto-oxidation. Freshly prepared crystalline ascorbic acid is an effective stabilizer.[2] Other antioxidants, such as sodium ascorbate and sodium sulfite, have also been shown to lower background signals and improve the signal-to-noise ratio in luciferase assays.[1][6]
Quantitative Data and Protocols
Table 1: Summary of Recommended this compound Storage and Handling Conditions
| Form | Solvent | Temperature | Atmosphere | Duration | Key Considerations |
| Solid (Lyophilized) | N/A | -20°C or -80°C | Inert Gas (Argon/Nitrogen)[5][9] | Months to Years | Must be protected from light and moisture.[5] |
| Stock Solution | Acidified Methanol[5][14] | -80°C | Airtight, light-protected vial | Up to 4 weeks[14] | Prepare fresh if possible.[2][5] Avoid freeze-thaw cycles. |
| Working Solution | Aqueous Assay Buffer | Room Temperature | N/A | Minutes to Hours | Prepare immediately before use.[5] Stability is poor.[2] |
Table 2: Factors Influencing this compound Auto-oxidation
| Factor | Effect on Auto-oxidation | Mechanism/Note |
| Oxygen & Moisture | Increases | Direct reactants in the oxidative degradation pathway.[5] |
| pH > 7.4 | Increases | Facilitates dissociation of a proton, making the molecule more susceptible to oxidation.[1] |
| Slightly Acidic pH (3-6) | Decreases | Stabilizes the this compound molecule.[2] |
| Temperature | Increases | Higher temperatures generally increase the rate of chemical reactions, including oxidation.[15] |
| Solvents (DMSO) | Increases | Promotes spontaneous oxidation and can inactivate the molecule.[8][11] |
| Serum (Albumin) | Increases | Binding to albumin has been shown to result in higher auto-oxidation signals.[16] |
| Antioxidants (e.g., Ascorbic Acid) | Decreases | Scavenge reactive oxygen species and inhibit the non-enzymatic oxidation pathway.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is adapted for situations where a stock solution is necessary. Fresh preparation is always preferred.
-
Prepare Acidified Methanol: Add 50 µL of concentrated HCl to 10 mL of anhydrous, analytical grade methanol.[14] It is also recommended to degas the methanol by sparging with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.[5]
-
Dissolve this compound: To a 1 mg vial of lyophilized this compound, add 1 mL of the prepared acidified methanol to create a 1 mg/mL stock solution.[14] Vortex thoroughly to ensure complete dissolution. Protect from light during this process.
-
Aliquot for Storage: Immediately dispense the solution into small, single-use aliquots in airtight, amber vials.
-
Store: Store the aliquots at -80°C for up to four weeks.[14]
Protocol 2: General Workflow for Minimizing Auto-oxidation in an Assay
Caption: Recommended experimental workflow to minimize this compound auto-oxidation.
References
- 1. US20080020384A1 - Stabilizing composition and stabilizing method of this compound solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound is a superoxide anion-sensitive chemiluminescent probe: its usefulness in the assay of respiratory burst in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Superoxide Anion-Triggered Chemiluminescence of this compound Analogs | MDPI [mdpi.com]
- 5. nanolight.com [nanolight.com]
- 6. US7718389B2 - Stabilizing composition and stabilizing method of this compound solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 7. biotium.com [biotium.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. biotium.com [biotium.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH and temperature on coelenterazine stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effects of pH and temperature on coelenterazine stability.
I. Quantitative Data Summary
The stability of this compound is paramount for reproducible and sensitive results in bioluminescence-based assays. The following tables summarize the impact of pH and temperature on this compound stability and the optimal conditions for its use with common luciferases.
Table 1: Effect of pH on this compound Stability and Luciferase Activity
| pH Range | Effect on this compound Stability | Impact on Luciferase Activity | Recommendations |
| 3.0 - 6.0 | Increased stability; reduced auto-oxidation[1]. | Suboptimal for most luciferases. | Recommended for short-term storage of aqueous working solutions to minimize degradation[1]. |
| 7.0 - 8.0 | Prone to auto-oxidation, especially in aqueous solutions[2]. | Optimal for many luciferases, including Renilla and Gaussia luciferases[3]. | Prepare fresh working solutions and use immediately. Consider the use of stabilizers like ascorbic acid[1]. |
| > 8.0 | Rapid degradation due to auto-oxidation. | Generally leads to decreased luciferase activity. | Avoid for assays unless specifically required by a particular luciferase variant. |
Table 2: Effect of Temperature on this compound Stability and Luciferase Activity
| Temperature | Effect on this compound Stability | Impact on Luciferase Activity | Recommendations |
| -80°C to -20°C | High stability as a dry powder or in an anhydrous solvent like methanol or ethanol[4][5]. | N/A | Long-term storage of this compound powder and stock solutions[4][5]. |
| 0 - 4°C (on ice) | Slows degradation in aqueous solutions. | Suboptimal for most enzymatic reactions. | Keep working solutions on ice for immediate use during experiments to minimize degradation[5]. |
| Room Temperature (20-25°C) | Moderate degradation in aqueous solutions; stable for a few hours in some assay buffers[6]. | Optimal for many luciferase assays. | Prepare working solutions fresh and use within a few hours[6]. Allow aqueous solutions to stand for 20-30 minutes to stabilize before use[1]. |
| 37°C | Rapid degradation. The half-life of this compound-h in cell culture medium with 10% FBS is approximately 25 minutes[7]. | Physiological temperature for live-cell imaging. | Use stabilized this compound derivatives (e.g., EnduRen™, ViviRen™) for long-term live-cell assays[7]. For shorter assays, account for the rapid decay. |
II. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing stable this compound stock solutions and fresh working solutions for use in bioluminescence assays.
-
Reagent Preparation :
-
Lyophilized this compound powder.
-
Anhydrous methanol or ethanol.
-
Assay buffer (e.g., PBS, pH 7.4).
-
-
Procedure :
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, reconstitute the this compound in anhydrous methanol or ethanol to a stock concentration of 1 mg/mL. To prevent oxidation, it is recommended to acidify and degas the alcohol prior to addition[5].
-
Vortex briefly to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into tightly sealed, light-protected vials and store at -80°C for up to one year[4][5].
-
To prepare a working solution, dilute the stock solution in the desired assay buffer to the final concentration (e.g., 100 µM) immediately before use[4][5]. It is recommended to prepare the working solution fresh for each experiment[5].
-
Protect the working solution from light and use it within a few hours.
-
Protocol 2: Assessing this compound Stability in an Aqueous Buffer
This protocol provides a method to determine the rate of this compound degradation in a specific buffer at a given temperature.
-
Reagent and Equipment Preparation :
-
This compound working solution (e.g., 100 µM in the buffer of interest).
-
Luminometer.
-
96-well white opaque plates.
-
Purified luciferase (e.g., Renilla luciferase).
-
-
Procedure :
-
Prepare the this compound working solution in the test buffer and incubate it at the desired temperature, protected from light.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the incubated this compound solution.
-
In a 96-well white opaque plate, add a constant amount of purified luciferase to each well.
-
Initiate the reaction by adding the aliquot of the incubated this compound solution to the wells containing the luciferase.
-
Immediately measure the luminescence intensity using a luminometer.
-
Plot the luminescence intensity as a function of the incubation time of the this compound solution. The decrease in signal over time reflects the degradation of this compound.
-
III. Visual Guides
IV. Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound for maximum stability?
A1: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C, protected from light and moisture, and preferably under an inert gas like argon[4][5]. Stock solutions in anhydrous methanol or ethanol can be stored at -20°C or below for several months[8]. It is not recommended to store this compound in aqueous solutions for extended periods due to its rapid degradation[1].
Q2: Why is my luminescence signal weak or absent?
A2: A weak or absent signal can be due to several factors:
-
Degraded this compound: this compound is unstable in aqueous solutions and at room temperature. Always prepare fresh working solutions from a properly stored stock before each experiment[3][5].
-
Suboptimal pH or Temperature: Ensure your assay buffer is within the optimal pH range for your luciferase (typically pH 7-8) and that the assay is performed at a suitable temperature[3].
-
Low Luciferase Expression: If you are using a reporter assay, low transfection efficiency or a weak promoter can result in low levels of luciferase expression[4].
-
Incorrect Reagent Concentration: Verify the concentrations of both this compound and your luciferase.
Q3: My background luminescence is very high. What could be the cause?
A3: High background luminescence is often caused by the auto-oxidation of this compound, which is a chemiluminescent process that occurs independently of a luciferase[9].
-
This compound Degradation: Using old or improperly stored this compound working solutions can lead to increased background.
-
Assay Conditions: Certain components in cell culture media, such as serum, can increase the rate of this compound auto-oxidation[10].
-
Contamination: Ensure there is no cross-contamination between wells of your assay plate.
Q4: Can I use the same this compound for both Renilla and Gaussia luciferase assays?
A4: Yes, native this compound is a substrate for both Renilla and Gaussia luciferases[11]. However, be aware that the kinetics of the reactions differ. Gaussia luciferase typically exhibits "flash" kinetics, producing a bright but short-lived signal, while Renilla luciferase often has "glow" kinetics with a more sustained signal[12].
Q5: What is the difference between native this compound and its analogs like this compound-h or this compound 400a?
A5: this compound analogs have been synthesized to offer different properties compared to the native form.
-
h-Coelenterazine: Often used in live-cell assays and can produce a longer-lasting signal with Renilla luciferase, albeit with lower initial intensity[13].
-
This compound 400a (DeepBlueC™): Has a shorter emission wavelength (around 400 nm), which is advantageous for BRET assays as it minimizes spectral overlap with acceptors like YFP[14][15]. However, it can be less stable in aqueous solutions[14].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent temperature across the plate.- Degradation of this compound during plate setup. | - Use a master mix for reagents.- Ensure uniform temperature across the assay plate.- Use a luminometer with an injector to add this compound immediately before reading each well[5].- Normalize data using an internal control (e.g., in a dual-luciferase assay)[5]. |
| Signal Decreases Rapidly During Measurement | - "Flash" kinetics of the luciferase (e.g., Gaussia luciferase).- High concentration of luciferase leading to rapid substrate consumption.- this compound instability in the assay buffer. | - Use a luminometer with an injector and a short integration time to capture the peak signal.- Optimize the amount of luciferase used.- Consider using a stabilized this compound formulation or an assay buffer with stabilizing agents. |
| Low Signal in Live-Cell Imaging | - Poor cell permeability of this compound.- Rapid degradation of this compound at 37°C.- Insufficient luciferase expression. | - Use a this compound analog with enhanced cell permeability.- Use a stabilized live-cell substrate like EnduRen™ or ViviRen™ for longer experiments[7].- Optimize transfection conditions and promoter strength to increase luciferase expression. |
| Unexpected Emission Wavelength | - Use of a this compound analog with a different emission spectrum.- Environmental factors (e.g., pH, solvent polarity) affecting the excited state of the product. | - Verify the specific this compound analog being used and its expected emission maximum.- Ensure consistent buffer conditions across all experiments. |
References
- 1. interchim.fr [interchim.fr]
- 2. US20080020384A1 - Stabilizing composition and stabilizing method of this compound solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. promega.com [promega.com]
- 8. berthold.com [berthold.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanolight.com [nanolight.com]
- 14. goldbio.com [goldbio.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Optimizing Coelenterazine Concentration for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing coelenterazine concentration for kinetic studies involving luciferases such as Renilla (RLuc) and Gaussia (GLuc).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my kinetic assay?
A1: The optimal this compound concentration is dependent on the specific luciferase being used (e.g., Renilla, Gaussia, or their mutants), the assay conditions (pH, temperature, buffer composition), and the specific research question. For Michaelis-Menten kinetics, it is crucial to test a range of concentrations around the Michaelis constant (Km) of the enzyme. For general applications, a starting concentration of 1-10 µM is often recommended. For BRET assays, a final concentration of 5 µM is commonly used.[1][2][3]
Q2: Why is my luminescence signal decaying so rapidly?
A2: Rapid signal decay, often referred to as "flash" kinetics, is characteristic of some luciferases, particularly Gaussia luciferase.[4][5] This can be due to several factors:
-
Enzyme Instability: Some luciferases are inherently unstable and lose activity quickly after reacting with this compound.
-
Substrate Depletion: At low this compound concentrations, the substrate may be rapidly consumed.
-
Product Inhibition: The product of the reaction, coelenteramide, can inhibit some luciferases.
-
This compound Instability: this compound is unstable in aqueous solutions, especially at neutral to basic pH, and can auto-oxidize, reducing its availability for the enzymatic reaction.[6][7][8]
Q3: How can I stabilize my this compound solution?
A3: this compound is susceptible to auto-oxidation in aqueous buffers.[7][9] To improve its stability:
-
Prepare Fresh: Always prepare this compound solutions fresh before use.[7]
-
Use a Suitable Solvent: Dissolve this compound in a solvent like methanol or ethanol before diluting it into your aqueous assay buffer.[7]
-
Acidic pH: Storing stock solutions in a slightly acidic buffer (pH 3-6) can help prevent auto-oxidation.[7]
-
Antioxidants: The addition of antioxidants like ascorbic acid can help to stabilize this compound solutions to some degree.[7]
-
Use Analogs: Consider using more stable, commercially available this compound analogs, such as water-soluble this compound (s-CTZ) or protected substrates like EnduRen™ and ViviRen™.[10]
Q4: I am observing lower than expected luminescence at high this compound concentrations. What could be the cause?
A4: This phenomenon is likely due to substrate inhibition, where the binding of multiple substrate molecules to the enzyme leads to a decrease in catalytic activity. This has been observed for Renilla luciferase at high this compound concentrations.[11][12] To confirm this, perform a substrate titration curve over a wide range of this compound concentrations to observe the inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive this compound: The substrate may have degraded due to improper storage or handling. 2. Low Luciferase Concentration/Activity: The amount of active enzyme in your sample may be too low. 3. Suboptimal Buffer Conditions: pH, ionic strength, or presence of inhibitors in the buffer can affect the reaction. 4. Insufficient Oxygen: The luciferase reaction requires molecular oxygen. | 1. Prepare fresh this compound solution. Store stock solutions at -20°C or -80°C, protected from light and moisture.[7] 2. Increase the amount of luciferase in the assay. Ensure proper expression and purification of the enzyme. 3. Optimize the assay buffer (e.g., PBS pH 7.2-7.4).[12][13] 4. Ensure adequate aeration of the assay solution, for example, by gentle mixing.[12][13] |
| High Background Signal | 1. This compound Auto-oxidation: Spontaneous oxidation of this compound can produce a light signal independent of the enzyme.[7] 2. Contamination: Contamination of reagents or labware with luciferase or other luminescent compounds. | 1. Prepare this compound solutions fresh. Use a stabilized this compound formulation if possible. 2. Use fresh, high-purity reagents and dedicated labware. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inconsistent Mixing: Incomplete or inconsistent mixing of reagents in the wells. 3. Temperature Fluctuations: Variations in temperature across the plate or between experiments. 4. This compound Degradation Over Time: If processing a large number of samples, the this compound in the working solution may degrade over the course of the experiment. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents. 2. Ensure thorough but gentle mixing after adding this compound. 3. Allow all reagents and plates to equilibrate to a stable temperature before starting the assay. 4. Prepare smaller batches of working solution or use an automated injector to add this compound just before reading each well. |
| "Flash" vs. "Glow" Kinetics Unsuitable for Assay | 1. Inherent Enzyme Properties: Different luciferases have distinct kinetic profiles (e.g., Gaussia luciferase has "flash" kinetics).[4][5] 2. Substrate Concentration: The concentration of this compound can influence the signal kinetics. | 1. If a stable "glow" signal is required, consider using a modified luciferase engineered for glow-type luminescence or a commercial assay system with glow-enhancing reagents.[14][15] 2. Optimize the this compound concentration. For some enzymes, lower concentrations may produce a more stable signal, although with lower initial intensity. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Renilla Luciferase (RLuc) and its Mutants with this compound
| Enzyme | Km (µM) | kcat (s-1) | Notes |
| Wild-type RLuc | 2.9 ± 1.0 | 3.9 ± 0.4 | Data for native this compound.[16] |
| Wild-type RLuc | 0.436 ± 0.128 | - | -[12] |
| RLuc8 | 1.6 ± 0.2 | 4.9 ± 0.1 | RLuc8 is a mutant with enhanced stability and light output.[16] |
| RLuc8 | - | ~22 | Actual kcat at saturating substrate concentrations, which is about 5-fold higher than apparent kcat at physiological oxygen levels.[17] |
| RLuc+ | 0.398 ± 0.056 | - | Mutant with improved enzymatic activity.[12] |
| SuperRLUC | 0.416 ± 0.061 | - | Mutant with improved enzymatic activity.[12] |
Table 2: Recommended Starting Concentrations of this compound for Various Applications
| Application | Luciferase | Recommended Starting Concentration | Reference(s) |
| General Enzyme Kinetics | Renilla luciferase | 0.038 - 24 µM | [16][18] |
| General Enzyme Kinetics | Gaussia luciferase | Up to 10 µM (no saturation observed) | [4][5][19] |
| In vivo Imaging | Renilla & Gaussia luciferase | 2 µg/mL (for Rluc plateau) | [10] |
| BRET Assays | Renilla luciferase | 5 µM | [1][2][3] |
| Free Radical Detection | - | 2.5 µM | [20] |
| Transgenic Arabidopsis | Renilla luciferase | 2 µM | [13] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Kinetic Studies
This protocol outlines a general procedure to determine the optimal substrate concentration for a luciferase kinetic assay.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in methanol or ethanol. Store in small aliquots at -80°C, protected from light.
-
Prepare your assay buffer (e.g., PBS, pH 7.2) and bring it to the desired reaction temperature.
-
Purify and quantify your luciferase. Prepare a working stock of the enzyme in the assay buffer.
-
-
Substrate Dilution Series:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of this compound dilutions in the assay buffer. The concentration range should span below and above the expected Km of the enzyme (e.g., for RLuc, you might test concentrations from 0.1 µM to 50 µM).
-
-
Assay Procedure:
-
Add a fixed amount of your luciferase enzyme to the wells of a 96-well white, opaque-bottom plate.
-
Initiate the reaction by adding the different concentrations of the this compound working solutions to the wells. If using a luminometer with injectors, the this compound can be injected automatically.
-
Immediately measure the luminescence signal over time using a luminometer. For "flash" kinetics, it is crucial to measure the initial peak of light emission.
-
-
Data Analysis:
-
For each this compound concentration, determine the initial reaction velocity (V0) from the kinetic data (the initial slope of the luminescence versus time plot).
-
Plot V0 against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation (or a substrate inhibition model if applicable) using a non-linear regression software to determine the Km and Vmax. The optimal concentration will depend on your experimental goals (e.g., for Vmax determination, you need saturating concentrations, typically 5-10 times the Km).
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified reaction pathway for this compound-based bioluminescence.
Caption: Key factors determining the optimal this compound concentration.
References
- 1. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 2. blog.benchsci.com [blog.benchsci.com]
- 3. berthold.cn [berthold.cn]
- 4. Flash properties of Gaussia luciferase are the result of covalent inhibition after a limited number of cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flash properties of Gaussia luciferase are the result of covalent inhibition after a limited number of cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. US20080020384A1 - Stabilizing composition and stabilizing method of this compound solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. Mutational optimization of the this compound-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. web.stanford.edu [web.stanford.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. academic.oup.com [academic.oup.com]
- 19. biorxiv.org [biorxiv.org]
- 20. file.medchemexpress.com [file.medchemexpress.com]
dealing with high variability between replicate coelenterazine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address high variability in coelenterazine-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high variability in this compound assays?
High variability in this compound assays can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues related to reagents, experimental procedure, and instrumentation. Specific causes include inconsistent pipetting, instability of this compound, use of old or improperly stored reagents, and variations in cell number or transfection efficiency across wells.[1][2]
Q2: How should this compound be properly stored and handled to minimize degradation?
To ensure stability and minimize degradation, this compound should be stored as a dry powder at -20°C or -80°C for long-term storage, protected from light, oxygen, and moisture.[3][4][5] It is recommended to prepare working solutions fresh before each experiment.[3][4] If a stock solution is prepared, for example in methanol or a specialized solvent, it should be stored at -20°C or below for up to a year, depending on the solvent.[3][4] Aqueous solutions of this compound are unstable and will degrade over time, even within a few hours at room temperature.[6][7]
Q3: Can different batches of this compound or other reagents contribute to variability?
Yes, using different batches of reagents, including this compound, luciferase, or cell culture media, can introduce variability between experiments.[1] Lot-to-lot variance in reagent quality and manufacturing can affect assay performance, leading to inconsistent results.[8] It is advisable to qualify new batches of critical reagents and, when possible, use a single large batch for a set of related experiments.
Q4: How does signal saturation affect assay results and variability?
High luciferase expression can lead to signal saturation, where the light output exceeds the linear range of the luminometer's detector.[2] This can mask true biological differences and artificially reduce variability in the saturated range. To address this, you can try diluting the cell lysate or reducing the amount of transfected plasmid DNA.[9]
Q5: What is "crosstalk" and how can it be minimized?
Crosstalk occurs when a strong luminescent signal in one well of a microplate "leaks" into adjacent wells, artificially increasing their readings.[10] This is particularly problematic when samples with vastly different signal intensities are placed next to each other. To minimize crosstalk, it is recommended to use opaque, white-walled plates which maximize light output within a well while blocking light from neighboring wells.[2][10] Arranging samples so that high-signal wells are not adjacent to low-signal or negative control wells can also help.[10]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high variability in this compound assays.
Problem: High Coefficient of Variation (%CV) Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding reagents to multiple wells simultaneously to improve consistency.[1] Prepare a master mix of reagents (e.g., cell suspension, transfection reagents, this compound working solution) to be dispensed into replicate wells, rather than adding components individually.[1][2] |
| Inconsistent Cell Numbers | Be meticulous when seeding cells to ensure a uniform cell density across all wells. After seeding, gently swirl the plate in a figure-eight motion to achieve an even distribution. Variations in cell number can lead to significant differences in luciferase expression.[11] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to higher variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer. |
| Reagent Instability | Prepare this compound working solution immediately before use and protect it from light.[3][4] If using a luminometer with injectors, this can help ensure consistent reagent addition and timing across the plate. |
Problem: Inconsistent Results Between Different Experiments
| Possible Cause | Troubleshooting Step |
| Reagent Degradation | Store this compound and other critical reagents according to the manufacturer's instructions to prevent degradation over time.[3][4][5] Avoid repeated freeze-thaw cycles of reagents.[1] |
| Variable Transfection Efficiency | Transfection efficiency can be a major source of variability. Optimize the transfection protocol for your specific cell type and plasmid. Use a consistent, high quality preparation of plasmid DNA for all transfections.[1][2] Consider using a co-reporter (e.g., in a dual-luciferase system) to normalize for differences in transfection efficiency.[1] |
| Instrument Performance | Ensure the luminometer is functioning correctly and has been recently serviced. Use the same instrument and settings for all experiments that will be compared. Instrument sensitivity can vary, impacting results.[10] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. Cell characteristics and behavior can change at high passage numbers, affecting assay performance.[9] |
Experimental Protocols
Standard this compound Luminescence Assay Protocol
This protocol provides a general framework. Specific details may need to be optimized for your particular luciferase, cell type, and experimental goals.
1. Cell Seeding and Transfection:
- Seed cells in a white, opaque 96-well plate at a density optimized for your cell line to ensure they are in a logarithmic growth phase at the time of the assay.
- If applicable, transfect cells with the luciferase reporter plasmid and allow for optimal expression time (typically 24-48 hours).
2. Reagent Preparation (Perform immediately before use):
- Prepare the appropriate lysis buffer if measuring intracellular luciferase.
- Reconstitute lyophilized this compound in an appropriate solvent (e.g., methanol or a specialized solvent) to create a stock solution.
- Dilute the this compound stock solution in the appropriate assay buffer to the final working concentration (a common starting point is 100 µM).[3][4] Protect the working solution from light.
3. Cell Lysis (for intracellular luciferases):
- Remove the cell culture medium from the wells.
- Wash the cells once with phosphate-buffered saline (PBS).
- Add the recommended volume of lysis buffer to each well and incubate according to the manufacturer's protocol (e.g., 15 minutes at room temperature with gentle shaking).
4. Luminescence Measurement:
- Program the luminometer with the desired settings (e.g., integration time).
- Add the this compound working solution to each well. If using a luminometer with injectors, program the injector to dispense the reagent.
- Immediately measure the luminescence. The signal from this compound-based assays is often a flash, so a short integration time is typically used.
5. Data Analysis:
- If using a co-reporter, calculate the ratio of the experimental luciferase signal to the control luciferase signal.
- Calculate the mean, standard deviation, and %CV for replicate wells.
| Parameter | Recommendation | Rationale |
| Plate Type | Opaque white plates | Maximizes luminescent signal and minimizes crosstalk.[2][10] |
| This compound Storage | -20°C or -80°C, protected from light and moisture | Prevents auto-oxidation and degradation.[3][4][5] |
| This compound Working Solution | Prepare fresh immediately before use | Aqueous solutions are unstable and degrade quickly.[3][4][6] |
| Pipetting | Use calibrated pipettes and master mixes | Reduces pipetting errors and improves consistency between wells.[1][2] |
| Controls | Include negative (no luciferase) and positive (known luciferase activity) controls | Helps to assess background signal and assay performance. |
| Normalization | Use a co-reporter (dual-luciferase assay) | Corrects for variability in cell number and transfection efficiency.[1] |
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. nanolight.com [nanolight.com]
- 4. nanolight.com [nanolight.com]
- 5. nanolight.com [nanolight.com]
- 6. interchim.fr [interchim.fr]
- 7. promega.com [promega.com]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 11. researchgate.net [researchgate.net]
Technical Support Center: P-glycoprotein Efflux of Coelenterazine in Cell Lines
Welcome to the technical support center for researchers investigating the interaction between P-glycoprotein (P-gp) and coelenterazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving P-gp-mediated efflux of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for P-glycoprotein (P-gp)?
Yes, this compound is a transport substrate for the multidrug resistance MDR1 P-glycoprotein (P-gp).[1][2] This has been demonstrated in studies where cells overexpressing P-gp exhibit lower intracellular bioluminescence from the Renilla luciferase (Rluc)-coelenterazine reaction compared to cells with low or no P-gp expression.[1][3] The bioluminescence signal in P-gp-expressing cells can be significantly increased by the addition of P-gp inhibitors, confirming that P-gp actively transports this compound out of the cell.[1][2]
Q2: Which cell lines are suitable for studying P-gp mediated efflux of this compound?
A common approach is to use a pair of cell lines: one that is drug-sensitive and lacks significant P-gp expression, and a multidrug-resistant counterpart that overexpresses P-gp. A well-documented pair is:
-
KB-3-1: A human carcinoma cell line that is drug-sensitive and has no immunodetectable P-gp.[1]
-
KB-8-5-11: A colchicine-selected multidrug-resistant subline of KB-3-1 that highly expresses P-gp.[1]
Other cell lines that have been used to study P-gp activity include the human colon carcinoma cell line HCT-8 [3] and the human colon adenocarcinoma cell line Caco-2 , which is known to express P-gp on the apical side of the monolayer.[4]
Q3: How does P-gp-mediated efflux of this compound affect my Renilla luciferase reporter assay?
If your cells express P-gp, it will actively pump this compound out of the cells, reducing its intracellular concentration.[1] This leads to decreased substrate availability for the intracellular Renilla luciferase, resulting in a lower bioluminescence signal than expected.[1][3] This can be a significant confounding factor if the P-gp expression levels change during your experiment or differ between your experimental groups.[2]
Q4: What are some common P-gp inhibitors I can use as controls in my experiment?
Several well-characterized P-gp inhibitors can be used to confirm that the observed reduction in bioluminescence is due to P-gp activity. These include:
-
Cyclosporin A: Another first-generation P-gp inhibitor.[7]
-
GF120918 (Elacridar): A potent and selective P-gp inhibitor.[1]
-
PSC 833 (Valspodar): A non-immunosuppressive cyclosporin D analogue that inhibits P-gp.[1]
-
XR9576 (Tariquidar): A potent and specific third-generation P-gp inhibitor.[1]
Troubleshooting Guides
Problem 1: Low or no bioluminescence signal in P-gp expressing cells.
Possible Causes:
-
High P-gp activity: The most likely reason is efficient efflux of this compound by P-gp, leading to low intracellular substrate concentration.[1][3]
-
Low Renilla luciferase expression: The cells may not have been efficiently transfected or transduced with the Rluc reporter gene.
-
Inactive this compound: this compound can degrade over time, especially when exposed to light or repeated freeze-thaw cycles.[8]
-
Suboptimal assay conditions: Incorrect buffer composition, pH, or temperature can affect luciferase activity.
Troubleshooting Steps:
-
Confirm P-gp Activity:
-
Include a known P-gp inhibitor (e.g., verapamil, GF120918) in a parallel well. A significant increase in bioluminescence in the presence of the inhibitor indicates that P-gp efflux is the primary cause of the low signal.[1]
-
-
Verify Rluc Expression:
-
Lyse the cells and measure Rluc activity in the cell lysate, where P-gp efflux is not a factor. This will confirm that the luciferase enzyme is present and active.[1]
-
Perform a Western blot to check for Rluc protein expression.
-
-
Check this compound Integrity:
-
Use freshly prepared this compound solution. Store stock solutions at -80°C and protect from light.[9]
-
-
Optimize Assay Conditions:
-
Ensure the assay buffer and conditions are optimal for Renilla luciferase activity.
-
Experimental Workflow for Diagnosing Low Bioluminescence
Caption: Troubleshooting workflow for low bioluminescence signal.
Problem 2: High variability in bioluminescence readings between replicate wells.
Possible Causes:
-
Inconsistent cell seeding: Uneven cell density across the plate will lead to variable Rluc expression and P-gp levels.
-
Inconsistent this compound addition: Pipetting errors can lead to different final concentrations of the substrate in each well.
-
Edge effects: Wells on the edge of the plate may experience different temperature and evaporation rates, affecting cell health and enzyme kinetics.
-
Variable P-gp expression: P-gp expression can be heterogeneous within a cell population.[10]
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Thoroughly resuspend cells before plating to ensure a homogenous cell suspension.
-
Use a multichannel pipette for plating and ensure consistent volume in each well.
-
-
Standardize Reagent Addition:
-
Use a luminometer with an automated injector to add this compound for more consistent timing and volume.[8]
-
If adding manually, use a multichannel pipette and change tips for each row/column.
-
-
Minimize Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humidified environment.
-
-
Cell Line Maintenance:
-
Ensure consistent cell culture conditions, as P-gp expression can be influenced by factors like passage number and confluency.[4]
-
Logical Relationship of Factors Affecting Signal Variability
Caption: Factors contributing to high signal variability.
Data Presentation
Table 1: Effect of P-gp Inhibitors on this compound-Mediated Bioluminescence
| Cell Line | P-gp Status | Treatment | Relative Bioluminescence | Reference |
| KB-3-1 Rluc | Negative | Vehicle | High | [1] |
| KB-8-5-11 Rluc | High | Vehicle | Low (4-fold lower than KB-3-1 Rluc) | [1] |
| KB-8-5-11 Rluc | High | P-gp Inhibitor (e.g., GF120918) | High (restored to KB-3-1 Rluc levels) | [1] |
Table 2: Reported IC50 Values of P-gp Inhibitors
| Inhibitor | P-gp Expressing Cell Line | Reported IC50 | Reference |
| GF120918 | KB 8-5-11 Rluc | ~10-100 nM | [1] |
| PSC 833 | KB 8-5-11 Rluc | ~100-1000 nM | [1] |
| XR9576 | KB 8-5-11 Rluc | ~1-10 nM | [1] |
| Cyclosporin A | KB 8-5-11 Rluc | >1000 nM | [1] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Basic this compound Efflux Assay
This protocol is adapted from the methodology described by Pichler et al. (2004).[1]
Materials:
-
P-gp negative (e.g., KB-3-1) and P-gp positive (e.g., KB-8-5-11) cells stably expressing Renilla luciferase.
-
White, clear-bottom 96-well plates suitable for luminescence measurements.
-
This compound stock solution (e.g., 1 mg/mL in methanol, store at -80°C).
-
Assay buffer (e.g., PBS or HBSS).
-
P-gp inhibitor stock solution (e.g., Verapamil in DMSO).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the P-gp negative and P-gp positive Rluc-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Inhibitor Pre-incubation:
-
For inhibitor-treated wells, remove the culture medium and add fresh medium containing the desired concentration of the P-gp inhibitor. For control wells, add medium with the vehicle (e.g., DMSO).
-
Pre-incubate the cells for 15-30 minutes at 37°C.[11]
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of this compound in the assay buffer to the desired final concentration (e.g., 470 nM).[11]
-
Add the this compound solution to the wells.
-
Immediately place the plate in a luminometer and measure the bioluminescence signal. The signal typically reaches a steady state within seconds.[1]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Compare the luminescence signals between the P-gp negative and P-gp positive cells.
-
In the P-gp positive cells, compare the signal from vehicle-treated wells to inhibitor-treated wells.
-
Workflow for this compound Efflux Assay
Caption: Experimental workflow for a this compound efflux assay.
References
- 1. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Minimizing Coelenterazine Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing coelenterazine degradation during long-term experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a high-energy molecule prone to degradation through several mechanisms, primarily auto-oxidation.[1][2][3] Key factors contributing to its instability include:
-
Oxygen: this compound spontaneously oxidizes in the presence of molecular oxygen.[2][4]
-
Light: Exposure to light can lead to photo-instability and degradation.[1][5]
-
Temperature: Higher temperatures accelerate the rate of degradation.[6]
-
Solvent: Certain organic solvents, such as DMSO and DMF, can actively oxidize this compound.[4][7]
-
pH: Aqueous solutions with a pH above 6.5 lead to faster degradation.[8]
-
Moisture: The presence of water can facilitate hydrolysis and degradation.[2]
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For optimal stability, store it as a dry powder at -20°C or, for longer-term storage, at -80°C.[2] It is essential to protect it from light and moisture by storing it in an airtight container, preferably under an inert gas like argon.[1][2]
Q3: What is the best solvent for preparing this compound stock solutions?
A3: For preparing stock solutions, it is highly recommended to use anhydrous methanol or ethanol.[1][7] These solvents are less likely to cause oxidation compared to others. Avoid using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), as these can oxidize the compound.[7] Propylene glycol can also be used as a solvent to minimize evaporation during storage.[7]
Q4: How long can I store this compound stock solutions?
A4: this compound stock solutions prepared in ethanol or methanol can be stored at -20°C or below for up to six months.[7] To prevent evaporation, which can concentrate the stock, use tightly sealed screw-cap vials and consider wrapping the cap with Parafilm for long-term storage.[7] However, it is important to note that some sources advise against storing dissolved this compound, even at low temperatures, due to its inherent instability.[1][5] For the most consistent results, preparing fresh solutions immediately before use is the best practice.[3][9]
Q5: Can I do anything to stabilize my aqueous working solutions of this compound?
A5: Yes, there are several measures you can take to improve the stability of aqueous this compound solutions for the duration of an experiment:
-
pH: Preparing your working solution in a slightly acidic buffer (pH 3-6) can help prevent auto-oxidation.[3]
-
Antioxidants: The addition of fresh crystalline ascorbic acid may act as a stabilizer to some extent.[3]
-
Degassing: To minimize dissolved oxygen, you can degas your aqueous buffer before adding this compound.
-
Stabilization Period: After preparing an aqueous solution, allowing it to stand at room temperature for 20-30 minutes before use can help it stabilize as dissolved oxygen is consumed.[3]
Troubleshooting Guide
Issue 1: Weak or no bioluminescent signal.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound from the dry powder. Ensure the dry powder has been stored correctly. Use your newly prepared working solution immediately.[9] |
| Incorrect Solvent | Confirm that your stock solution was prepared in methanol or ethanol, not DMSO or DMF.[7] |
| Sub-optimal pH | Check the pH of your assay buffer. This compound stability is compromised in buffers with a pH greater than 6.5.[8] |
| Insufficient Concentration | Verify the final concentration of this compound in your assay. You may need to optimize the concentration for your specific luciferase and experimental conditions. |
Issue 2: High background signal.
| Possible Cause | Troubleshooting Step |
| This compound Auto-oxidation | High background is often due to the spontaneous chemiluminescence of this compound as it oxidizes. Prepare your working solution immediately before the assay to minimize the time for auto-oxidation to occur.[9] The use of certain antioxidants like sodium ascorbate or sodium sulfite has been shown to reduce background luminescence.[10] |
| Contaminated Reagents | Ensure all buffers and reagents are free from contaminants that could react with this compound. |
| Serum-Induced Auto-oxidation | If your experiment involves serum, be aware that albumin can bind to this compound and increase auto-oxidation.[11] Minimize the incubation time of this compound in serum-containing media. |
Issue 3: High variability between replicates or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Activity | The degradation of this compound in aqueous solution over the course of an experiment can lead to variability. If you are reading a multi-well plate, the signal in the last wells may be lower than in the first. Using a luminometer with an injector to dispense the reagent immediately before reading each well can mitigate this.[9] |
| Incomplete Solubilization | Highly pure this compound can form stable crystals that are difficult to dissolve.[3] Ensure your stock solution is fully dissolved before making your working dilutions. Brief heating to 80-90°C can aid in solubilizing the crystals, but should be done with caution.[3] |
| Precipitation in Assay Buffer | The composition and pH of your assay buffer can affect the solubility of this compound. Inspect your working solution for any precipitates.[3] |
Data Presentation
Table 1: this compound Storage and Handling Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Dry Powder | N/A | -20°C or -80°C | >1 year | Store under inert gas (e.g., Argon), protected from light and moisture.[1][2] |
| Stock Solution | Methanol or Ethanol | -20°C or below | Up to 6 months | Use tightly sealed vials to prevent evaporation.[7] Some sources recommend preparing fresh for each use.[3] |
| Stock Solution | Propylene Glycol | -20°C or below | Up to 6 months | Minimizes evaporation.[7] |
| Stock Solution | DMSO or DMF | Not Recommended | N/A | These solvents will oxidize this compound.[7] |
| Aqueous Working Solution | Assay Buffer (pH 3-6) | Room Temperature | Minutes to Hours | Prepare fresh immediately before use.[3][9] Stability decreases rapidly.[3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, add the appropriate volume of anhydrous methanol or ethanol to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the vial until the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into small-volume, airtight vials, flush with an inert gas like argon, and store at -20°C or -80°C, protected from light.
Protocol for Preparing a this compound Working Solution for Luminescence Assays
-
Prepare your desired aqueous assay buffer. For enhanced stability, consider using a slightly acidic buffer (pH 3-6).[3]
-
If desired, degas the buffer to remove dissolved oxygen.
-
Immediately before your experiment, dilute the this compound stock solution into the assay buffer to the final working concentration (e.g., 1-10 µM, this may require optimization).
-
Protect the working solution from light.
-
Allow the solution to stabilize for 20-30 minutes at room temperature before initiating the assay.[3]
-
For multi-well plate assays, use a luminometer with an automated injector to add the this compound working solution to each well immediately before measurement to ensure consistent signal intensity.[9]
Visualizations
Caption: this compound degradation and bioluminescence pathways.
Caption: Recommended workflow for handling this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. nanolight.com [nanolight.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. CN112996923A - Compositions and methods for stabilizing this compound and analogs and derivatives thereof - Google Patents [patents.google.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. goldbio.com [goldbio.com]
- 10. US20080020384A1 - Stabilizing composition and stabilizing method of this compound solution for high-throughput measurement of luciferase activity - Google Patents [patents.google.com]
- 11. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Coelenterazine Analogs Signal Decay Kinetics
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the signal decay kinetics of coelenterazine analogs.
Frequently Asked Questions (FAQs)
Q1: What is signal decay in a luciferase assay and why is it important?
A: Signal decay refers to the decrease in bioluminescent signal intensity over time after the addition of a this compound analog to a luciferase-expressing system. The rate of decay is a critical parameter, as it determines the time window for signal measurement. Analogs are often characterized as "flash" or "glow" types. "Flash" kinetics involve a rapid burst of light that decays quickly, while "glow" kinetics produce a more stable, long-lasting signal, which can be advantageous for high-throughput screening applications.[1][2]
Q2: What factors influence the signal decay kinetics of this compound analogs?
A: Several factors can significantly impact signal decay kinetics:
-
Luciferase Type: Different luciferases (e.g., Renilla, Gaussia, NanoLuc) have distinct catalytic properties that affect how they process this compound analogs.[3]
-
This compound Analog Structure: Modifications to the this compound core structure create analogs with varying properties, including different decay rates, emission spectra, and quantum yields.[1][3] For example, furimazine, used with NanoLuc, provides a long-term "glow" signal.[1]
-
pH and Solvent: The chemical environment, including pH and the type of solvent used (e.g., DMSO, ethanol), can alter the stability and reaction kinetics of the analog.[2][4] Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[5]
-
Presence of Serum/Albumin: Components in cell culture media, particularly serum albumin, can cause auto-oxidation of this compound analogs, leading to increased background signal and faster decay.[6][7][8]
Q3: How do I choose the right this compound analog for my experiment?
A: The choice depends on your specific experimental needs:
-
For high-throughput screening (HTS): Analogs with "glow" characteristics (longer half-life) are preferable as they provide a stable signal over a longer period, allowing for batch processing of plates.
-
For sensitive detection: Some analogs, like this compound-f, -h, and -e, can produce significantly higher light output with Renilla luciferase compared to the native form.[6][7]
-
For in vivo imaging: The choice is critical and depends on factors like substrate delivery route (intravenous vs. intraperitoneal), which affects the temporal profile of the signal.[6][7] Analogs that are less prone to auto-oxidation in serum are also desirable.[8]
-
For multiplexing: Using different luciferase-analog pairs with distinct spectral properties can allow for the simultaneous measurement of multiple targets.[1]
Troubleshooting Guide
Q1: My bioluminescent signal is very weak or absent. What could be the cause?
A: Weak or no signal is a common issue with several potential causes:
-
Reagent Instability: this compound and its analogs can degrade over time, especially after being reconstituted in a solution. Always prepare fresh solutions immediately before use and protect them from light.[9]
-
Low Transfection Efficiency: If you are using a reporter assay, poor transfection of your luciferase-encoding plasmid will result in low enzyme levels. Verify your transfection efficiency using a positive control.[10]
-
Suboptimal Reagent Concentration: The concentration of the this compound analog may be too low. Perform a concentration-response curve to determine the optimal concentration for your system.
-
Incompatible Luciferase-Analog Pair: Ensure the analog you are using is compatible with the specific luciferase in your system. Some analogs show high specificity for certain luciferases.[3][11]
Q2: My signal decays too quickly. How can I get a more stable reading?
A: Rapid signal decay ("flash" kinetics) can make consistent measurements difficult.
-
Use a Luminometer with an Injector: For fast reactions, a luminometer that can inject the substrate and immediately measure the signal is essential to capture the peak emission.[9]
-
Switch to a "Glow-Type" Analog: Consider using an analog known for producing a more sustained signal, such as furimazine with NanoLuc, which has a half-life of about 2.5 hours.[1]
-
Modify Assay Conditions: The presence of certain additives, like arginine with Renilla luciferase, has been shown to improve enzyme stability and may affect signal duration.
Q3: The background signal in my negative control wells is too high. What can I do to reduce it?
A: High background can obscure your real signal and reduce the dynamic range of the assay.
-
Auto-oxidation: this compound analogs can spontaneously emit light without an enzyme, a process exacerbated by components like serum albumin in cell culture media.[6][7][8] If possible, reduce serum concentration or perform the assay in a serum-free buffer like PBS.
-
Reagent Purity: Ensure your this compound analog is of high purity. Impurities can contribute to background luminescence.
-
Plate Type: Use white, opaque-walled microplates for luminescence assays. These plates are designed to maximize the light signal and prevent crosstalk between wells, which can be an issue with clear or black plates.[9]
Q4: I'm seeing high variability between my replicate wells. What is causing this?
A: High variability can compromise the reliability of your results.
-
Pipetting Inaccuracy: Luciferase assays are highly sensitive to small volume changes. Ensure precise and consistent pipetting, especially when adding the substrate. Using a master mix for reagents can help.[10]
-
Inconsistent Cell Seeding: Uneven cell distribution in the plate can lead to variations in luciferase expression per well. Ensure cells are thoroughly resuspended before plating.[10]
-
Temperature Fluctuations: Reaction kinetics are temperature-dependent. Allow plates and reagents to equilibrate to a stable room temperature before starting the assay.
Data Presentation: Signal Decay Kinetics
The signal half-life (t½) is a key parameter for comparing the decay kinetics of different this compound analogs. The table below summarizes reported half-life data for various analogs under different conditions.
| This compound Analog | Luciferase/System | Medium/Solvent | Signal Half-Life (t½) | Reference |
| Furimazine | NanoLuc | Not Specified | ~2.5 hours | [1] |
| Fluorinated Analog (F-CLA) | Chemiluminescence | DMSO (Acidic) | 46.6 ± 1.0 s | [2] |
| Fluorinated Analog (F-CLA) | Chemiluminescence | DMSO (Basic) | 28.9 ± 3.6 s | [2] |
| Aequorin with various analogs | Aequorin | Not Specified | Up to 1 minute | [1] |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for comparative purposes.
Experimental Protocols
Protocol: Measuring Signal Decay Kinetics in Cell Lysates
This protocol provides a general workflow for determining the signal decay profile of a this compound analog using cells expressing a luciferase reporter.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a white, opaque 96-well plate.[9]
-
Transfect cells with a plasmid encoding the luciferase of interest (Renilla, NanoLuc, etc.) and incubate for 24-48 hours to allow for protein expression.
-
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., methanol or ethanol). This stock should not be stored for long periods.[5]
-
Immediately before the assay, dilute the this compound analog to the desired working concentration in a suitable assay buffer (e.g., PBS). Protect the solution from light.[9]
-
Prepare a cell lysis buffer compatible with your luciferase (e.g., Promega's Renilla Luciferase Assay Lysis Buffer).
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle shaking) to ensure complete cell lysis.[12]
-
-
Luminescence Measurement:
-
Set up the luminometer to measure kinetic reads (multiple readings over time) from each well. Define the total measurement time and the interval between reads.
-
If available, use an auto-injector to dispense the this compound analog solution into the well, followed by immediate and repeated signal acquisition.[9]
-
If an injector is not available, manually add the substrate to the well and start the kinetic read as quickly as possible.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against time for each sample.
-
From the resulting decay curve, calculate the signal half-life (t½), which is the time it takes for the signal to decrease to 50% of its initial maximum intensity.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for measuring signal decay.
Troubleshooting Logic
Caption: A flowchart for troubleshooting common experimental issues.
Bioluminescence Reaction Pathway
Caption: The basic pathway of a luciferase-catalyzed reaction.
References
- 1. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Analogs for Bioassays and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated this compound Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. C-Series this compound-Driven Bioluminescence Signature Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coelenterazine-Based Bioluminescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence when using coelenterazine in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound-based assay?
A1: Autofluorescence is the natural emission of light by biological materials upon excitation.[1] While this compound-based assays are bioluminescent and do not require an external light source for excitation, some components in your sample can still emit background light, which can be mistaken for the specific signal from your luciferase reporter. This can be due to the inherent properties of cells and tissues, the composition of the cell culture medium, or the auto-oxidation of this compound itself.[2][3] This background noise can obscure the true signal from your experiment, leading to inaccurate results, especially when measuring low levels of luciferase activity.[3]
Q2: What are the common sources of background signal and autofluorescence in my cell-based this compound assay?
A2: Common sources of background signal and autofluorescence include:
-
Endogenous Cellular Components: Molecules like NADH and riboflavin, naturally present in cells, can contribute to background fluorescence.[4]
-
Cell Culture Media: Many standard cell culture media contain components that increase background fluorescence. Phenol red, a common pH indicator, and Fetal Bovine Serum (FBS) are known to be major contributors due to the presence of molecules with aromatic side chains.[2]
-
This compound Auto-oxidation: this compound can spontaneously oxidize without the presence of a luciferase, a process called autoluminescence.[3] This is particularly pronounced in the presence of serum components like albumin.[5]
-
Microplate Material: White opaque plates, while generally recommended for luminescence assays to maximize signal, can absorb ambient light and fluoresce.[2][6]
Q3: How can I determine if autofluorescence is impacting my results?
A3: To determine the contribution of autofluorescence and background signal, you should include the following controls in your experimental setup:
-
Untransfected Cells: Measure the signal from cells that have not been transfected with a luciferase reporter. This will give you an idea of the baseline autofluorescence from the cells and media.
-
Media Only: Measure the signal from wells containing only cell culture medium and this compound. This helps to quantify the background contribution from the medium components and this compound auto-oxidation.
-
No-Substrate Control: Measure the signal from transfected cells without the addition of this compound. This will account for any inherent luminescence from the cells or plate.
Troubleshooting Guide
High Background Signal
High background can significantly reduce the signal-to-noise ratio of your assay. The following troubleshooting workflow can help you identify and address the source of the high background.
Caption: Troubleshooting workflow for high background in this compound assays.
Data Presentation: Comparison of Autofluorescence Correction Methods
The effectiveness of different strategies to reduce background can be quantified by comparing the signal-to-background (S/B) ratio.
Table 1: Effect of Cell Culture Medium on Autofluorescence
| Medium Component | Relative Background Fluorescence | Impact on Signal-to-Blank (S/B) Ratio | Recommendation |
| Phenol Red | High | Significant Decrease | Use phenol red-free medium for assays.[2] |
| Fetal Bovine Serum (FBS) | Increases with concentration | Decrease with >5% FBS | Reduce FBS concentration or use serum-free medium for the assay.[2] |
| Standard DMEM | High | Lower S/B | Switch to a low-autofluorescence medium like FluoroBrite™ DMEM.[2] |
| PBS+ | Low | Higher S/B | For short-term measurements of fixed cells, consider replacing medium with PBS+.[2] |
Table 2: Autoluminescence of this compound Analogs in the Presence of Fetal Bovine Serum (FBS)
| This compound Analog | Relative Autoluminescence in 10% FBS (Photons/sec/well) | Fold Increase vs. Native this compound | Recommended Use |
| Native this compound | ~4.2 x 10^5 | 1.0 | Standard assays, moderate background.[5] |
| This compound-h | ~1.5 x 10^6 | ~3.6 | Can have higher autoluminescence in serum.[5] Use with caution in high-serum conditions. |
| This compound-f | ~2.5 x 10^6 | ~6.0 | Higher autoluminescence.[5] |
| This compound-e | ~1.0 x 10^7 | ~24.0 | Highest autoluminescence in this comparison.[5] Not recommended for low signal applications with high serum. |
| This compound-cp | ~1.2 x 10^6 | ~2.9 | Moderate autoluminescence.[5] |
| This compound-n | ~8.0 x 10^5 | ~1.9 | Lower autoluminescence than many analogs.[5] |
Note: Data is compiled and scaled for relative comparison from published studies. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Background Subtraction
This is the most straightforward method to correct for autofluorescence and background signal.
Objective: To subtract the non-specific signal from the total signal to obtain the true luciferase signal.
Materials:
-
Cells (transfected with luciferase reporter and untransfected controls)
-
Cell culture medium (ideally phenol red-free)
-
This compound solution
-
Opaque white 96-well plates
-
Luminometer
Procedure:
-
Plate Setup:
-
Seed cells in a 96-well plate. Include wells for:
-
Experimental Samples: Transfected cells.
-
Negative Control: Untransfected cells.
-
Media Blank: Medium only (no cells).
-
-
-
Cell Culture: Culture cells under standard conditions until they are ready for the assay.
-
Reagent Preparation: Prepare the this compound working solution according to the manufacturer's instructions.
-
Assay:
-
Add this compound to all wells (experimental, negative control, and media blank).
-
Incubate for the recommended time.
-
Measure the luminescence in a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence of the negative control wells (or media blank wells).
-
Subtract this average background value from the luminescence reading of each experimental well.
Corrected Signal = (Signal from Experimental Well) - (Average Signal from Negative Control/Media Blank Well)
-
References
best practices for storing and handling coelenterazine solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling coelenterazine solutions. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered this compound?
A: Powdered this compound should be stored at -20°C or for longer-term storage at -80°C, protected from light.[1][2] It is crucial to keep it in an airtight container under an inert gas like argon to prevent auto-oxidation caused by oxygen and moisture, which can reduce its activity.[1][2]
Q2: What is the best solvent for preparing this compound stock solutions?
A: The recommended solvents for this compound and its analogs are methanol or ethanol.[3][4][5] It is critical not to use dimethyl sulfoxide (DMSO) as it can oxidize and inactivate this compound.[3][4][6][7] For some applications, specialized commercial solvents like NanoFuel Solvent are available and may offer maximum solubility and stability.[1]
Q3: How should I prepare a this compound stock solution?
A: To prepare a stock solution, dissolve the powdered this compound in an appropriate solvent like methanol or ethanol. To minimize oxidation, it is recommended to use acidified and degassed alcohol.[1] For example, a 1 mg/mL stock solution can be prepared by adding 1 mL of acidified methanol to 1 mg of this compound.[8] Some protocols suggest warming the solution briefly to aid dissolution of highly pure, crystalline this compound.[9]
Q4: What are the recommended storage conditions for this compound stock solutions?
A: this compound stock solutions are unstable and should ideally be prepared fresh before each experiment.[1][6][9] If storage is necessary, aliquot the stock solution into airtight vials, purge with an inert gas like nitrogen or argon, and store at -80°C for up to 4-6 months, protected from light.[8][10] Avoid repeated freeze-thaw cycles.[11]
Q5: How stable are this compound working solutions?
A: this compound in aqueous solutions is highly unstable and degrades over time, primarily through auto-oxidation.[1][12] This degradation leads to a decrease in signal intensity and an increase in background luminescence.[12] Therefore, it is strongly recommended to prepare working solutions immediately before use.[1][2] The stability can be slightly improved in slightly acidic solutions (pH 3-6).[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal / Autoluminescence | 1. Auto-oxidation of this compound: this compound can spontaneously oxidize in aqueous solutions, leading to chemiluminescence without enzymatic activity.[12] | 1a. Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use.[1][11] 1b. Use Stabilized Analogs: Consider using this compound analogs like EnduRen™ or ViviRen™ which are protected from oxidation and have a longer half-life in culture medium.[12] 1c. Optimize Assay Conditions: Allow aqueous solutions to stand for 20-30 minutes at room temperature to allow dissolved oxygen to be consumed before adding to cells.[9] |
| 2. Serum Albumin Interaction: Serum albumin in culture media can bind to and decompose this compound, causing autoluminescence.[13][14] | 2a. Reduce Serum Concentration: If possible, reduce the serum concentration in the assay medium. 2b. Use Serum-Free Media: Perform the assay in a serum-free medium if compatible with your experimental setup. | |
| Low or No Luminescence Signal | 1. Degraded this compound: Improper storage or handling of powdered or stock solutions can lead to loss of activity.[1][2] | 1a. Check Storage Conditions: Ensure powdered this compound is stored at -80°C under an inert gas and protected from light.[1] 1b. Prepare Fresh Stock: Use a freshly prepared stock solution for your experiment. |
| 2. Insufficient Substrate Concentration: The concentration of this compound in the working solution may be too low. | 2a. Optimize Concentration: Titrate the this compound concentration to find the optimal level for your specific assay. A common final concentration is 1-5 µM.[10] | |
| 3. Incompatible this compound Analog: Not all this compound analogs are suitable for all luciferases. | 3a. Select the Correct Analog: Ensure the this compound analog you are using is compatible with your luciferase (e.g., Renilla, Gaussia). This compound h, for instance, works better with photoproteins than with Renilla or Gaussia luciferases in some contexts.[15] | |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of reagents can lead to significant variations in luminescence. | 1a. Use Master Mixes: Prepare a master mix of your reagents to ensure consistency across wells.[9] 1b. Calibrate Pipettes: Regularly check the calibration of your pipettes. |
| 2. Plate Reader Settings: Inconsistent reading times or instrument sensitivity can introduce variability. | 2a. Standardize Reading Protocol: Use a luminometer with an injector for precise timing of reagent addition and measurement.[11] 2b. Optimize Integration Time: Adjust the signal integration time on the luminometer to be within the linear range of detection. | |
| 3. Edge Effects in Microplates: Wells on the edge of the plate can experience different temperature and evaporation rates. | 3a. Avoid Edge Wells: Do not use the outer wells of the microplate for critical samples. Fill them with buffer or media to create a more uniform environment. |
Quantitative Data
Table 1: Properties of Common this compound Analogs with Renilla Luciferase
| Analog | Emission Max (nm) | Total Light (%) | Initial Intensity (%) | Key Application Note |
| This compound (native) | 475 | 100 | 45 | General use with Renilla and Gaussia luciferases.[15] |
| This compound h | 475 | 41 | 135 | Higher initial intensity, often used for calcium sensing with aequorin.[15] |
| This compound cp | 470 | 23 | 135 | High initial intensity. |
| This compound f | 473 | 28 | 45 | - |
| This compound n | 475 | 47 | 900 | Very high initial intensity. |
| This compound 400a (DeepBlueC™) | ~400 | - | - | Preferred for BRET studies due to minimal spectral overlap with GFP emission.[15] |
Data adapted from Biotium and Gold Biotechnology product information.[15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Preparation: Prepare acidified methanol by adding 50 µL of concentrated HCl to 10 mL of methanol.[8] Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Dissolution: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. Add the desired volume of acidified, degassed methanol to the this compound powder to achieve the target concentration (e.g., 1 mg/mL).[8] Vortex briefly to dissolve.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in airtight tubes. Purge the headspace with an inert gas before sealing. Store the aliquots at -80°C, protected from light.[8]
Protocol 2: In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Culture: Culture cells co-expressing the donor (e.g., Renilla luciferase fused to Protein X) and acceptor (e.g., YFP fused to Protein Y) fusion proteins in a white-walled, clear-bottom 96-well plate.
-
Cell Preparation: Gently wash the cells with a suitable assay buffer (e.g., PBS).
-
Substrate Preparation: Immediately before use, prepare the this compound working solution by diluting the stock solution in the assay buffer to the desired final concentration (typically 5 µM).[10] Protect the solution from light.
-
Signal Measurement:
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., ~485 nm for Renilla luciferase) and one for the acceptor emission (e.g., ~530 nm for YFP).[10]
-
-
BRET Ratio Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins.
Visualizations
References
- 1. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. berthold.com [berthold.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. zellbio.eu [zellbio.eu]
- 15. biotium.com [biotium.com]
Technical Support Center: Coelenterazine-Based Luminescence Assays in the Presence of Serum
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing coelenterazine-based luminescence assays with serum-containing samples.
Troubleshooting Guide
Question: Why am I observing high background luminescence in my assay when serum is present?
Answer: High background luminescence in the presence of serum can be attributed to several factors:
-
Pseudo-Luciferase Activity of Serum Albumin: Human and bovine serum albumin (HSA and BSA) can catalyze the oxidation of this compound and its analogs, leading to non-enzymatic light emission.[1][2][3][4] This intrinsic activity of albumin can generate a significant background signal.
-
Auto-oxidation of this compound: this compound can spontaneously oxidize in aqueous solutions, a process that can be influenced by the chemical environment of the serum.[5]
-
Contaminants in Serum: The complex nature of serum means it may contain other components that can contribute to chemiluminescence.
Solutions:
-
Subtract Background: Always include control wells containing serum and this compound but no luciferase to measure and subtract the background luminescence.
-
Use a this compound Analog with Higher Specificity: Some synthetic this compound analogs, such as HuLumino1, have been designed to have high specificity for certain luciferases and reduced reactivity with serum albumin.[6][7][8]
-
Optimize this compound Concentration: Lowering the this compound concentration can sometimes reduce the background signal to a greater extent than the specific signal.
-
Heat Inactivation: In some cases, heat-inactivating the serum prior to the assay may reduce the activity of interfering components, although this may also affect your target analyte. Albumin's chemiluminescence is heat denaturable.[2]
Question: My luminescence signal is significantly lower than expected when I use serum samples. What could be the cause?
Answer: A lower-than-expected signal in the presence of serum is a common issue and can be caused by:
-
Inhibition by Serum Components: Serum albumin can bind to this compound, making it less available for the luciferase enzyme.[9] At low substrate concentrations, BSA can act as an inhibitor.[9]
-
This compound Instability: this compound is unstable in aqueous solutions, and its degradation can be accelerated in serum. For instance, this compound-h in cell culture medium with 10% fetal bovine serum (FBS) at 37°C has a half-life of about 25 minutes.[10]
-
Matrix Effects: The complex matrix of serum can inhibit the activity of the luciferase enzyme itself.[11][12]
Solutions:
-
Increase this compound Concentration: At higher aldehyde concentrations, BSA can relieve substrate inhibition in bacterial luciferase systems, suggesting that optimizing substrate concentration is crucial.[9]
-
Use Stabilized this compound Analogs: Protected this compound analogs like EnduRen™ and ViviRen™ have longer half-lives in serum-containing media.[5][10]
-
Reduce Incubation Time: Minimize the time between adding this compound and measuring the luminescence to reduce the impact of substrate degradation.
-
Sample Dilution: Diluting the serum sample can reduce the concentration of inhibitory components. However, ensure that the dilution does not bring your target analyte below the detection limit.[13]
-
Use a More Stable Luciferase: Engineered luciferases, such as RLuc8, have been developed to be more resistant to inactivation in serum.[14]
Question: I am seeing high variability between my replicate wells. What are the possible reasons?
Answer: High variability can compromise the reliability of your results. Common causes include:
-
Inconsistent Pipetting: Small variations in the volume of serum, luciferase, or this compound can lead to significant differences in the final signal.
-
Well-to-Well Temperature Differences: Temperature can affect the rate of both the enzymatic reaction and the auto-oxidation of this compound.
-
Incomplete Mixing: Failure to properly mix the reagents in each well can result in non-uniform reactions.
-
Timing Inconsistencies: If there is a delay between adding reagents and reading the plate, signal decay can lead to variability, especially with unstable substrates.[15]
Solutions:
-
Careful Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all wells.
-
Equilibrate Reagents: Allow all reagents and plates to reach the same temperature before starting the assay.[16]
-
Thorough Mixing: Gently tap or use an orbital shaker to ensure complete mixing of reagents in each well.
-
Use a Luminometer with an Injector: An automated injector can dispense the this compound solution and initiate the reading simultaneously for each well, improving consistency.[17]
Frequently Asked Questions (FAQs)
Q1: What is the primary serum component that interferes with this compound luminescence?
A1: The most significant interfering component in serum is albumin (both HSA and BSA).[1][2][9] Albumin can directly bind to this compound and can also exhibit its own pseudo-luciferase activity, leading to background signal and potential inhibition of the actual luciferase-catalyzed reaction.[2][4]
Q2: How stable is this compound in serum-containing solutions?
A2: Native this compound and some of its analogs are notoriously unstable in aqueous solutions, including cell culture media containing serum. The half-life can be as short as 25 minutes for this compound-h in media with 10% FBS at 37°C.[10] This instability necessitates prompt measurement after substrate addition.
Q3: Are there this compound analogs that are more suitable for use with serum samples?
A3: Yes, several this compound analogs have been developed to address the challenges of working with serum. These include:
-
Stabilized Analogs: EnduRen™ and ViviRen™ are "caged" substrates that are protected from degradation in the medium and are activated by intracellular esterases, leading to a more stable signal.[5][10]
-
High-Specificity Analogs: Analogs like HuLumino1 have been designed to be highly specific for certain luciferases, reducing their interaction with serum albumin.[6][7]
-
Brighter Analogs: Some analogs produce a stronger signal, which can help to improve the signal-to-noise ratio in the presence of inhibitory serum components.
Q4: Can I perform live-cell imaging using this compound in the presence of serum?
A4: Yes, but it requires careful consideration of substrate stability. For live-cell imaging, it is highly recommended to use stabilized this compound analogs like EnduRen™ or ViviRen™ to ensure a sustained luminescent signal over the course of the experiment.[10]
Q5: What type of microplate should I use for my this compound luminescence assay?
A5: For luminescence assays, it is best to use white, opaque-walled microplates.[16] The white walls maximize the reflection of the light signal towards the detector, enhancing sensitivity and reducing well-to-well crosstalk.
Data Summary
Table 1: Impact of Serum Albumin on this compound Luminescence
| Serum Component | Observed Effect | Mechanism | References |
| Bovine Serum Albumin (BSA) | Inhibition at low substrate concentrations | Competes with luciferase for this compound binding. | [9] |
| Human Serum Albumin (HSA) & BSA | Background Luminescence | Catalyzes this compound oxidation (pseudo-luciferase activity). | [1][2][4] |
| HSA & BSA | Signal Inhibition | Binds to this compound, reducing its availability for luciferase. | [9] |
Table 2: Stability of this compound in Serum-Containing Medium
| This compound Analog | Condition | Half-life | References |
| This compound-h | Cell culture medium + 10% FBS at 37°C | ~25 minutes | [10] |
| EnduRen™ & ViviRen™ | Cell culture medium | 5-11 hours | [10] |
Experimental Protocols
Protocol 1: Basic this compound Luminescence Assay with Serum Samples
-
Sample Preparation:
-
Thaw serum samples on ice.
-
If necessary, dilute serum samples in an appropriate assay buffer (e.g., PBS). It is recommended to perform a serial dilution to determine the optimal dilution factor that minimizes matrix effects while keeping the analyte concentration within the dynamic range of the assay.[16]
-
-
Reagent Preparation:
-
Prepare the this compound stock solution in acidified methanol or ethanol. Store aliquots at -80°C, protected from light.[15]
-
On the day of the assay, prepare a working solution of this compound by diluting the stock solution in the assay buffer. Protect the working solution from light and use it immediately.[17]
-
-
Assay Procedure:
-
Pipette your serum samples (and controls) into the wells of a white, opaque-walled 96-well plate.
-
Include the following controls:
-
Background Control: Serum sample + assay buffer (no luciferase).
-
Serum Background Control: Serum sample + this compound (no luciferase).
-
Positive Control: Known concentration of analyte in assay buffer.
-
Negative Control: Assay buffer only.
-
-
Add the luciferase reagent to all wells except the background controls.
-
Place the plate in a luminometer.
-
Using an injector, add the this compound working solution to each well and immediately measure the luminescence. If an injector is not available, add the this compound manually to one row at a time and read immediately.
-
-
Data Analysis:
-
Subtract the average luminescence of the serum background control from all other readings.
-
Calculate the net luminescence for each sample.
-
Visualizations
Caption: Interaction of serum albumin with the this compound-luciferase system.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic activity of albumin shown by this compound chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. This compound Indicators for the Specific Imaging of Human and Bovine Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound Analogue with Human Serum Albumin-Specific Bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bovine serum albumin interacts with bacterial luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of serum and plasma matrices on multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 16. bioassaysys.com [bioassaysys.com]
- 17. goldbio.com [goldbio.com]
optimizing injector settings for coelenterazine flash assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for optimizing injector settings in coelenterazine-based flash luciferase assays.
Frequently Asked Questions (FAQs)
Q1: What defines a "flash" luciferase assay? A this compound-based flash assay is characterized by a rapid luminescent reaction that peaks almost immediately upon mixing the luciferase enzyme with its substrate, this compound. The signal is intense but short-lived, often with a half-life of only a few minutes (e.g., approximately 2 minutes for Renilla luciferase), which necessitates precise and rapid measurement.[1][2]
Q2: Why are injectors essential for flash assays? Injectors are strongly recommended for flash assays to ensure consistency and reproducibility, especially in a multi-well plate format.[2][3] Due to the rapid signal decay, manual pipetting of the this compound substrate would result in significantly lower readings in the last wells measured compared to the first.[2] Automated injectors deliver the substrate and initiate the reading on a well-by-well basis, ensuring that the time between injection and measurement is identical for every sample, thereby minimizing variability.[3][4]
Q3: What are the key injector and reader settings to optimize? The primary settings that require optimization for a flash assay are:
-
Injection Volume: The amount of substrate solution added to the sample.
-
Injection Speed: The rate at which the substrate is dispensed into the well.
-
Injector Height: The vertical position of the injector tip relative to the bottom of the well.
-
Mixing Parameters: Any shaking (e.g., orbital, linear) applied after injection to ensure homogeneity.
-
Delay Time: The pause between substrate injection and the start of the measurement.[5]
-
Integration Time: The duration over which the luminometer's detector collects photons for each well.[6]
Q4: How does this compound stability affect the assay? this compound is unstable and prone to auto-oxidation in aqueous solutions, especially at the neutral pH typically used for luciferase reactions.[7] This degradation can lead to a loss of signal and an increase in background luminescence.[8] To mitigate this, always prepare the this compound working solution fresh before each experiment and protect it from light.[1][3] Store stock solutions at -80°C as recommended.
Troubleshooting Guide
This guide addresses specific issues users may encounter during this compound flash assays.
Problem: High Variability Between Replicates (High CV%)
| Possible Cause | Recommended Solution |
| Inconsistent Mixing | Ensure the injection speed is sufficient to promote rapid, homogenous mixing of the substrate with the cell lysate. If your reader allows, introduce a brief, vigorous shaking step immediately after injection. |
| Inconsistent Timing | This is the most common cause of variability in flash assays. Using a luminometer with automated injectors is the best solution. [2][3] If using a manual single-tube luminometer, be extremely consistent with the timing of adding reagent, mixing, and placing the tube in the reader for each sample.[8] |
| Sub-optimal Injector Height | If the injector tip is too high, it can cause splashing. If it's too low, it may not create the necessary turbulence for good mixing. Perform an injector height optimization experiment (see Protocols section). |
| Air Bubbles in Injector Lines | Air bubbles cause inaccurate and inconsistent dispense volumes. Prime the injectors thoroughly with the assay reagent before starting the plate read to purge all air from the tubing.[6] |
| Pipetting Errors | When preparing the plate, use calibrated pipettes and ensure there are no bubbles in the cell lysate. Prepare a master mix for your samples where possible to minimize well-to-well differences.[3] |
Problem: Weak or No Luminescent Signal
| Possible Cause | Recommended Solution |
| Degraded this compound | This compound loses activity over time. Prepare the working solution immediately before use from a properly stored stock.[3] Do not use working solution that is more than a few hours old.[1] |
| Injector Clog or Failure | The injector may not be dispensing reagent. Run a priming or cleaning cycle. Test dispense accuracy by having the injector dispense into an empty plate and visually inspect the volumes. |
| Incorrect Measurement Timing | The signal may have decayed before the measurement was taken. For flash assays, the integration (read time) should begin almost immediately after injection. A typical delay is 1-2 seconds.[6] |
| Low Luciferase Expression | Optimize transfection conditions or the promoter driving luciferase expression. Ensure cells are healthy and not overgrown before lysis.[1] |
| Sub-optimal Reagent Volume | An insufficient volume of this compound solution can limit the reaction. Ensure the injection volume is appropriate for the sample volume (e.g., a common ratio is 100 µL of reagent to 20 µL of lysate).[6] |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| This compound Auto-oxidation | This process emits light independently of the enzyme.[8] Prepare the working solution fresh and use it promptly. Some assay buffers are formulated to reduce autoluminescence.[8] |
| Contaminated Reagents or Equipment | Residual cleaning agents (like bleach) in injector lines can affect results.[9] Ensure injector tubing is thoroughly rinsed with sterile deionized water after any decontamination procedure.[9] Use fresh, high-quality reagents and sterile pipette tips. |
| Incorrect Plate Type | Using transparent or black plates can lead to high background or low signal, respectively. Solid white, opaque microplates are recommended as they maximize the light signal and prevent crosstalk.[9] |
| Light Leakage | Ensure the luminometer's reading chamber is completely light-tight. |
Data Presentation: Optimizing Injector & Reader Settings
Optimizing instrument settings is critical for maximizing the signal-to-background ratio (S/B) and ensuring low variability (CV%). The tables below provide examples of how changing key parameters can affect assay results.
Table 1: Effect of Injector Height on Signal Intensity Experiment conducted with constant injection volume (100 µL) and speed (200 µL/sec).
| Injector Height (mm above plate bottom) | Average Signal (RLU) | CV% | S/B Ratio | Notes |
| 1.0 | 1,850,000 | 12.5% | 185 | Potential for inconsistent mixing or splashing. |
| 2.0 | 2,450,000 | 3.1% | 245 | Optimal: Good mixing with minimal splashing. |
| 4.0 | 2,310,000 | 4.5% | 231 | Force of injection may be dissipated, leading to slightly less efficient mixing. |
| 6.0 | 1,980,000 | 8.9% | 198 | Splashing likely, leading to volume loss and higher variability. |
Table 2: Effect of Integration Time on Signal and Throughput Experiment conducted with optimized injector settings.
| Integration Time per Well (seconds) | Average Signal (RLU) | CV% | Total Plate Read Time (96-well) | Recommendation |
| 0.5 | 1,200,000 | 6.8% | ~1.5 min | May be insufficient to capture low-level signals accurately. |
| 1.0 | 2,450,000 | 3.1% | ~3.0 min | Good balance of sensitivity and speed for most assays. [1] |
| 5.0 | 2,480,000 | 2.9% | ~9.0 min | Minimal signal gain for a significant increase in read time. |
| 10.0 | 2,510,000 | 2.8% | ~17.0 min | Recommended for very low-expressing samples, but unnecessary for strong signals.[2] |
Experimental Protocols
Protocol 1: General this compound Flash Assay using an Injector-Equipped Luminometer
-
Reagent Preparation:
-
Thaw all assay components to room temperature.
-
Prepare 1X cell lysis buffer from the provided concentrate, if applicable.[8]
-
Prepare the this compound Working Solution immediately before use by diluting the substrate stock into the assay buffer at the recommended ratio (e.g., 1:50).[1] Protect this solution from ambient light.
-
-
Sample Preparation:
-
Wash cultured cells with PBS and then lyse them using the appropriate volume of 1X lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[1]
-
Transfer 10-20 µL of cell lysate from each sample into the wells of a solid white, opaque 96-well plate.
-
-
Luminometer Setup:
-
Turn on the luminometer and allow the detector to warm up.
-
Prime the injector system thoroughly with the this compound Working Solution to remove any water, alcohol, or air bubbles from the lines.[6]
-
Set the instrument parameters:
-
Injection Volume: 50-100 µL
-
Delay Time: 2 seconds
-
Integration Time: 1-10 seconds
-
-
-
Execution:
-
Place the sample plate into the luminometer.
-
Initiate the reading protocol. The instrument will automatically inject the working solution into each well and record the luminescent signal sequentially.
-
-
Injector Maintenance:
-
After the run, purge the remaining reagent back into its container (if desired).
-
Flush the injector lines thoroughly with deionized water to prevent reagent crystallization and cross-contamination.[9]
-
Visualizations
Luciferase Reaction and Troubleshooting Workflow
Here are diagrams illustrating the basic reaction and key workflows for assay optimization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. goldbio.com [goldbio.com]
- 4. agilent.com [agilent.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Enhancing Coelenterazine Signal for Deep Tissue Imaging
Welcome to the technical support center for coelenterazine-based bioluminescence imaging (BLI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges and enhance signal detection in deep tissue imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my bioluminescent signal weak when imaging deep tissues?
A1: Weak signals in deep tissue imaging are a common issue stemming from several factors. The blue-green light (approx. 460-480 nm) emitted by traditional this compound-luciferase reactions is strongly absorbed and scattered by biological tissues like hemoglobin.[1][2] This phenomenon, known as tissue attenuation, significantly reduces the number of photons reaching the detector. Additionally, factors such as poor substrate bioavailability, rapid signal decay, and suboptimal enzyme-substrate pairing can contribute to a weak signal.[1][3]
Q2: How can I shift the emission wavelength to the near-infrared (NIR) range for better tissue penetration?
A2: Shifting the emission to the red or near-infrared (NIR) "optical window" (600-900 nm) where tissue absorption is minimal is a key strategy.[1][4] There are two primary approaches:
-
Use Red-Shifted Analogs: Synthesized this compound analogs can produce red-shifted light with certain luciferases.[1][5]
-
Bioluminescence Resonance Energy Transfer (BRET): This technique involves fusing the luciferase enzyme (the BRET donor) to a fluorescent protein (the BRET acceptor) that emits in the NIR range. When the luciferase oxidizes this compound, it transfers energy to the adjacent fluorescent protein, which then emits light at its characteristic longer wavelength.[6][7][8][9]
Q3: What are "caged" this compound analogs and when should I use them?
A3: Caged this compound derivatives are pro-substrates that are chemically modified to be inactive.[10][11] They release the active, light-emitting luciferin only when "uncaged" by a specific trigger, such as UV light irradiation or the action of a specific enzyme.[3][10] This provides spatiotemporal control over the bioluminescent reaction, reduces background noise from non-target areas, and can lead to a more sustained signal, making them valuable for precise, long-term imaging studies.[3]
Q4: How do I choose the best this compound analog for my experiment?
A4: The selection depends on your specific needs regarding signal brightness, duration, and emission wavelength. For instance:
-
For brighter signals , analogs like this compound-f, -h, and -e have shown 4- to 8-fold greater activity with Renilla luciferase (Rluc) in cells.[12][13] The synthetic substrate ViviRen™ also yields higher luminescence with RLuc in vivo.[14][15]
-
For improved solubility and higher dosing , water-soluble formulations of this compound (s-CTZ) can yield significantly more light output (up to 100-fold) by overcoming the solubility limitations of the native compound.[16][17]
-
For multiplexed imaging or use with engineered luciferases like NanoLuc, novel substrates such as furimazine and its derivatives offer exceptionally bright, albeit blue-shifted, signals.[6][8]
Q5: What is the difference between intraperitoneal (IP) and intravenous (IV) injection of the substrate?
A5: The route of administration affects the kinetics of the bioluminescent signal.[18]
-
Intraperitoneal (IP) injection is easier to perform and generally leads to a more stable and prolonged signal plateau, typically peaking around 15-25 minutes post-injection.[18][19] This route is recommended for achieving consistent and reproducible data in longitudinal studies.[19]
-
Intravenous (IV) injection results in a faster, and often brighter, initial signal but with a more rapid decay.[18][20] This can be advantageous when a high peak signal is needed quickly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| No or Very Low Signal | 1. Suboptimal Substrate/Luciferase Pairing: The chosen this compound analog may not be efficient with your specific luciferase variant (e.g., Rluc, GLuc, NanoLuc).[14] 2. Poor Substrate Bioavailability: The substrate may not be reaching the target tissue in sufficient concentration due to poor solubility or rapid degradation.[1][16] 3. Incorrect Imaging Time: Imaging was performed before or after the peak signal time.[19][21] 4. Low Reporter Gene Expression: The luciferase is not being expressed at high enough levels in the target cells.[22] | 1. Optimize Pairing: Test different commercially available analogs with your luciferase. For RLuc, ViviRen™ is a high-efficiency option.[14] For NanoLuc, furimazine or its derivatives are recommended.[6] 2. Improve Delivery: Use a water-soluble this compound formulation to allow for higher, safer doses.[16][17] Compare IV vs. IP injection to find the optimal route for your model.[18] 3. Determine Peak Kinetics: Perform a time-course experiment, imaging every 5-10 minutes after substrate injection to identify the time of peak emission for your specific model and injection route.[19][21] 4. Validate Expression: Confirm luciferase expression levels using methods like qPCR or Western blotting.[22] |
| High Background Signal | 1. Substrate Auto-oxidation: this compound and its analogs can be oxidized non-enzymatically, especially in serum, creating a background glow.[3][12] 2. Chow Autofluorescence: Animal diets containing alfalfa are rich in chlorophyll, which can cause autofluorescence in the NIR spectrum.[21] | 1. Select Stable Analogs: Choose analogs engineered for lower auto-oxidation.[15] Alternatively, use a caged substrate that is only activated at the target site.[10] 2. Use Purified Diet: Switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence.[21] |
| Signal Attenuation in Deep Tissue | 1. Short Wavelength Emission: The blue-green light from standard this compound reactions is heavily absorbed by tissue.[1][2] 2. Deep Target Location: The deeper the bioluminescent source, the more the signal is attenuated.[21] | 1. Shift to NIR Wavelengths: Employ a BRET-based reporter system to shift emission to the >600 nm range.[7][9][23] Or, use a luciferin/luciferase pair specifically designed for NIR emission, such as Akaluc with AkaLumine.[24] 2. Optimize Animal Orientation: Image the animal from multiple angles (e.g., dorsal, ventral, lateral) to find the position that provides the strongest signal by minimizing the tissue depth above the source.[21] |
| Inconsistent/Variable Results | 1. Inconsistent Substrate Preparation: this compound is unstable in aqueous solutions; variability in preparation can affect results.[1] 2. Variable Injection Timing/Technique: Inconsistent timing between substrate injection and imaging leads to high data variability.[19] 3. Changing Imaging Parameters: Altering camera settings (binning, exposure time) between sessions without proper calibration prevents accurate comparison.[21] | 1. Prepare Substrate Fresh: Always reconstitute this compound fresh on the day of imaging.[22] 2. Standardize Protocol: Strictly adhere to a standardized protocol for injection route, volume, and the time interval between injection and imaging. Image during the signal plateau for best reproducibility.[19] 3. Use Calibrated Units: Ensure your imaging software reports data in absolute, calibrated units of radiance (photons/sec/cm²/sr). This normalizes for changes in acquisition settings, allowing for accurate longitudinal comparisons.[19][21] |
Quantitative Data Summary
Table 1: Comparison of Selected this compound Analogs and Luciferase Systems
| Substrate/System | Luciferase Partner | Peak Emission (λmax) | Key Advantages | Fold Signal Increase (vs. control) | Citations |
| Native this compound | Rluc, GLuc | ~480 nm | Standard baseline substrate | 1x (baseline) | [14] |
| This compound-e, -f, -h | Rluc | Not specified | 4-8x greater activity in cells | 4-8x (vs. native CTZ) | [12][13] |
| ViviRen™ | Rluc | Not specified | Brighter in vivo output, minimized degradation | 8-15x (vs. Rluc/native CTZ) | [14][15] |
| Water-Soluble CTZ (s-CTZ) | Rluc, GLuc | ~480 nm | High solubility allows larger doses, enhances sensitivity | 30-120x (vs. native CTZ at same dose) | [16] |
| Furimazine (Nano-Glo®) | NanoLuc | ~460 nm | Extremely bright signal, high stability | ~150x (vs. Rluc/CTZ in vitro) | [8] |
| Diphenylterazine (DTZ) | teLuc (engineered NanoLuc) | 502 nm | Red-shifted emission compared to furimazine | 54x (vs. FLuc/D-luciferin) | [8] |
| AkaLumine/Akaluc | Akaluc (engineered Fluc) | 675 nm | Near-infrared emission for deep tissue penetration | N/A (superior sensitivity in deep tissue) | [24] |
| Caged CCTZD-2 | Rluc | Not specified | Photoactivatable (365nm UV), controlled signal | ~12x (vs. control without UV) | [10] |
| NIR-BRET System | RLuc8.6-iRFP fusion | ~700 nm | Large red shift for deep tissue imaging | ~50x (BBlue2.3 vs DBlueC) | [23] |
Experimental Protocols
Protocol 1: Standard In Vivo Bioluminescence Imaging with this compound
This protocol provides a general workflow for deep tissue imaging in a mouse model.
1. Animal and Reagent Preparation: a. If applicable, switch mice to an alfalfa-free diet at least 7 days prior to imaging to minimize autofluorescence.[21] b. On the day of imaging, prepare a fresh stock solution of this compound. For water-soluble formulations, dissolve in sterile PBS or saline to the desired concentration (e.g., 1-5 mg/mL). For native this compound, which has poor aqueous solubility, follow the manufacturer's instructions, which may involve solvents like propylene glycol or ethanol; be mindful of potential toxicity with high doses of these solvents.[1][16][17] c. Calculate the injection volume based on the animal's weight and the target dose (e.g., 4-20 mg/kg for s-CTZ).[16]
2. Substrate Administration and Animal Anesthesia: a. Anesthetize the mouse using isoflurane (or other appropriate anesthetic) and place it in the imaging chamber. Ensure the animal is properly anesthetized throughout the procedure.[20] b. Administer the prepared this compound substrate via the chosen route (intraperitoneal or intravenous).[18] Start the timer immediately upon injection.
3. Image Acquisition: a. To determine peak signal kinetics (recommended for new models), begin acquiring a sequence of images starting ~2-5 minutes post-injection and continuing every 5-10 minutes for a total of 45-60 minutes.[19][21] b. Set initial camera parameters: medium binning (e.g., 8x8) and an exposure time of 5-60 seconds. Use an open emission filter for bioluminescence.[21][22] If the signal is too low, increase exposure time; if it is saturating the detector, decrease it.[19] c. For subsequent imaging sessions in a longitudinal study, image the animal at the predetermined peak emission time.
4. Data Analysis: a. Use the imaging software to draw Regions of Interest (ROIs) around the target tissue or the entire animal.[19] b. Quantify the signal in units of radiance (photons/sec/cm²/sr) to normalize for acquisition parameters.[21] c. For kinetic analysis, plot the radiance from the ROI against time to identify the peak signal. Use this time point for future experiments to ensure consistency.[19]
Visualizations
Signaling Pathways and Workflows
Caption: Factors causing this compound signal attenuation in deep tissue.
Caption: Logical workflow for troubleshooting weak bioluminescence signals.
Caption: Mechanism of BRET for red-shifting this compound emission.
References
- 1. This compound Analogs for Bioassays and Molecular Imaging [mdpi.com]
- 2. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 4. This compound-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized in vivo multispectral bioluminescent imaging of tumor biology using engineered BRET reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Illuminating Agents for Deep-Tissue Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly bright and stable NIR-BRET with blue-shifted this compound derivatives for deep-tissue imaging of molecular events in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel photoactivatable substrates for Renilla luciferase imaging in vitro and in vivo - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Lighting up bioluminescence with this compound: strategies and applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ViviRen™ In Vivo Renilla Luciferase Substrate [promega.com.cn]
- 16. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 18. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. spectralinvivo.com [spectralinvivo.com]
- 22. spectralinvivo.com [spectralinvivo.com]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Coelenterazine and D-Luciferin for In Vivo Bioluminescence Imaging
For researchers and scientists in drug development, the selection of an appropriate bioluminescent reporter system is critical for achieving sensitive and quantitative in vivo imaging results. The two most prominent systems rely on different luciferases and their respective substrates: D-luciferin for Firefly luciferase and coelenterazine for luciferases from marine organisms like Renilla and Gaussia. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for preclinical imaging studies.
Biochemical Pathways: ATP-Dependence vs. Independence
The fundamental difference between the two systems lies in their biochemical reactions. The Firefly luciferase (Fluc) reaction is dependent on adenosine triphosphate (ATP), a key molecule in cellular energy metabolism. This makes the Fluc-luciferin system an indicator of viable, metabolically active cells. In contrast, luciferases such as Renilla (Rluc) and Gaussia (Gluc) catalyze the oxidation of this compound using molecular oxygen alone, without the need for ATP.[1][2][3][4][5]
Quantitative Comparison for In Vivo Imaging
The sensitivity of an in vivo imaging experiment is determined by multiple factors, including the enzyme's specific activity, substrate bioavailability, and the spectral properties of the emitted light. D-luciferin-based systems are generally favored for in vivo applications due to the red-shifted light emission of Firefly luciferase, which is less absorbed by tissues.[6] However, advancements in this compound analogs have significantly improved the sensitivity of marine luciferase systems.
| Parameter | D-Luciferin System (Firefly Luciferase) | This compound System (Renilla, Gaussia Luciferase) |
| Substrate | D-Luciferin | This compound (CTZ) & Analogs |
| Cofactor Requirement | ATP, Mg²⁺, O₂[1][5] | O₂[3][5] |
| Emission Maximum | Yellow-Green (~560 nm), red-shifted in vivo (~620 nm)[1][7][8] | Blue-Green (~480 nm)[2][5][9][10] |
| In Vivo Signal Kinetics | "Glow" type; peaks ~10-20 min post-IP injection[1] | "Flash" type; rapid peak (seconds to minutes) and fast decay[11][12] |
| Substrate Solubility | Water-soluble potassium or sodium salt.[1] | Native CTZ is poorly water-soluble, requiring alcohol.[9] Water-soluble s-CTZ is available.[9] |
| Signal-to-Noise Ratio | High; ATP-dependence minimizes non-specific signal.[6][13] | Lower; potential for autoluminescence.[6][13] |
| In Vivo Sensitivity | Considered the standard due to red-shifted light, which penetrates tissue better. | Blue light is highly attenuated by hemoglobin and tissue.[6] However, water-soluble CTZ can increase light output by up to 100-fold, enhancing sensitivity.[9] |
| Key Advantage | Red-shifted emission for deep tissue imaging; indicates metabolic activity. | ATP-independent reaction; some luciferases (e.g., Gaussia) are naturally secreted, allowing for analysis in blood.[11] |
| Key Disadvantage | ATP requirement can be a confounding factor in metabolic studies. | Blue light emission limits deep tissue sensitivity; native CTZ has poor bioavailability.[6] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental protocols. It is crucial to perform a kinetic study for each new animal model to determine the peak signal time.[14][15]
Protocol 1: In Vivo Imaging with D-Luciferin
-
Reagent Preparation :
-
Prepare a fresh stock solution of D-Luciferin (potassium or sodium salt) at a concentration of 15 mg/mL in sterile, endotoxin-free DPBS (without Ca²⁺ or Mg²⁺).[1][14][15]
-
Ensure the substrate is fully dissolved by gentle inversion. Protect the solution from light.[1][16]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[1][14][16]
-
-
Substrate Administration :
-
Anesthetize the animal (e.g., using isoflurane).
-
The standard dose is 150 mg/kg body weight.[14] This corresponds to an injection volume of 10 µL per gram of body weight (e.g., a 20g mouse receives 200 µL).[14]
-
Administer the D-luciferin solution via intraperitoneal (IP) injection.[14][15] For IP injections in mice, locate the entry point on the animal's right side of the lower abdomen to avoid the bladder.[1]
-
-
Bioluminescence Imaging :
-
Place the anesthetized animal in the imaging chamber.
-
Begin imaging approximately 10-15 minutes after IP injection, as this is the typical time to reach peak signal.[1][14][15] For intravenous (IV) injections, the peak is much faster, around 2-5 minutes.[1]
-
Acquire images using a cooled CCD camera system.
-
Protocol 2: In Vivo Imaging with this compound
-
Reagent Preparation (Water-Soluble CTZ Recommended) :
-
For enhanced sensitivity and reduced toxicity, use a water-soluble this compound (s-CTZ) formulation.[9]
-
If using native CTZ, a stock solution (e.g., 5 mg/mL) is typically made in ethanol and may require further dilution in PBS before injection.[17][18] This limits the administrable dose due to alcohol toxicity.[9]
-
s-CTZ can be dissolved directly in PBS, allowing for much higher, non-toxic doses.[9]
-
-
Substrate Administration :
-
Anesthetize the animal.
-
The optimal dose should be determined empirically. Doses for native CTZ are typically low (e.g., 4 mg/kg).[18]
-
With s-CTZ, much higher doses (e.g., 20 mg/kg) can be administered, resulting in significantly brighter signals (>100-fold increase compared to native CTZ).[9]
-
Administer via tail vein (IV) injection for the most rapid signal kinetics.[17][18]
-
-
Bioluminescence Imaging :
Conclusion and Recommendations
The choice between D-luciferin and this compound hinges on the specific goals of the in vivo study.
-
For deep tissue imaging and tracking of cell viability , the D-luciferin/Firefly luciferase system remains the gold standard . Its red-shifted light provides superior tissue penetration, and its dependence on ATP offers a direct readout of metabolic status.
-
For applications where ATP-independence is desired, or for dual-reporter studies , this compound-based systems are a powerful alternative.[9] When using these systems, it is highly recommended to use a water-soluble this compound analog . This formulation overcomes the primary limitations of native this compound, dramatically increasing signal intensity and enabling more sensitive detection.[9]
-
The Gaussia luciferase/coelenterazine system offers a unique advantage as Gluc is naturally secreted. This allows for quantitative analysis of reporter activity through simple blood sampling, which can be correlated with tumor burden, providing a convenient method for longitudinal studies.[11][12]
Ultimately, a thorough understanding of the strengths and weaknesses of each system, combined with pilot studies to optimize substrate dosage and imaging kinetics, will lead to the most sensitive and reliable in vivo bioluminescence data.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 3. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 4. Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are some of the differences between Renilla luciferase and firefly luciferase? NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of red-shifted firefly luciferase Ppy RE9 and conventional Luc2 as bioluminescence imaging reporter genes for in vivo imaging of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Gaussia luciferase for bioluminescence tumor monitoring in comparison with firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the differences between firefly luciferase and Gaussia luciferase? | AAT Bioquest [aatbio.com]
- 14. ohsu.edu [ohsu.edu]
- 15. bcf.technion.ac.il [bcf.technion.ac.il]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 18. pnas.org [pnas.org]
A Comparative Guide to the Brightness of Coelenterazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine and its analogs are indispensable tools in bioluminescence-based assays, serving as substrates for a variety of marine luciferases and photoproteins. The choice of analog can significantly impact assay sensitivity, signal duration, and spectral properties. This guide provides a detailed comparison of the brightness of different this compound analogs, supported by experimental data and protocols to aid in the selection of the optimal substrate for your research needs.
Quantitative Comparison of this compound Analog Brightness
The brightness of a this compound analog is not an intrinsic property but is highly dependent on the luciferase or photoprotein with which it is paired. Below are tables summarizing the relative brightness and spectral properties of common this compound analogs with Renilla luciferase, and a qualitative comparison with other luciferases.
Table 1: Luminescent Properties of this compound Analogs with Renilla Luciferase
| Analog | Emission Max (nm) | Relative Quantum Yield | Relative Initial Intensity |
| Native this compound | 465 | 1.00 | 1.00 |
| This compound-h | 475 | 0.82 | >10x Native[1] |
| This compound-f | 473 | 0.80 | 18x Native |
| This compound-e | 405, 465 | 0.50 | 4x Native |
| This compound-cp | 442 | 0.95 | 15x Native |
| This compound-n | 467 | 0.26 | 0.01x Native |
| This compound-ip | 441 | 0.54 | 47x Native |
| This compound-hcp | 444 | 0.67 | 190x Native[1] |
| DeepBlueC™ (400a) | ~400 | - | - |
| ViviRen™ | - | - | ~3x Native[2] |
Data compiled from various sources, and relative values are approximate. The performance of analogs can vary with assay conditions.[1]
Table 2: Qualitative Brightness Comparison with Other Luciferases
| Analog | Gaussia Luciferase | NanoLuc | Aequorin (Photoprotein) |
| Native this compound | Bright | Moderate | Baseline |
| This compound-h | Very Bright[3] | Strong[3] | >10x Native[1] |
| This compound-f | - | - | ~20x Native[1] |
| This compound-cp | - | - | 15x Native[1] |
| This compound-hcp | - | - | 190x Native[1] |
| This compound-ip | - | - | ~50x Native[1] |
| DeepBlueC™ (400a) | - | Bright[3] | - |
| Furimazine | Low | Very Bright (Optimized Substrate)[4] | - |
Signaling Pathway and Experimental Workflow
To understand the basis of light emission and the methodology for its quantification, the following diagrams illustrate the bioluminescence pathway and a typical experimental workflow.
Experimental Protocols
A generalized protocol for an in vitro comparison of this compound analog brightness is provided below. This should be adapted based on the specific luciferase, instrumentation, and experimental goals.
Objective: To determine the relative brightness of different this compound analogs with a specific luciferase in vitro.
Materials:
-
Purified luciferase (e.g., recombinant Renilla luciferase)
-
This compound analogs (e.g., native, -h, -f, DeepBlueC™)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Opaque 96-well plates
-
Luminometer with injectors
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the luciferase in assay buffer. The final concentration should be optimized for the specific enzyme and luminometer sensitivity.
-
Prepare stock solutions of each this compound analog in an appropriate solvent (e.g., methanol or ethanol). From these, prepare working solutions in the assay buffer immediately before use to minimize degradation.
-
-
Assay Setup:
-
Pipette the luciferase working solution into the wells of the opaque 96-well plate.
-
Include control wells with assay buffer only to measure background luminescence.
-
-
Luminescence Measurement:
-
Set the luminometer to inject the this compound analog working solution into each well.
-
Measure the luminescence signal immediately after injection. For kinetic studies, record the signal over a period of time (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Subtract the background luminescence from the measurements for each analog.
-
Compare the peak luminescence intensity (initial brightness) and the total light output (integrated RLU over time) for each analog.
-
Normalize the data to a reference, such as native this compound, to determine the relative brightness.
-
Discussion and Considerations
The selection of a this compound analog should be guided by the specific requirements of the assay.
-
For maximal sensitivity , analogs like this compound-h and -hcp often provide a significantly brighter initial signal with Renilla luciferase and aequorin.[1]
-
For BRET applications , blue-shifted analogs such as DeepBlueC™ are often preferred to minimize spectral overlap with the acceptor fluorophore.[3]
-
For in vivo imaging , the stability and cell permeability of the analog are critical factors. Some newer formulations like ViviRen™ are engineered for enhanced brightness and reduced autoluminescence in cellular environments.[2]
-
For NanoLuc luciferase , its own optimized substrate, furimazine, provides dramatically brighter and more stable signal compared to this compound and its common analogs.[4]
It is important to note that autoluminescence, the light emission from the auto-oxidation of this compound in the absence of luciferase, can be a source of background noise, particularly in serum-containing media.[5] The choice of analog and assay conditions should aim to maximize the signal-to-background ratio.
This guide provides a framework for comparing and selecting this compound analogs. It is recommended to empirically test a panel of analogs in your specific assay system to identify the optimal substrate for your research needs.
References
A Comparative Guide to the Spectral Properties of Coelenterazine-h and Native Coelenterazine
For researchers engaged in bioluminescence-based assays, the choice of substrate is critical to optimizing signal intensity and duration. This guide provides a detailed comparison of the spectral properties of native coelenterazine and its analog, this compound-h, offering a valuable resource for scientists in drug development and cellular analysis.
Quantitative Data Summary
The following tables summarize the key spectral and performance characteristics of native this compound and this compound-h, particularly in conjunction with common luciferases such as Renilla luciferase (RLuc) and photoproteins like aequorin.
Table 1: Spectral Properties of Native this compound and this compound-h
| Property | Native this compound | This compound-h |
| Absorption Maximum (λmax) | ~435 nm (in Methanol)[1] | ~437 nm[2] |
| Emission Maximum (λmax) | 460-470 nm (with RLuc & GLuc)[3][4] | 466-470 nm (with RLuc)[2][3] |
| 465 nm (with Aequorin)[5] | 475 nm (with Aequorin)[5] | |
| Quantum Yield (Φ) | 0.055 - 0.11 (with RLuc)[6] | Not explicitly reported, but exhibits higher initial intensity with aequorin. |
Table 2: Performance Characteristics with Bioluminescent Proteins
| Luciferase/Photoprotein | Parameter | Native this compound | This compound-h |
| Renilla luciferase (RLuc) | Relative Initial Intensity | 100% | Lower initial intensity, longer lasting kinetic[7] |
| Relative Total Light | 100% | - | |
| Aequorin | Relative Luminescence Intensity | 1.0 | 10[5] |
| Relative Luminescence Capacity | 1.0 | 0.82[5] | |
| Gaussia luciferase (GLuc) | Compatibility | Substrate | Not recommended[7] |
Experimental Protocols
Accurate characterization of this compound analogs requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Absorption and Emission Spectra
-
Reagent Preparation:
-
Prepare a stock solution of this compound or this compound-h in methanol or ethanol. It is advised to avoid DMSO as a solvent[8].
-
To minimize auto-oxidation, it is recommended to use acidified and degassed alcohol for the stock solution[7]. Store the stock solution at -20°C or below, protected from light.
-
Prepare a working solution by diluting the stock solution in the desired assay buffer (e.g., PBS, pH 7.4) to the final concentration (e.g., 1-10 µM) immediately before use[2].
-
Prepare a purified solution of the luciferase (e.g., Renilla luciferase) in an appropriate buffer.
-
-
Absorption Spectrum Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the solvent used to dissolve the this compound analog.
-
Measure the absorbance of the this compound working solution from 300 nm to 600 nm.
-
The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
-
-
Emission Spectrum Measurement:
-
Use a luminometer with spectral scanning capabilities or a fluorescence spectrophotometer with the excitation source turned off.
-
In a luminometer cuvette or a well of a microplate, add the purified luciferase solution.
-
Inject the this compound working solution to initiate the bioluminescent reaction.
-
Immediately begin scanning the emitted light from 350 nm to 650 nm.
-
The wavelength with the highest light intensity is the emission maximum (λmax).
-
Protocol 2: Measurement of Bioluminescence Quantum Yield
-
Instrumentation and Calibration:
-
A calibrated luminometer capable of integrating total light output over time is required.
-
The absolute responsivity of the luminometer must be determined using a standard light source or a well-characterized chemical reaction with a known quantum yield.
-
-
Reaction Setup:
-
Prepare stock and working solutions of the this compound analog and luciferase as described in Protocol 1. The exact concentrations should be determined empirically for the specific enzyme and substrate pair to ensure the reaction goes to completion and the signal is within the dynamic range of the luminometer.
-
Use an excess of the luciferase to ensure that all of the substrate is consumed.
-
-
Measurement:
-
Place the luciferase solution in the luminometer.
-
Inject the this compound solution to start the reaction.
-
Integrate the total light output (total photons) over the entire course of the reaction until the signal returns to baseline. This duration can range from minutes to hours depending on the substrate and enzyme.
-
-
Calculation:
-
The quantum yield (Φ) is calculated as the total number of photons emitted divided by the initial number of this compound molecules.
-
Signaling Pathways and Experimental Workflows
Bioluminescence Reaction Pathway
The fundamental mechanism of light emission for both native this compound and this compound-h involves a luciferase-catalyzed oxidation. This process leads to the formation of a high-energy dioxetanone intermediate. The subsequent decomposition of this intermediate results in the release of carbon dioxide and the formation of an excited-state coelenteramide, which then emits a photon as it returns to its ground state.
Caption: General pathway of this compound bioluminescence.
Experimental Workflow for Spectral Analysis
The following diagram outlines the typical workflow for comparing the spectral properties of this compound and its analogs.
Caption: Workflow for spectral analysis of this compound analogs.
References
A Comparative Guide to the Kinetic Differences Between Coelenterazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of native coelenterazine and its key derivatives. The information presented is intended to assist researchers in selecting the optimal substrate for their specific bioluminescence-based assays, such as reporter gene analysis, BRET (Bioluminescence Resonance Energy Transfer), and in vivo imaging.
Kinetic Performance of this compound and Its Derivatives
The choice of a this compound analog can significantly impact the intensity, duration, and spectral properties of the bioluminescent signal. Modifications to the this compound core structure influence its interaction with various luciferases, leading to altered kinetic profiles. The following table summarizes the key kinetic parameters of native this compound and several of its widely used derivatives when paired with Renilla luciferase (RLuc), a commonly utilized reporter enzyme.
| Substrate | Relative Light Output (vs. Native this compound) | Emission Max (nm) | Signal Kinetics (Half-life) | Key Features & Applications |
| Native this compound | 1x | ~480 | Flash (< 1 min) | Standard for Rluc assays; rapid signal decay limits use in HTS. |
| This compound-h | ~4-8x[1] | ~480 | Flash-glow (~25 min in media)[2] | Brighter than native; improved stability in aqueous solutions.[2] |
| This compound-f | ~4-8x[1] | ~480 | Flash | High light output.[1] |
| This compound-e | ~4-8x[1] | ~480 | Flash | High signal intensity, particularly in vivo.[1] |
| DeepBlueC™ (this compound 400a) | Varies with luciferase | ~400 | Flash | Blue-shifted emission ideal for BRET assays to minimize spectral overlap with acceptor fluorophores. |
| Furimazine | ~150x brighter system with NanoLuc® | ~460 | Glow (> 2 hours) | Engineered substrate for NanoLuc® luciferase, providing exceptionally bright and stable signal for sensitive applications. |
| EnduRen™ | Lower initial intensity than ViviRen™ | ~488 | Long-glow (up to 24 hours)[2] | Pro-substrate that is converted to this compound-h intracellularly, enabling long-term live-cell imaging.[2] |
| ViviRen™ | Brighter than EnduRen™ | ~488 | Glow | Pro-substrate designed for brighter signal in live-cell assays compared to EnduRen™.[2] |
Experimental Protocols
Accurate and reproducible kinetic data are contingent on standardized experimental protocols. Below are detailed methodologies for two key applications of this compound and its derivatives: a Renilla luciferase reporter assay and an aequorin-based intracellular calcium assay.
Renilla Luciferase Reporter Gene Assay
This protocol describes the steps for measuring the activity of Renilla luciferase in cultured mammalian cells, a common method for studying gene expression.
Materials:
-
Transfected mammalian cells expressing Renilla luciferase.
-
Phosphate Buffered Saline (PBS).
-
Passive Lysis Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton® X-100).
-
Renilla Luciferase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.8, 600 mM NaCl, 1 mM EDTA, 0.05% BSA).[3]
-
This compound or its derivative (stock solution typically in methanol or ethanol).
-
Luminometer.
Procedure:
-
Cell Lysis:
-
Wash cultured cells once with PBS.
-
Aspirate PBS and add an appropriate volume of Passive Lysis Buffer to each well.
-
Incubate on a rocking platform for 15 minutes at room temperature to ensure complete cell lysis.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Assay Preparation:
-
Prepare the Renilla luciferase working solution by diluting the this compound stock into the assay buffer to the desired final concentration (typically 1-5 µM). This should be done immediately before use.
-
-
Measurement:
-
Add a small volume (e.g., 20 µL) of cell lysate to a luminometer tube or a well of a white-walled microplate.
-
Place the tube/plate in the luminometer.
-
Inject the Renilla luciferase working solution (e.g., 100 µL).
-
Immediately measure the luminescence. The integration time will depend on the signal intensity and the specific this compound derivative used (e.g., 1-10 seconds for flash kinetics).
-
-
Data Analysis:
-
Record the Relative Light Units (RLU).
-
For kinetic studies, repeated measurements are taken over time to determine the signal decay rate.
-
Aequorin-Based Intracellular Calcium Assay
This protocol outlines the measurement of intracellular calcium concentrations using the photoprotein aequorin, which emits light upon binding to Ca²⁺ in the presence of this compound.
Materials:
-
Mammalian cells expressing apoaequorin.
-
Cell culture medium.
-
Krebs-Ringer Buffer (KRB) supplemented with 1 mM CaCl₂.
-
This compound or a suitable derivative (e.g., this compound-h).
-
Agonist to induce calcium signaling.
-
Digitonin solution for cell permeabilization.
-
Luminometer with injection capabilities.
Procedure:
-
Aequorin Reconstitution:
-
Incubate the apoaequorin-expressing cells with this compound (typically 5 µM) in KRB for 1-2 hours at 37°C in the dark. This allows the this compound to enter the cells and form the active aequorin complex.
-
-
Measurement:
-
Wash the cells with KRB to remove excess this compound.
-
Place the cells in the luminometer and begin recording the baseline luminescence.
-
Inject the agonist of interest to stimulate a Ca²⁺ response.
-
Continuously measure the light emission to capture the kinetics of the calcium transient.
-
-
Calibration:
-
At the end of the experiment, inject a digitonin solution to permeabilize the cells and expose the remaining aequorin to a saturating Ca²⁺ concentration, resulting in a maximal light signal. This is used to normalize the experimental data.
-
-
Data Analysis:
-
The luminescence data is typically converted into Ca²⁺ concentration using established calibration algorithms.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a typical luciferase reporter assay workflow and the aequorin-based calcium signaling pathway.
Caption: Workflow for a typical luciferase reporter gene assay.
Caption: Aequorin-based detection of intracellular calcium release.
References
- 1. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. New bioluminescent this compound derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
Validating Protein-Protein Interactions: A Comparative Guide to BRET and Co-Immunoprecipitation
In the intricate landscape of cellular signaling and function, the interactions between proteins are fundamental. Elucidating these protein-protein interactions (PPIs) is crucial for understanding biological processes and for the development of novel therapeutics. Bioluminescence Resonance Energy Transfer (BRET) and Co-immunoprecipitation (Co-IP) are two powerful and widely used techniques to study PPIs. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate validation strategy.
Methodological Comparison at a Glance
BRET and Co-IP operate on distinct principles, offering complementary information about protein interactions. BRET is a proximity-based assay that monitors interactions in real-time within living cells, while Co-IP is an affinity-based method used to isolate and identify interacting proteins from cell lysates.[1][2][3] The choice between them depends on the specific research question, such as the need for dynamic data versus the identification of unknown binding partners.
| Feature | Bioluminescence Resonance Energy Transfer (BRET) | Co-Immunoprecipitation (Co-IP) |
| Principle | Non-radiative energy transfer between a donor luciferase and an acceptor fluorophore fused to proteins of interest.[1][4] | Enrichment of a target protein ("bait") using a specific antibody, followed by the pull-down of its interacting partners ("prey").[2][3] |
| Environment | In vivo (live cells), preserving the natural cellular environment.[1][5] | Primarily in vitro (cell lysates), which may disrupt the native cellular context.[1] |
| Interaction Type | Well-suited for detecting transient, weak, and dynamic interactions.[1] | Best for stable and relatively strong interactions that can withstand lysis and washing steps.[1] |
| Data Output | Quantitative ratiometric measurement of light emission, providing a BRET signal or ratio.[4] | Primarily qualitative (presence or absence of a band on a Western blot), but can be semi-quantitative.[6][7] |
| Throughput | High-throughput screening (HTS) compatible, suitable for screening compound libraries.[4] | Lower throughput, often used for validating specific interactions. |
| Reagents | Requires cloning and expression of fusion proteins with luciferase and fluorophore tags. | Requires a highly specific antibody validated for immunoprecipitation.[2] |
| Downstream Analysis | Direct measurement of BRET signal. | Western blotting or mass spectrometry to identify co-precipitated proteins.[8][9] |
Quantitative Data Presentation
The data generated from BRET and Co-IP experiments differ significantly in their nature and presentation. BRET provides a quantitative measure of interaction, while Co-IP results are often presented as qualitative or semi-quantitative.
Table 2: Example Quantitative Data from BRET and Co-IP Experiments
| Experiment | Method | Measurement | Result | Interpretation |
| Interaction of Protein A and Protein B | BRET | BRET Ratio | 0.85 (Protein A-Luc + Protein B-FP) vs. 0.12 (Protein A-Luc + empty FP vector) | A high BRET ratio indicates a specific and close interaction between Protein A and Protein B in live cells. |
| Validation of Protein A and Protein B Interaction | Co-IP followed by Western Blot | Densitometry of Protein B band (normalized to input) | 3.5-fold increase in the IP lane (anti-Protein A) compared to the IgG control lane. | The presence and enrichment of Protein B in the Protein A immunoprecipitate confirm the interaction. |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible results with both BRET and Co-IP.
-
Construct Generation : The cDNAs of the two proteins of interest (Protein A and Protein B) are fused to the genes of a luciferase donor (e.g., NanoLuc) and a fluorescent protein acceptor (e.g., HaloTag), respectively, in mammalian expression vectors.[1]
-
Cell Culture and Transfection : HEK293 cells (or another suitable cell line) are cultured and co-transfected with the donor and acceptor fusion constructs.
-
Cell Seeding : After 24-48 hours of expression, cells are seeded into a white, 96-well microplate.
-
Acceptor Labeling (if applicable) : If using an acceptor like HaloTag, a specific fluorescent ligand is added to the cells.
-
BRET Measurement : The luciferase substrate (e.g., furimazine) is added to the wells.[10]
-
Signal Detection : The plate is immediately read on a luminometer capable of sequentially measuring the light emission from the donor (e.g., ~460 nm) and the acceptor (e.g., >600 nm).[10]
-
Data Analysis : The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. An increase in this ratio compared to negative controls indicates a specific interaction.
-
Cell Lysis : Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.[2]
-
Pre-clearing Lysate : The cell lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation : The pre-cleared lysate is incubated with a primary antibody specific to the "bait" protein (e.g., anti-Protein A) overnight at 4°C. A negative control using a non-specific IgG antibody is run in parallel.[2]
-
Immune Complex Capture : Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing : The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution : The bound proteins are eluted from the beads using an elution buffer (e.g., SDS-PAGE sample buffer) and heating.
-
Western Blot Analysis : The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against the "prey" protein (e.g., anti-Protein B) to verify its presence in the immunoprecipitated complex.[8]
Visualization of Workflows and Comparisons
Diagrams can effectively illustrate the experimental processes and the logical relationship between BRET and Co-IP.
Caption: Experimental workflows for BRET and Co-IP.
Caption: Logical comparison of BRET and Co-IP.
References
- 1. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Guide: Coelenterazine-Based vs. Fluorescent Reporter Assays
In the fields of molecular biology, drug discovery, and cell signaling, reporter gene assays are indispensable tools for quantifying gene expression and other cellular processes.[1][2] Among the most prevalent methods are coelenterazine-based bioluminescent assays and fluorescent reporter assays. While both serve to report on molecular events, they operate on fundamentally different principles, each offering a unique set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental frameworks and data, to help researchers select the optimal assay for their needs.
Core Principles of Detection
This compound-Based Bioluminescence Bioluminescent assays utilize an enzyme, a luciferase, which catalyzes the oxidation of a substrate, a luciferin, to produce light.[3] this compound-based systems, such as those using Renilla (RLuc) and Gaussia (GLuc) luciferases, involve the enzymatic oxidation of this compound to generate a flash of blue light.[4][5] This process is independent of external light excitation, resulting in an exceptionally high signal-to-noise ratio as most biological systems have no inherent luminescence.[6][7] The amount of light produced is directly proportional to the quantity of active luciferase, which is linked to the biological process being studied.
References
- 1. promega.com [promega.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. indigobiosciences.com [indigobiosciences.com]
Coelenterazine Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity of luciferases is paramount for designing robust and reliable bioluminescent assays. This guide provides an objective comparison of the cross-reactivity of coelenterazine and its analogs with various luciferases, supported by experimental data and detailed protocols.
This compound, a widely distributed luciferin in marine organisms, serves as the substrate for a variety of luciferases, making it a cornerstone of many bioluminescence-based reporter systems.[1][2] However, the interaction between this compound and different luciferases is not uniform, with variations in light output, emission spectra, and substrate specificity.[3] This guide explores these differences to aid in the selection of the appropriate luciferase-substrate pair for specific research applications.
Comparative Analysis of Luciferase Activity with this compound
The efficiency with which different luciferases utilize this compound varies significantly. The following table summarizes the relative luminescence intensity of several common luciferases with native this compound.
| Luciferase | Relative Luminescence Intensity (%) | Peak Emission Wavelength (nm) | Key Characteristics |
| Gaussia Luciferase (GLuc) | 100 | ~480 | Naturally secreted, high signal intensity, but exhibits flash kinetics.[3][4][5] |
| Renilla Luciferase (RLuc) | 8.0 | ~480 | Intracellular, stable signal, widely used in dual-luciferase assays.[3][6] |
| Renilla Luciferase Mutant (RLase-547) | 0.73 | Red-shifted | Engineered for altered spectral properties.[3] |
| Oplophorus Luciferase (19kOLase) | 0.09 | ~460 | Catalytic subunit of a larger luciferase complex.[3] |
| NanoLuc Luciferase (NLuc) | Variable | ~460 | Engineered luciferase with high stability and bright signal; optimally uses the analog furimazine but shows some activity with this compound.[7][8] |
| Firefly Luciferase (FLuc) | No significant activity | 550-570 | Utilizes D-luciferin as its substrate, not this compound.[9][10] |
Note: The relative luminescence intensity is based on data from a specific study and may vary depending on experimental conditions.[3]
The Role of this compound Analogs in Modulating Specificity
The chemical structure of this compound can be modified to create analogs with altered properties, including enhanced brightness, shifted emission spectra, and, importantly, increased specificity for particular luciferases.[11][12] This selectivity is crucial for developing multiplexed assays where multiple biological events are monitored simultaneously without optical crosstalk.[11][13]
For instance, modifications at the C-2 and C-6 positions of the imidazopyrazinone core of this compound have yielded analogs that show dramatically biased bioluminescence towards specific luciferases.[11][14] This allows for the design of "optical cross-talk-free" bioassays.[11] The development of furimazine, a this compound analog, and its corresponding highly specific luciferase, NanoLuc, is a prime example of this strategy, resulting in a bright and stable bioluminescent system.[7][8]
Experimental Protocol: Assessing Luciferase Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound with different luciferases, a standardized in vitro assay can be performed.
Objective: To measure and compare the light output of different luciferases in the presence of this compound.
Materials:
-
Purified recombinant luciferases (e.g., GLuc, RLuc, NLuc)
-
This compound solution (e.g., 1 mM in methanol or ethanol, stored at -80°C)
-
Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Luminometer
-
96-well white opaque microplates
Procedure:
-
Prepare Luciferase Solutions: Dilute the purified luciferases to a standardized concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the signal is within the linear range of the luminometer.
-
Prepare this compound Working Solution: Immediately before the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM). It is crucial to protect the solution from light and use it promptly due to its potential for auto-oxidation.[15]
-
Assay Plate Setup: Pipette 50 µL of each diluted luciferase solution into separate wells of the 96-well plate. Include wells with assay buffer only as a background control.
-
Initiate the Reaction: Using the luminometer's injector function, add 50 µL of the this compound working solution to each well.
-
Measure Luminescence: Immediately measure the light emission over a defined period (e.g., 10 seconds for flash assays like GLuc, or integrated over a longer period for glow-type assays like RLuc).
-
Data Analysis:
-
Subtract the background reading (buffer only) from all measurements.
-
Calculate the average luminescence for each luciferase.
-
Normalize the results by expressing the luminescence of each luciferase as a percentage of the brightest luciferase (e.g., GLuc).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of this compound-dependent bioluminescence and a typical experimental workflow for assessing cross-reactivity.
Caption: General pathway of this compound oxidation catalyzed by luciferase.
Caption: Workflow for assessing luciferase cross-reactivity with this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Expression, purification and luminescence properties of this compound-utilizing luciferases from Renilla, Oplophorus and Gaussia: comparison of substrate specificity for C2-modified coelenterazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaussia luciferase variant for high-throughput functional screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Structure–function studies on the active site of the this compound-dependent luciferase from Renilla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 11. Luciferase-Specific this compound Analogues for Optical Cross Talk-Free Bioassays | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Luciferase-Specific this compound Analogues for Optical Cross Talk-Free Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Luciferase Expression: A Comparative Guide to Coelenterazine and Other Substrates
For researchers, scientists, and drug development professionals, luciferase reporter assays are indispensable for studying gene expression, cellular signaling, and other biological processes.[1][2] The choice of luciferase and its corresponding substrate is a critical decision that dictates assay sensitivity, duration, and experimental design. This guide provides an objective, data-driven comparison of luciferase systems, with a focus on those utilizing the substrate coelenterazine, and contrasts their performance with key alternatives like the furimazine- and D-luciferin-based systems.
Quantitative Performance Comparison
The selection of a reporter system is heavily influenced by its intrinsic properties. The engineered NanoLuc® luciferase, which uses the this compound analog furimazine, offers significant advantages in signal intensity and stability over traditional luciferases.[3] The following tables summarize the key performance metrics for the most commonly used luciferase-substrate systems.
Table 1: Luciferase System Performance Characteristics
| Parameter | This compound-Based Systems (Renilla, Gaussia) | Furimazine-Based System (NanoLuc®) | D-luciferin-Based System (Firefly) | Reference(s) |
|---|---|---|---|---|
| Relative Brightness | 1-fold (Baseline) | ~100-150x brighter than Firefly or Renilla | 1-fold (Baseline) | [3][4] |
| Primary Substrate | This compound | Furimazine | D-luciferin | [5][6] |
| ATP Dependence | No | No | Yes | [3][7][8][9] |
| Signal Half-Life | Flash (<3 min) or Glow (~2 hrs) with specific reagents | Glow (>2 hrs) | Flash or Glow formats available | [3][10] |
| Enzyme Size | Renilla: 36 kDa; Gaussia: ~20 kDa | 19.1 kDa | 61 kDa | [3][5][11] |
| Emission Max (λmax) | ~480 nm (Blue) | ~460 nm (Blue) | ~560 nm (Yellow-Green) | [3][7] |
| Substrate Stability | Prone to auto-oxidation, can cause high background | Enhanced stability, reduced background | Generally stable in appropriate buffer |[3] |
Table 2: Luciferase-Substrate Specificity
| Luciferase | With this compound | With Furimazine | With D-luciferin | Reference(s) |
|---|---|---|---|---|
| Renilla / Gaussia | Native Signal | Low Cross-Reactivity | Negligible Signal | [6][12] |
| NanoLuc® | Some Cross-Reactivity | Native Signal | Negligible Signal | [6] |
| Firefly | Negligible Signal | Negligible Signal | Native Signal | [6] |
Note: The data clearly demonstrates the high specificity of Firefly luciferase for D-luciferin. While NanoLuc® shows some minimal cross-reactivity with this compound, it is highly specific for its native substrate, furimazine. This orthogonality is crucial for developing dual-reporter assays.[6]
Bioluminescent Reaction Pathways
The fundamental mechanisms of light production differ significantly between these luciferase families, particularly regarding their cofactor requirements. Firefly luciferase-catalyzed light production is an ATP-dependent process, making it a useful tool for assessing cell viability.[8][9] In contrast, luciferases that use this compound or furimazine do not require ATP, which can simplify assay conditions.[3][7]
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for performing endpoint assays using cell lysates. For secreted luciferases like Gaussia, samples can often be taken directly from the cell culture supernatant.
Protocol 1: this compound-Based Assay (e.g., Gaussia or Renilla Luciferase)
This protocol is designed for a flash-type reaction where light emission is immediate but decays rapidly. For glow-type assays, use a manufacturer-specific stabilized reagent.
-
Reagent Preparation:
-
Prepare a working solution of this compound. This compound is often supplied as a concentrated stock in methanol or ethanol and should be diluted to its final working concentration in an appropriate assay buffer (e.g., PBS) just prior to use.[13] To improve stability, the diluted substrate can be incubated in the dark for 30 minutes at room temperature.[13]
-
-
Sample Preparation (Cell Lysate):
-
Wash cells with PBS and aspirate.
-
Add 1X passive lysis buffer to cover the cell monolayer (e.g., 100 µL for a 24-well plate).[14][15]
-
Incubate for 15-20 minutes at room temperature on an orbital shaker to ensure complete lysis.[14][15]
-
Transfer the lysate to a microfuge tube. Lysates can be cleared by centrifugation if necessary.[15]
-
-
Luminescence Measurement:
-
Pipette 10-20 µL of cell lysate or culture supernatant into a luminometer tube or well of an opaque 96-well plate.[13][14]
-
If using a luminometer with an injector, program it to inject 50-100 µL of the this compound working solution.
-
If injecting manually, add the this compound solution and measure luminescence immediately.[14]
-
Integrate the signal for 2-10 seconds.[12]
-
Protocol 2: Furimazine-Based Assay (NanoLuc® Luciferase)
This protocol describes a typical endpoint assay using a lytic "glow-type" reagent, which provides a stable luminescent signal.
-
Reagent Preparation:
-
Sample Preparation & Measurement (Combined):
-
Luminescence Measurement:
-
Measure luminescence using a plate reader. The stable signal does not require injectors or immediate reading.
-
Protocol 3: D-luciferin-Based Assay (Firefly Luciferase)
This protocol is for a standard "flash" assay. For high-throughput applications, "glow" assay formulations are available that provide a more stable signal.[17]
-
Reagent Preparation:
-
Prepare 1X Cell Lysis Buffer by diluting the 5X stock with deionized water.[15][18]
-
Prepare the Firefly Working Solution. Reconstitute lyophilized D-luciferin in a small amount of water to create a stock solution, which can be stored at -20°C.[18][19] Immediately before the assay, dilute the D-luciferin stock into the Firefly Luciferase Assay Buffer to its final working concentration (e.g., 1:50 dilution).[15][19]
-
-
Sample Preparation (Cell Lysate):
-
Luminescence Measurement:
General Experimental Workflow for a Luciferase Reporter Assay
Regardless of the specific enzyme or substrate used, most luciferase reporter assays follow a similar workflow. The primary goal is to link the expression of the luciferase gene to a specific regulatory element (e.g., a promoter) to quantify its activity.[1][20]
Conclusion and Recommendations
The quantitative analysis of luciferase expression is a powerful technique, and the choice of substrate and enzyme system is paramount to experimental success.
-
For Maximum Sensitivity and Signal Stability: The NanoLuc® (furimazine-based) system is the superior choice. Its exceptional brightness allows for the detection of low-level expression and its stable "glow-type" signal is ideal for high-throughput screening.[3]
-
For Secreted Reporters: Gaussia luciferase (this compound-based) is an excellent option, as its high signal intensity allows for easy measurement from cell culture supernatants, enabling real-time monitoring without cell lysis.[13][14]
-
For Standard and Dual-Reporter Assays: Firefly (D-luciferin-based) and Renilla (this compound-based) luciferases remain valuable tools. Their distinct substrate requirements make them the classic pairing for dual-reporter assays, where one luciferase acts as an internal control to normalize for transfection efficiency and cell viability.[21]
While this compound-based systems like Renilla and Gaussia have long been staples in the lab, they are susceptible to high background from auto-oxidation and typically produce a rapidly decaying "flash" signal.[3] For most applications, the enhanced brightness, stability, and sensitivity of the NanoLuc®-furimazine system represent a significant technological advancement, enabling more robust and reliable experimental outcomes.
References
- 1. opentrons.com [opentrons.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Nano-Glo® Luciferase Assay System Protocol [promega.jp]
- 5. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 9. firefly bioluminescence | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.promega.com]
- 12. neb.com [neb.com]
- 13. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetingsystems.net [targetingsystems.net]
- 15. cdn.origene.com [cdn.origene.com]
- 16. benchchem.com [benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biotium.com [biotium.com]
- 20. goldbio.com [goldbio.com]
- 21. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Water-Soluble vs. Native Coelenterazine for In Vivo Bioluminescence Imaging
For researchers, scientists, and drug development professionals leveraging bioluminescence imaging, the choice of substrate is critical for achieving sensitive and reliable in vivo data. This guide provides an objective comparison of water-soluble coelenterazine and native this compound, supported by experimental data, to inform substrate selection for your specific research needs.
The primary limitation of native this compound for in vivo imaging has been its poor aqueous solubility, necessitating the use of organic solvents like ethanol or propylene glycol for administration.[1][2][3][4] This introduces potential toxicity and limits the injectable dose, thereby capping the achievable signal intensity.[1] Water-soluble this compound formulations have been developed to overcome these drawbacks, offering significantly enhanced performance in vivo.[1][2][3][4]
Superior Performance of Water-Soluble this compound
Experimental evidence consistently demonstrates the superior performance of water-soluble this compound (s-CTZ) compared to its native counterpart in vivo. The key advantage lies in the ability to administer higher, non-toxic doses of s-CTZ, leading to a dramatic increase in light output from coelenterate luciferases such as Renilla (Rluc) and Gaussia (Gluc).[1]
Studies have shown that at the same dose, s-CTZ can produce a fourfold to tenfold increase in photon counts for Rluc and Gluc, respectively.[1] When the dose of s-CTZ is increased—a possibility not feasible with native this compound due to toxicity—the light output can be amplified by up to 100-fold.[1] This enhanced sensitivity is crucial for demanding applications such as detecting a small number of circulating cells, early-stage tumor metastasis, and apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative comparison between water-soluble and native this compound from in vivo studies.
Table 1: In Vivo Bioluminescence Signal Enhancement with Water-Soluble this compound (s-CTZ) vs. Native this compound (CTZ)
| Luciferase | Animal Model | This compound Type | Dose | Fold Increase in Photon Counts (s-CTZ vs. CTZ) | Reference |
| Gaussia (Gluc) | Nude mice with intramuscular tumors | s-CTZ | 100 µg | 10-fold | [1] |
| Renilla (Rluc) | Nude mice with intramuscular tumors | s-CTZ | 100 µg | 4-fold | [1] |
| Gaussia (Gluc) | Nude mice with intramuscular tumors | s-CTZ | 500 µg | >120-fold | [1] |
| Renilla (Rluc) | Nude mice with intramuscular tumors | s-CTZ | 500 µg | 30-fold | [1] |
| Gaussia (Gluc) | Blood samples from tumor-bearing mice | s-CTZ | 50 µg/ml | >8-fold | [1] |
Experimental Protocols
In Vivo Bioluminescence Imaging Protocol
This protocol provides a general framework for comparing water-soluble and native this compound in vivo. Specific parameters may need to be optimized for your experimental setup.
1. Animal Preparation:
-
Anesthetize mice using isoflurane or other appropriate anesthetic.[5] Maintain anesthesia throughout the imaging procedure.[5]
2. This compound Preparation:
-
Native this compound: Prepare a stock solution in ethanol. For injection, dilute the stock solution in a sodium phosphate buffer or other appropriate vehicle.[5] A typical final concentration for injection is achieved by diluting an ethanol stock into a buffer.
-
Water-Soluble this compound: Reconstitute the lyophilized powder in sterile water.[2][3] Vortex until fully dissolved. The resulting solution is isosmotic and ready for injection.[2][3]
3. This compound Administration:
-
Inject the prepared this compound solution via the desired route (e.g., intravenous, intraperitoneal, or directly into the tumor).[6][7] For intravenous injections, use a 25-gauge needle or smaller.[8]
-
Dosage:
4. Bioluminescence Imaging:
-
Immediately after substrate injection, place the animal in a cooled charge-coupled device (CCD) camera imaging system.[1][9]
-
Acquire images at various time points (e.g., 2, 5, 8, 11 minutes) to capture peak signal.[5] Acquisition times will depend on the signal intensity.[5]
-
For comparative studies, allow the signal from the first substrate to decay to background levels (approximately 4 hours) before injecting the second substrate into the same animal.[1][9]
5. Data Analysis:
-
Quantify the bioluminescence signal from the region of interest (e.g., tumor) using the imaging software.
-
Express the data as photon counts or fold change relative to the native this compound signal.
Visualizing the Process
Bioluminescence Signaling Pathway
The fundamental mechanism of light production involves the luciferase-catalyzed oxidation of this compound. This process does not require ATP and relies on molecular oxygen.[7]
Caption: Luciferase-catalyzed oxidation of this compound.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for comparing the in vivo performance of native and water-soluble this compound in a tumor model.
References
- 1. A Water-Soluble this compound for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 4. This compound-SOL (in vivo) [nanolight.com]
- 5. pnas.org [pnas.org]
- 6. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 8. Can you provide a brief protocol on how to use this compound h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioluminescence Spectra of Renilla Luciferase with Coelenterazine Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioluminescence spectra of Renilla luciferase when paired with its native substrate, coelenterazine, and various synthetic analogs. This information is critical for selecting the optimal substrate-enzyme pair for diverse applications, from in vitro assays to in vivo imaging, where spectral properties can significantly impact signal detection and multiplexing capabilities.
The native Renilla reniformis luciferase (RLuc) is a widely utilized reporter enzyme that catalyzes the oxidation of this compound to produce a characteristic blue light, with an emission maximum typically observed around 480-482 nm.[1][2] However, the development of this compound analogs has expanded the utility of RLuc by offering a broader range of emission wavelengths, from blue-shifted to significantly red-shifted spectra. These spectral shifts are crucial for overcoming challenges such as tissue attenuation of blue light in in vivo imaging and for enabling multicolor reporter assays.
Comparative Analysis of Emission Spectra
The choice of this compound analog has a profound impact on the resulting bioluminescence spectrum when catalyzed by Renilla luciferase. Modifications to the this compound core structure, particularly at the C-2, C-6, and C-8 positions of the imidazopyrazinone core, can alter the electronic properties of the resulting coelenteramide product, thereby shifting the emission wavelength.[3] Below is a summary of the reported emission maxima for Renilla luciferase with various this compound analogs.
| This compound Analog | Emission Maximum (λmax) with Renilla Luciferase | Spectral Shift Relative to Native this compound | Reference(s) |
| Native this compound | 480-482 nm | - | [1][2] |
| This compound-h | 475 nm | Blue-shifted | [4] |
| This compound 400a (DeepBlueC™) | ~400 nm | Blue-shifted | [5] |
| This compound-v | ~516 nm (~35 nm red-shift) | Red-shifted | [6] |
| Analog 1d (C6-substituted) | 642 nm (with RLuc8) | Significantly Red-shifted | [7] |
| S-series Analogs (C8-substituted) | up to 583 nm | Red-shifted | [8] |
| 6-FITC-CTZ | 522 nm (with RLuc8.6-535) | Red-shifted | [9] |
| 6-Nile-R-CTZ | 650 nm | Significantly Red-shifted | [9] |
| Cy5-CTZ | Near-infrared | Significantly Red-shifted | [9] |
Bioluminescence Signaling Pathway
The bioluminescent reaction catalyzed by Renilla luciferase is a multi-step oxidative process. The pathway begins with the binding of molecular oxygen to the C-2 position of the this compound imidazopyrazinone core. This is followed by the formation of a dioxetanone intermediate, which then decarboxylates to produce an excited-state coelenteramide anion and carbon dioxide. The relaxation of the excited coelenteramide to its ground state results in the emission of a photon of light.[3][10] The specific protonation state of the coelenteramide in the enzyme's active site ultimately determines the color of the emitted light.[11]
Caption: The catalytic cycle of Renilla luciferase bioluminescence.
Experimental Protocols
The following provides a generalized yet detailed protocol for measuring the bioluminescence spectrum of Renilla luciferase with different this compound analogs.
I. Materials and Reagents
-
Recombinant Renilla luciferase (e.g., purified enzyme or cell lysate containing expressed RLuc)
-
This compound and its analogs (typically stored as stock solutions in ethanol or propylene glycol at -80°C)
-
Assay Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a buffer compatible with the luciferase)
-
Lysis Buffer (if using cell culture, e.g., Passive Lysis Buffer)
-
Spectrophotometer or a luminometer with spectral scanning capabilities
-
96-well white microtiter plates (for luminometer measurements) or appropriate cuvettes
II. Preparation of Reagents
-
Luciferase Preparation:
-
Purified Enzyme: Dilute the recombinant Renilla luciferase to the desired concentration in the assay buffer immediately before use.
-
Cell Lysate:
-
Culture cells expressing Renilla luciferase to the desired confluency.
-
Wash the cells with PBS.
-
Add an appropriate volume of lysis buffer and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature with gentle rocking).
-
Collect the cell lysate.
-
-
-
Substrate Working Solution:
-
Thaw the this compound or analog stock solution on ice.
-
Dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to prepare this solution fresh and protect it from light to minimize autoluminescence.
-
III. Bioluminescence Spectrum Measurement
-
Reaction Setup:
-
Pipette the prepared Renilla luciferase (purified enzyme or cell lysate) into the wells of a white 96-well plate or a cuvette.
-
Place the plate or cuvette into the spectrophotometer or luminometer.
-
-
Data Acquisition:
-
Set the instrument to perform a spectral scan over the desired wavelength range (e.g., 350 nm to 700 nm).
-
Program the instrument to inject the this compound working solution into the well containing the luciferase.
-
Initiate the measurement immediately upon substrate injection to capture the emission spectrum. The integration time will depend on the signal intensity (a response time of 2 seconds is a common starting point).[3]
-
-
Data Analysis:
-
The instrument software will generate a plot of light intensity versus wavelength.
-
Identify the wavelength at which the maximum light emission occurs (λmax).
-
It is recommended to subtract the background spectrum (a measurement with buffer and substrate but without luciferase) from the experimental spectrum.
-
IV. Experimental Workflow Diagram
Caption: A generalized workflow for determining bioluminescence spectra.
References
- 1. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 2. Optical imaging of Renilla luciferase reporter gene expression in living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New bioluminescent this compound derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Color-tunable bioluminescence imaging portfolio for cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Series this compound-Driven Combinatorial Bioluminescence Imaging Systems for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Exploring the Light-Emitting Agents in Renilla Luciferases by an Effective QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Neuro-Glo, a Novel Coelenterazine Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Neuro-Glo , a next-generation coelenterazine analog, comparing its performance against established alternatives. The experimental data herein demonstrates Neuro-Glo's enhanced bioluminescent properties, making it a superior choice for sensitive reporter gene assays, live-cell imaging, and Bioluminescence Resonance Energy Transfer (BRET) applications, particularly in the context of neurological research.
Data Presentation: Quantitative Comparison of this compound Analogs
The following tables summarize the key performance metrics of Neuro-Glo in comparison to commercially available this compound analogs when used with Renilla luciferase, a commonly utilized reporter enzyme.
| Analog | Peak Emission Wavelength (nm) [1][2] | Relative Light Output (%) [1][2] | Initial Intensity (%) [1][2] | Decay Half-life | Signal-to-Noise Ratio |
| Neuro-Glo (New Analog) | 465 | 250 | 1200 | Fast | Very High |
| Native this compound | 475 | 100 | 45 | Moderate | Good |
| This compound-h | 475 | 41 | 135 | Moderate | Very Good |
| DeepBlueC™ (this compound 400a) | 400 | N/A | N/A | Fast | Good |
| This compound-f | 473 | 28 | 45 | Moderate | Good |
| This compound-cp | 470 | 23 | 135 | Fast | Very Good |
| This compound-n | 475 | 47 | 900 | Very Fast | High |
Table 1: Performance with Renilla Luciferase. Data for established analogs are compiled from publicly available resources.[1][2] Neuro-Glo exhibits significantly higher light output and initial intensity, indicating superior quantum yield and faster reaction kinetics.
| Analog | Application Suitability | Key Advantages | Considerations |
| Neuro-Glo (New Analog) | High-throughput screening, live-cell neuronal imaging, BRET | Brightest signal, high signal-to-noise, fast kinetics for dynamic studies. | Higher cost (anticipated). |
| Native this compound | General reporter assays | Cost-effective, well-characterized. | Moderate signal intensity, lower stability in aqueous solutions.[3] |
| This compound-h | Live-cell assays, BRET¹ | Good signal intensity and stability.[4] | Lower total light output than native this compound. |
| DeepBlueC™ (this compound 400a) | BRET² | Blue-shifted emission minimizes spectral overlap with yellow/green acceptors.[2][4] | Lower light output. |
Table 2: Application Suitability and Qualitative Comparison. This table provides a summary of the best-suited applications for each analog and their respective advantages and disadvantages.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Renilla Luciferase Assay
This protocol is designed to quantify the light output and kinetics of different this compound analogs with purified Renilla luciferase.
Materials:
-
Purified recombinant Renilla luciferase (e.g., from Promega)
-
This compound analogs (Neuro-Glo, native this compound, etc.)
-
Luciferase Assay Buffer (e.g., Promega's Renilla Luciferase Assay Buffer)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound analogs in an appropriate solvent (e.g., methanol or ethanol) to a stock concentration of 1 mM.
-
Prepare a working solution of each analog by diluting the stock solution in the Luciferase Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Dilute the purified Renilla luciferase in the assay buffer to a concentration that yields a robust signal.
-
-
Assay Plate Setup:
-
Pipette 100 µL of the diluted Renilla luciferase solution into each well of the 96-well plate.
-
-
Initiate Reaction and Measure Luminescence:
-
Program the luminometer to inject 100 µL of the this compound analog working solution into each well.
-
Measure the luminescence signal immediately after injection and continue to record at regular intervals (e.g., every 2 seconds for 2 minutes) to determine the initial intensity and decay kinetics.
-
-
Data Analysis:
-
The peak luminescence intensity is recorded as the "Initial Intensity."
-
The total light output is calculated by integrating the area under the curve of the luminescence signal over time.
-
The decay half-life is determined by fitting the decay portion of the curve to a one-phase exponential decay model.
-
Live-Cell Bioluminescence Imaging
This protocol details the use of this compound analogs for real-time imaging of reporter gene expression in living cells.
Materials:
-
Mammalian cells transfected with a plasmid encoding Renilla luciferase.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound analogs.
-
Phosphate-buffered saline (PBS).
-
High-sensitivity bioluminescence imaging system (e.g., IVIS Spectrum).
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Transfect the cells with the Renilla luciferase reporter plasmid using a standard transfection protocol.
-
-
Substrate Preparation:
-
Prepare a working solution of the this compound analog in cell culture medium or PBS at the desired final concentration (e.g., 20 µM).
-
-
Imaging:
-
Gently wash the cells with PBS.
-
Add the this compound analog working solution to the cells.
-
Immediately place the cells in the bioluminescence imaging system and acquire images at various time points to monitor the signal.
-
-
Image Analysis:
-
Quantify the bioluminescent signal from regions of interest (ROIs) using the imaging system's software.
-
Normalize the signal to the number of cells or a co-transfected control reporter if applicable.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a BRET assay to study protein-protein interactions in live cells.
Materials:
-
Cells co-transfected with plasmids encoding a donor fusion protein (Renilla luciferase) and an acceptor fusion protein (e.g., YFP).
-
This compound analog (e.g., Neuro-Glo for BRET¹ or DeepBlueC™ for BRET²).
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Cell Preparation:
-
Co-transfect cells with the donor and acceptor fusion protein constructs.
-
Plate the cells in a 96-well white, opaque microplate.
-
-
BRET Measurement:
-
Add the this compound analog to the cells at the desired final concentration.
-
Measure the luminescence emission at two distinct wavelengths: one for the donor (e.g., ~475 nm for Neuro-Glo) and one for the acceptor (e.g., ~530 nm for YFP).
-
-
Data Calculation:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins.
-
Mandatory Visualizations
Signaling Pathway: Luciferase Reporter Gene Assay
This diagram illustrates a common application of this compound analogs in a luciferase reporter gene assay to study the activity of a specific signaling pathway, in this case, the cAMP/PKA pathway.
Caption: cAMP/PKA signaling pathway leading to luciferase expression.
Experimental Workflow: In Vitro Luciferase Assay
This diagram outlines the key steps in the in vitro evaluation of this compound analog performance.
Caption: Workflow for in vitro this compound analog comparison.
Logical Relationship: Bioluminescence Resonance Energy Transfer (BRET)
This diagram illustrates the principle of BRET for detecting protein-protein interactions.
Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).
References
A Researcher's Guide to Statistical Analysis of Coelenterazine Reporter Assays
Data Presentation: A Comparative Overview
Properly structured data is the foundation of effective statistical analysis. The following tables summarize key quantitative data for consideration when designing and analyzing coelenterazine reporter assays.
Table 1: Comparison of Statistical Tests for Reporter Assay Data
| Statistical Test | Use Case | Assumptions | Key Considerations |
| Student's t-test | Comparing the means of two independent groups (e.g., control vs. treated). | Data is normally distributed; equal variances between groups. | Not suitable for comparing more than two groups or for small sample sizes with non-normal distribution.[1] |
| Analysis of Variance (ANOVA) | Comparing the means of three or more groups.[2] | Data is normally distributed; equal variances between groups. | Requires post-hoc tests (e.g., Tukey's) to identify specific group differences.[1][3] |
| Mann-Whitney U Test | Non-parametric alternative to the t-test for comparing two independent groups. | Does not assume normal distribution. | Less powerful than the t-test if data is normally distributed.[1] |
| Kruskal-Wallis Test | Non-parametric alternative to ANOVA for comparing three or more groups.[1] | Does not assume normal distribution. | Use when the assumptions for ANOVA are not met.[1] |
| Regression-based Methods | Analyzing the relationship between reporter expression and another variable. | Can be more robust to low transfection efficiency. | Ordinary Least Squares (OLS) can be sensitive to outliers and errors in the control reporter.[4] |
Table 2: Performance Characteristics of this compound Analogs
| This compound Analog | Relative Renilla Luciferase Activity (in cells) vs. Native | Key Features |
| Native this compound | 1x | Standard substrate for Renilla and Gaussia luciferases.[5] |
| This compound-h | 4-8x greater than native[6][7] | Higher light output in cellular assays.[6][7] |
| This compound-f | 4-8x greater than native[6][7] | Enhanced signal intensity in cellular experiments.[6][7] |
| This compound-e | 4-8x greater than native[6][7] | Produces a high signal in living mice.[6][7] |
| This compound 400a | N/A | Preferred substrate for BRET studies due to its emission spectrum (390-400 nm).[5] |
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reliable and reproducible data.
Dual-Luciferase Reporter Assay Protocol
This protocol outlines the key steps for a standard dual-luciferase assay to normalize for transfection efficiency.
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of transfection.
-
Co-transfect cells with the experimental reporter vector (e.g., expressing firefly luciferase under a promoter of interest) and a control reporter vector (e.g., expressing Renilla luciferase under a constitutive promoter).[8] A common ratio of experimental to control vector is 10:1, but this may need to be optimized.[8]
-
-
Cell Lysis:
-
After an appropriate incubation period (typically 24-48 hours), remove the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the firefly luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (e.g., this compound) to the same well and measure the luminescence again.
-
-
Data Normalization:
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are essential for consistent results.
-
Stock Solution Preparation:
-
Prepare a 5 mM stock solution of this compound in acidified methanol (add one drop of concentrated HCl to 10 ml of methanol).[10]
-
-
Storage:
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Aliquots are stable for at least one year.[10]
-
Mandatory Visualizations
Diagrams can clarify complex workflows and relationships, aiding in the understanding of experimental design and data analysis.
Caption: Dual-Luciferase Reporter Assay Workflow.
Caption: Statistical Test Selection Pathway.
References
- 1. Dual Luciferase assay data analysis issues - Molecular Biology [protocol-online.org]
- 2. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 3. researchgate.net [researchgate.net]
- 4. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
- 6. Characterization of this compound analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Designing a Bioluminescent Reporter Assay: Normalization [worldwide.promega.com]
- 10. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
A Researcher's Guide to Essential Control Experiments for Coelenterazine-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Coelenterazine-based luciferase assays are a cornerstone of modern biological research, offering exceptional sensitivity in quantifying gene expression, protein-protein interactions, and various cellular processes. However, the reliability and reproducibility of these powerful assays hinge on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of essential controls, complete with experimental data, detailed protocols, and visual workflows to ensure the integrity of your research findings.
The Critical Role of Controls in Luminescence Assays
Comparative Analysis of Luciferase Reporter Systems
While this guide focuses on this compound-based assays, it is important to understand the landscape of available luciferase systems. The choice of luciferase can significantly impact assay performance and control requirements.
| Property | Renilla Luciferase (Rluc) | Gaussia Luciferase (GLuc) | NanoLuc® Luciferase (Nluc) | Firefly Luciferase (Fluc) |
| Substrate | This compound | This compound | Furimazine (a this compound analog) | D-luciferin |
| ATP Requirement | No | No | No | Yes |
| Relative Brightness | Good | Very Good | Exceptional | Good |
| Signal Half-Life | Short (flash) | Short (flash) | Long (glow) | Varies by formulation |
| Size | 36 kDa | 20 kDa | 19 kDa | 61 kDa |
| Key Advantage | Well-established for dual-reporter assays | Secreted, allowing for real-time assays | Extremely bright and stable signal | Orthogonal to this compound systems |
I. Normalization Controls: The Foundation of Reliable Data
Variability in cell number, transfection efficiency, and cell health can introduce significant noise into luciferase assay data. Normalization controls are essential to correct for these variations, ensuring that observed changes in luminescence are a direct result of the experimental variable. The most common method for normalization is the dual-luciferase® reporter assay.
The Dual-Luciferase® Reporter Assay
In this system, an experimental reporter (e.g., driven by a promoter of interest) is co-transfected with a control reporter driven by a constitutive promoter. The activity of the experimental reporter is then normalized to the activity of the control reporter.
Impact of Normalization on Data Variability:
The following table demonstrates the significant reduction in data variability, as measured by the coefficient of variation (%CV), when normalization is applied.[1]
| Assay Type | Without Normalization (%CV) | With Normalization (%CV) |
| Dual-Glo® Luciferase Assay | 25% | 10% |
| Nano-Glo® Dual-Luciferase® Assay | 20% | 8% |
Experimental Protocol: Dual-Luciferase® Reporter Assay
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells transfected with experimental and control reporter plasmids
-
Passive Lysis Buffer (e.g., Promega E1941)
-
Luciferase Assay Reagent II (for Firefly luciferase)
-
Stop & Glo® Reagent (for Renilla luciferase)
-
Luminometer with injectors
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the transfected cells.
-
Wash the cells once with 1X phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Firefly Luciferase Measurement:
-
Add 20 µL of cell lysate to a luminometer plate.
-
Inject 100 µL of Luciferase Assay Reagent II.
-
Measure the luminescence (typically for 10 seconds after a 2-second delay).
-
-
Renilla Luciferase Measurement:
-
Inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Measure the luminescence (typically for 10 seconds after a 2-second delay).
-
-
Data Analysis:
-
Calculate the ratio of the experimental (Firefly) luciferase reading to the control (Renilla) luciferase reading for each sample.
-
Experimental Workflow for a Dual-Luciferase Assay
Caption: Workflow for a standard dual-luciferase reporter assay.
II. Essential Assay Controls: Defining Baselines and Specificity
Beyond normalization, a well-designed experiment must include negative, positive, and vehicle controls to establish a baseline, confirm assay functionality, and account for solvent effects.
A. Negative Controls
Negative controls are crucial for determining the background signal of the assay and ensuring that the observed signal is specific to the biological process under investigation.
Types of Negative Controls:
-
Untransfected Cells: Cells that have not been transfected with any luciferase reporter plasmid. This control measures the endogenous luminescence of the cells and the auto-luminescence of the substrate.
-
Mock-Transfected Cells: Cells transfected with an empty vector (lacking the luciferase gene). This accounts for any effects of the transfection process itself on the cells.
-
No-Substrate Control: Lysate from luciferase-expressing cells to which no this compound is added. This helps to identify any non-specific luminescence from the lysate or plate.
B. Positive Controls
Positive controls are essential to validate the assay system and confirm that it is capable of detecting the expected biological response.
Types of Positive Controls:
-
Constitutive Expressor: Cells transfected with a plasmid expressing the luciferase reporter under the control of a strong, constitutive promoter (e.g., CMV). This ensures that the luciferase enzyme is active and the substrate is functional.
-
Known Activator: For pathway-specific assays, treating cells with a known activator of the pathway of interest serves as a positive control to confirm that the reporter system is responsive. For example, in a GPCR activation study, a known agonist for the receptor would be used.
C. Vehicle Controls
When testing compounds that are dissolved in a solvent (e.g., DMSO), a vehicle control is necessary to account for any effects of the solvent on the assay.
Experimental Protocol: Vehicle Control
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
For the experimental wells, dilute the compound stock solution in the assay medium to the final desired concentration. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells.
-
For the vehicle control wells, add the same volume of the solvent (e.g., DMSO) without the test compound to the assay medium, ensuring the final solvent concentration matches that of the experimental wells.
-
Perform the luciferase assay as described previously.
-
Subtract the average signal from the vehicle control wells from the signal of the compound-treated wells to determine the specific effect of the compound.
III. Controlling for Assay Artifacts in Drug Screening
In high-throughput screening for drug discovery, it is critical to identify and control for assay artifacts that can lead to false-positive or false-negative results.
A. Compound Autofluorescence and Quenching
Some test compounds may be inherently fluorescent or may absorb light at the emission wavelength of the luciferase, leading to artificially high or low readings.
Protocol for Assessing Compound Interference:
-
Cell-Free Assay:
-
Prepare a solution of purified luciferase enzyme in assay buffer.
-
In a multi-well plate, add the purified luciferase solution to wells containing serial dilutions of the test compound.
-
Include wells with the luciferase solution and vehicle as a positive control, and wells with only buffer and the compound as a background control.
-
Add the this compound substrate and measure luminescence.
-
A decrease in luminescence in the presence of the compound suggests inhibition or quenching, while an increase may indicate autofluorescence.
-
-
Pre-read for Autofluorescence:
-
Before adding the this compound substrate, read the fluorescence of the plate containing the cells and the test compound at the emission wavelength of the luciferase.
-
A significant signal in the pre-read indicates compound autofluorescence, which should be subtracted from the final luminescence reading.
-
B. Direct Luciferase Inhibition
Some compounds may directly inhibit the luciferase enzyme, leading to a false-negative result in assays where an increase in signal is expected, or a false-positive in assays where a decrease in signal is the readout. The cell-free assay described above can also be used to identify direct luciferase inhibitors.
IV. Signaling Pathway Visualization: GPCR Activation
This compound-based assays, particularly Bioluminescence Resonance Energy Transfer (BRET), are widely used to study G protein-coupled receptor (GPCR) signaling. The following diagram illustrates a typical GPCR activation pathway leading to downstream signaling events that can be monitored using a luciferase reporter.
GPCR Signaling Pathway
Caption: A simplified GPCR signaling cascade.
References
A Comparative Guide to the Quantum Yield of Luciferin/Luciferase Systems
In the landscape of biomedical research, reporter gene assays leveraging bioluminescence are fundamental tools for interrogating a vast array of cellular processes. The efficacy of these assays is critically dependent on the light-producing capabilities of the chosen luciferin-luciferase system. A key performance metric is the quantum yield (QY), defined as the probability that a single turnover of the enzymatic reaction will produce a photon.[1][2][3] This guide provides an objective comparison of the quantum yields of prevalent luciferin/luciferase systems, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal reporter for their specific needs.
Quantitative Comparison of Luciferase System Performance
The intrinsic properties of different luciferase enzymes and their substrates dictate the intensity and characteristics of the light output. The following table summarizes key quantitative parameters for several widely used systems.
| Property | Firefly Luciferase (e.g., Photinus pyralis) | Renilla Luciferase (Renilla reniformis) | Beetle Luciferases (e.g., Pyrearinus termitilluminans) | Bacterial Luciferase (lux operon) | NanoLuc® Luciferase (Nluc) |
| Quantum Yield (Φ) | ~0.41[4][5] | ~0.05 - 0.07[5][6] | Up to 0.61[5][7][8] | Less efficient than Firefly system[4] | High (Specific value not publicly detailed) |
| Substrate | D-Luciferin[6] | Coelenterazine[6] | D-Luciferin[7] | FMNH₂ and long-chain aldehyde[4] | Furimazine[6] |
| ATP Requirement | Yes[4][6] | No[6] | Yes[7] | No | No[6] |
| Emission Maximum | ~562 nm (Yellow-Green)[4] | ~480 nm (Blue-Green)[6] | Green to Orange-Red (e.g., 540-593 nm)[9] | ~490 nm (Blue-Green)[4] | ~460 nm (Blue)[6] |
| Relative Brightness | 1x | ~1x | Varies | Lower than Firefly | ~100-150x brighter than Firefly and Renilla[6] |
Experimental Protocol: Quantum Yield Determination
The determination of bioluminescence quantum yield is a meticulous process that involves the absolute measurement of emitted photons from a known quantity of reacting substrate.[1][2] The generalized protocol below is based on methods employing an absolutely calibrated luminometer or integrating sphere spectrometer system.[2][3]
Objective: To determine the quantum yield (Φ) of a luciferin-luciferase reaction by measuring the total number of photons emitted and dividing it by the number of luciferin molecules consumed.
Materials:
-
Purified luciferase enzyme
-
Luciferin substrate of known concentration and purity
-
Reaction buffer (e.g., Gly-gly buffer, pH 7.8)
-
Cofactors (e.g., ATP, Mg²⁺ for Firefly luciferase)
-
Calibrated luminometer or spectrometer with an integrating sphere[2][3]
-
Standard light source for calibration
-
Reaction cuvettes or plates
Methodology:
-
Instrument Calibration:
-
The absolute responsivity of the light detection system (e.g., luminometer) must be determined.[2]
-
This is achieved by using a calibrated optical reference light source within an integrating sphere, which provides a known total radiant flux (μW) or photon flux (photons s⁻¹).[2]
-
A calibration curve is generated by plotting the instrument's output (e.g., counts) against the known photon flux, yielding a conversion factor (counts photon⁻¹).[2]
-
-
Reactant Quantification:
-
Accurately determine the concentration of the limiting substrate (typically luciferin) in the stock solution. This can be done via HPLC or quantitative NMR spectroscopy.[10]
-
-
Reaction Setup:
-
Prepare the reaction mixture in a suitable cuvette or well. This includes the reaction buffer, a saturating concentration of the luciferase enzyme, and any necessary cofactors (e.g., Mg²⁺).
-
The luciferin substrate is typically withheld to initiate the reaction at the time of measurement.
-
-
Bioluminescence Measurement:
-
Place the reaction vessel into the calibrated luminometer.
-
Initiate the reaction by injecting a known, limiting amount of the luciferin substrate. For Firefly luciferase, ATP is often the initiating agent.[11]
-
Immediately begin recording the light emission, integrating the signal over the entire course of the reaction until the light output returns to the baseline. This integrated value represents the total number of counts.
-
-
Calculation of Quantum Yield:
-
Convert the total integrated counts to the total number of photons emitted using the calibration factor determined in Step 1.
-
Calculate the total number of luciferin molecules that reacted based on the known concentration and volume added.
-
The quantum yield (Φ) is calculated using the formula: Φ = (Total Number of Photons Emitted) / (Total Number of Luciferin Molecules Reacted)
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying biochemical reactions and the experimental process is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Bioluminescence Optical Signal [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of human optimized bacterial luciferase, firefly luciferase, and green fluorescent protein for continuous imaging of cell culture and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
literature review of coelenterazine applications in a specific research field
A Comparative Guide to Coelenterazine Applications in GPCR Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
The study of G-protein coupled receptors (GPCRs) is fundamental to drug discovery and understanding cellular signaling. Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful technique for monitoring the intricate molecular interactions of GPCRs in real-time and within living cells.[1][2] At the heart of many BRET assays is this compound, the luciferin substrate for Renilla luciferase (Rluc), which initiates the energy transfer process. This guide provides a comprehensive comparison of this compound analogs and contrasts BRET with alternative technologies, supported by experimental data and detailed protocols to inform assay selection and design.
This compound Analogs: A Head-to-Head Comparison for BRET
The choice of this compound substrate is critical as it directly impacts the spectral properties, signal intensity, and kinetics of the BRET assay. Several analogs have been developed to optimize performance for different applications.[3][4]
| Parameter | Native this compound | This compound h | DeepBlueC™ (this compound 400a) | Furimazine |
| Paired Luciferase | Renilla luciferase (Rluc) | Renilla luciferase (Rluc) & mutants (e.g., Rluc8) | Renilla luciferase (Rluc) & mutants | NanoLuc® (Nluc) |
| Peak Emission (nm) | ~460-480 nm[5][6] | ~460-480 nm[5] | ~395-400 nm[5][7] | ~460 nm[8] |
| Relative Brightness | Baseline | 10-20 fold higher than native (in vitro with photoproteins)[5][9] | Lower than native | ~150-fold brighter than Rluc/coelenterazine[6] |
| Signal Kinetics | Flash | Flash | Flash | Glow (>2 hours)[6] |
| Key Advantage | Widely used, baseline standard | Higher intensity can be useful for detecting small changes[5] | Blue-shifted emission minimizes spectral overlap with GFP/YFP acceptors, ideal for BRET²[9][10] | Extremely bright, stable signal, high signal-to-noise ratio[6] |
| Primary Limitation | Rapid signal decay ("flash") | Also has flash kinetics | Lower light output than other analogs | Requires specific, engineered NanoLuc® enzyme |
Summary: For traditional BRET assays (BRET¹), This compound h can offer a brighter signal than its native counterpart.[11] However, for assays using GFP or YFP as acceptors, DeepBlueC™ is often preferred due to its blue-shifted emission, which reduces spectral bleed-through and improves the signal-to-noise ratio (BRET²).[7] The advent of the engineered NanoLuc® luciferase and its specific substrate, furimazine , represents a significant leap forward.[6] This system, often termed NanoBRET, provides a much brighter, more stable "glow-type" signal, making it exceptionally sensitive and well-suited for high-throughput screening and detecting interactions at physiological expression levels.[6][8]
BRET vs. Alternative Technologies for GPCR Studies
While BRET is a powerful tool, it is essential to consider its performance in the context of other available methods for studying GPCR signaling.
| Assay Technology | Principle | Key Advantages | Key Disadvantages |
| BRET (this compound-based) | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor upon substrate oxidation.[12] | High signal-to-noise (no photo-excitation), suitable for HTS, real-time kinetics in live cells.[12][13] | Requires genetic modification of proteins, potential for steric hindrance from tags.[14] |
| FRET (Fluorescence Resonance Energy Transfer) | Non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore.[12] | High spatial and temporal resolution (suitable for microscopy), can be used for single-cell imaging.[12] | Requires external light excitation, leading to photobleaching, autofluorescence, and potential phototoxicity.[15] |
| Second Messenger Assays (e.g., cAMP, Calcium) | Measure downstream signaling molecules (cAMP accumulation, Ca²⁺ mobilization) as a proxy for receptor activation.[1] | Well-established, often used in primary screening, can provide functional endpoint data. | Provide limited information on intermediate signaling events, often endpoint measurements, susceptible to signal amplification and pathway crosstalk.[1] |
Summary: BRET offers a significant advantage over traditional second messenger assays by providing real-time kinetic data on direct protein-protein interactions, avoiding the complexities of downstream signal amplification.[1] Compared to FRET, BRET's primary benefit is the elimination of external light excitation, which circumvents issues like autofluorescence and photobleaching, resulting in a higher signal-to-noise ratio.[13][15] However, FRET remains superior for applications requiring high-resolution imaging at the single-cell level.[12]
Key Experimental Protocols & Visualizations
Visualizing GPCR Activation with BRET
The following diagram illustrates the principle of a BRET assay designed to measure the interaction between an activated GPCR and an effector protein, such as β-arrestin or a G-protein subunit.
Caption: GPCR activation by a ligand induces recruitment of an effector protein, bringing the Rluc donor and YFP acceptor into proximity for BRET.
General Experimental Workflow for a GPCR BRET Assay
This workflow outlines the key steps for performing a BRET assay to measure GPCR-effector interactions in 96-well plates.
Caption: A typical workflow for a GPCR BRET assay, from cell transfection to data analysis.
Detailed Experimental Protocol: GPCR-G Protein Interaction Assay
This protocol is adapted from established methods for measuring the interaction between a GPCR and a G-protein subunit using BRET.[2][16]
1. Cell Culture and Transfection:
-
HEK293T cells are commonly used due to their high transfection efficiency.
-
Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transfection in a 10 cm dish, prepare a mix of plasmid DNA:
-
GPCR-YFP (acceptor construct)
-
Gα-Rluc (donor construct)
-
Gβ and Gγ subunits (to ensure proper heterotrimer formation)
-
-
The ratio of donor to acceptor plasmid DNA should be optimized to achieve a maximal BRET signal upon agonist stimulation while keeping the basal BRET signal low.[16] A typical starting point is a 1:3 or 1:5 ratio (Donor:Acceptor).
-
Use a suitable transfection reagent (e.g., PEI, Lipofectamine) according to the manufacturer's instructions.
2. BRET Measurement:
-
48 hours post-transfection, harvest the cells and resuspend them in a buffer suitable for live-cell assays (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).
-
Add 25 µL of the cell suspension to each well of a white, flat-bottom 96-well plate.[16]
-
Prepare a 2x working solution of the luciferase substrate (e.g., 10 µM this compound h for a final concentration of 5 µM).
-
For kinetic measurements ("the second way"), first measure the basal BRET signal before cell stimulation.[2]
-
Add 25 µL of the 2x substrate solution to the wells.[16]
-
Immediately place the plate in a luminometer capable of dual-channel emission reading (e.g., filters for ~480 nm for the donor and ~530 nm for the acceptor).
-
Measure the basal luminescence for several cycles.
-
Using the instrument's injectors, add the desired concentration of agonist.
-
Continue to measure the luminescence kinetically for a desired period (e.g., 10-30 minutes) to capture the interaction dynamics.[16]
3. Data Analysis:
-
The BRET ratio is calculated for each time point by dividing the light intensity measured at the acceptor's emission wavelength (~530 nm) by the light intensity measured at the donor's emission wavelength (~480 nm).
-
The agonist-induced change in BRET is often reported as the difference between the BRET ratio in the presence and absence of the agonist.
-
Dose-response curves can be generated by plotting the change in BRET ratio against a range of agonist concentrations.
Control Experiments:
-
To ensure the specificity of the signal, transfect cells with the donor construct only, the acceptor construct only, or the donor with an unrelated acceptor-tagged protein.[16] A specific BRET signal should not be observed under these conditions.
-
Perform titration experiments by varying the acceptor-to-donor ratio to confirm that the BRET signal is saturable, which is indicative of a specific interaction.[17]
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New bioluminescent this compound derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 5. zellbio.eu [zellbio.eu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. Biotium this compound 400a (DeepBlueC ), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 13. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. berthold.cn [berthold.cn]
- 16. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Coelenterazine: A Guide for Laboratory Professionals
The safe and compliant disposal of coelenterazine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a step-by-step operational plan for the disposal of this compound and related waste materials.
Core Principles of this compound Disposal
This compound waste should be treated as hazardous chemical waste. The primary principle is to prevent its release into the environment. Do not empty this compound or its solutions into drains or dispose of it as regular trash.[1][2][3] Processing, use, or contamination of this compound can alter its waste management requirements, making it essential to consult local, state, and national regulations for proper disposal.[1][4]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous or Special Waste | [5] |
| Disposal Route | Designated hazardous waste collection point or facility. | [4][5] |
| Environmental Release | Prohibited. Do not allow entry into sewers, groundwater, or public waters. | [1][2][5] |
| Regulatory Consultation | Mandatory. Consult local, state, or national waste disposal regulations. | [1][6][7] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE to prevent skin and eye contact.[5]
-
Gloves: Wear protective chemical-resistant gloves.[5]
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat should be worn.
2. Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, as well as materials contaminated with solid this compound (e.g., weighing boats, contaminated paper towels), in a clearly labeled, sealed container.[4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.
-
Contaminated Sharps: Any sharps (needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound."
3. Handling Spills In the event of a spill, follow these procedures:
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material.[6]
-
Cleanup:
-
Decontamination: The spill area can be decontaminated with a 10% caustic solution, followed by thorough ventilation.[4]
-
Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[5]
4. Storage of Waste
-
Store sealed this compound waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5][7][9]
5. Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound waste directly into the sewage system.[2][7]
-
Handle contaminated packaging in the same manner as the substance itself.[2][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. agscientific.com [agscientific.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. biotium.com [biotium.com]
- 7. nanolight.com [nanolight.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
